EMfilerMin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
159075-60-2 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Synonyms |
EMfilerMin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Emfilermin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emfilermin is a recombinant form of human Leukemia Inhibitory Factor (r-hLIF), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family.[1][2] It plays crucial roles in a variety of physiological processes, including stem cell pluripotency, neuronal development, bone metabolism, inflammation, and notably, in endometrial receptivity and embryo implantation.[1][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its receptor interaction, downstream signaling cascades, and the experimental evidence that underpins our understanding of its function.
Molecular Structure and Properties
This compound is a non-glycosylated recombinant human LIF, produced in Escherichia coli.[4] Native human LIF is a glycoprotein (B1211001) with a molecular weight ranging from 37-63 kDa, while the unglycosylated recombinant protein has a molecular weight of approximately 20 kDa.[4] Despite the lack of glycosylation, this compound retains the biological activity of native LIF. It is a four-alpha-helix bundle cytokine, a structural characteristic shared with other members of the IL-6 family.[1]
Core Mechanism of Action: Receptor Binding and Complex Formation
The biological effects of this compound are initiated by its binding to a high-affinity cell surface receptor complex. This complex is a heterodimer composed of two transmembrane proteins: the LIF receptor β (LIFRβ, also known as LIFR) and glycoprotein 130 (gp130).[1][3][5]
-
LIFRβ: This is the low-affinity binding component specific to LIF.[5]
-
gp130: This is a shared signal-transducing subunit utilized by several cytokines in the IL-6 family.[1][5][6]
The formation of the signaling-competent complex involves the binding of this compound to both LIFRβ and gp130.[1][5] Unlike some other IL-6 family cytokines that exhibit a sequential binding process, LIF demonstrates high affinity for both receptor components, suggesting a less ordered binding process is possible.[7] The assembly of the this compound/LIFRβ/gp130 ternary complex is the critical first step for the initiation of intracellular signaling.[3][5]
Receptor Binding Affinity
The interaction between LIF and its receptor complex is characterized by high affinity, which is a key determinant of its potent biological activity at low concentrations.
| Ligand | Receptor Component(s) | Dissociation Constant (Kd) | Reference |
| LIF | High-affinity cellular receptors | 20-100 pM | [8] |
| LIF | Low-affinity cellular receptors | 1-2 nM | [8] |
Table 1: Binding affinity of Leukemia Inhibitory Factor (LIF) to its cellular receptors. The high-affinity state is believed to represent the functional heterodimeric LIFRβ/gp130 complex.
Intracellular Signaling Pathways
Upon the formation of the ternary this compound/LIFRβ/gp130 complex, a cascade of intracellular signaling events is triggered. The LIFRβ and gp130 subunits do not possess intrinsic kinase activity; instead, they are constitutively associated with cytoplasmic tyrosine kinases of the Janus kinase (JAK) family.[2][3][7][9] The primary signaling pathways activated by this compound are the JAK/STAT, Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K) pathways.[1][3][6][9]
The JAK/STAT Pathway
The JAK/STAT pathway is the principal signaling cascade activated by this compound.
-
JAK Activation: The this compound-induced dimerization of LIFRβ and gp130 brings the associated JAKs (primarily JAK1) into close proximity, leading to their trans-autophosphorylation and activation.[2][3][6]
-
Receptor Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of LIFRβ and gp130.[3]
-
STAT Recruitment and Phosphorylation: These phosphotyrosine residues serve as docking sites for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and to a lesser extent STAT1.[1][6] Once recruited to the receptor complex, STATs are phosphorylated by the activated JAKs.[10]
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.[1][10]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription.[1]
The MAPK and PI3K Pathways
In addition to the JAK/STAT pathway, this compound also activates the Ras-MAPK and PI3K-Akt signaling cascades.[1]
-
SHP2 Recruitment: Following receptor phosphorylation by JAK1, the SH2 domain-containing tyrosine phosphatase 2 (SHP2) is recruited to a docking site on gp130.[6]
-
Activation of MAPK Pathway: The recruitment of SHP2 is thought to be a key event linking the LIF receptor to the Ras-MAPK pathway, leading to the downstream activation of ERK1/2.[6][7]
-
Activation of PI3K/Akt Pathway: The PI3K/Akt pathway can also be activated downstream of the this compound receptor complex, contributing to cell survival and proliferation signals.[1][9] The precise mechanism of PI3K activation by the LIF receptor is less well-defined but is a recognized downstream effect.
Experimental Protocols and Evidence
The elucidation of this compound's mechanism of action has been supported by a range of experimental studies, from preclinical investigations to clinical trials.
Preclinical Studies
Preclinical research has been fundamental in defining the role of LIF in reproductive biology. Studies using LIF knockout mice have demonstrated that LIF is essential for successful embryo implantation, as blastocysts in these mice fail to implant.[3]
Clinical Trials
This compound has been investigated in clinical trials for its potential to improve embryo implantation in women with recurrent implantation failure (RIF) following in vitro fertilization (IVF).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled proof-of-concept study was conducted to assess the efficacy and safety of this compound in women with a history of at least two implantation failures.[11]
-
Methodology: Participants received this compound or a placebo administered subcutaneously.[12] One such trial administered 150 µg of this compound twice daily for 7 days.[12]
-
Primary Objective: To evaluate if this compound improves the embryo implantation rate compared to placebo.[11]
| Trial Identifier | Phase | Condition | Intervention | Key Findings | Reference |
| NCT00504608 | Proof of Concept | Recurrent Implantation Failure in IVF | This compound (r-hLIF) vs. Placebo | The study aimed to provide clinical evidence of efficacy for improving embryo implantation. | [11] |
| Published Study | Randomized, double-blind, placebo-controlled, multicenter | Recurrent Unexplained Implantation Failure | This compound (150 µg SC twice daily for 7 days) vs. Placebo | The clinical pregnancy rate was significantly lower in the this compound group (17.6%) compared to the placebo group (34.0%). | [12] |
Table 2: Summary of a key clinical trial investigating this compound for recurrent implantation failure.
The unexpected outcome of the trial reported by Brinsden et al. (2009) highlights the complexity of translating preclinical findings to clinical efficacy and underscores the need for further research to understand the optimal conditions for this compound's therapeutic application in this context.
Experimental Workflow for Assessing Pathway Activation
A general workflow to assess the activation of signaling pathways by this compound in a target cell line (e.g., endometrial cells) is as follows:
Conclusion
This compound exerts its biological effects by acting as an agonist for the Leukemia Inhibitory Factor receptor complex. Its core mechanism of action involves the binding to a heterodimer of LIFRβ and gp130, leading to the activation of intracellular signaling cascades, predominantly the JAK/STAT pathway, as well as the MAPK and PI3K pathways. These signaling events culminate in the modulation of gene expression, which in turn mediates the diverse physiological responses attributed to LIF, including its critical role in preparing the endometrium for embryo implantation. While the molecular mechanisms are well-characterized, clinical studies have yielded mixed results regarding its efficacy in improving IVF outcomes, indicating that further investigation is required to optimize its therapeutic potential.
References
- 1. Leukemia Inhibitory Factor (LIF) Signaling Pathways: R&D Systems [rndsystems.com]
- 2. Leukemia Inhibitory Factor (LIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetic modelling of this compound (recombinant human leukaemia inhibitory factor, r-hLIF) in healthy postmenopausal women and in infertile patients undergoing in vitro fertilization and embryo transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of gp130-mediated signalling pathways in the heart and its impact on potential therapeutic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic analyses of the binding of leukemia inhibitory factor to receptor on cells and membranes and in detergent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukemia Inhibitory Factor: An Important Cytokine in Pathologies and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Signal Transducer and Activator of Transcription Signaling Pathway in Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Recombinant human leukemia inhibitory factor does not improve implantation and pregnancy outcomes after assisted reproductive techniques in women with recurrent unexplained implantation failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Recombinant Human Leukemia Inhibitory Factor (rhLIF): A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the core biology, production, and application of a pivotal cytokine in research and therapeutics.
Abstract
Recombinant human Leukemia Inhibitory Factor (rhLIF) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family, renowned for its critical role in cellular growth and differentiation.[1] This guide provides a comprehensive technical overview of rhLIF, including its molecular characteristics, signaling pathways, and production methodologies. It is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols and comparative data to support advanced research and therapeutic applications.
Introduction to Leukemia Inhibitory Factor (LIF)
Leukemia Inhibitory Factor (LIF) is a lymphoid factor that plays a crucial role in promoting the long-term maintenance of embryonic stem cells by suppressing their spontaneous differentiation.[2] Discovered for its ability to induce the differentiation of myeloid leukemic cells, its functions are now known to extend to various physiological and developmental processes.[1][3] These include the regulation of stem cell pluripotency, bone and fat metabolism, and the mitogenesis of certain factor-dependent cell lines.[2] Furthermore, LIF is implicated in hematopoiesis, neurogenesis, and embryogenesis.[4]
Human and mouse LIF share a 78% amino acid sequence identity.[2] While human LIF is active on both human and mouse cells, murine LIF exhibits approximately 1000-fold less activity on human cells.[2] Recombinant human LIF (rhLIF) is widely produced, most commonly in E. coli, as a single, non-glycosylated polypeptide chain.[2]
Molecular and Biological Properties of rhLIF
Recombinant human LIF is a single polypeptide chain containing 180 amino acids, with a molecular mass of approximately 19.7 to 20.5 kDa.[2][5] The purity of commercially available rhLIF is typically greater than 95% as determined by SDS-PAGE and HPLC analysis.[2][6]
Table 1: Physicochemical and Biological Properties of rhLIF from Various Commercial Sources
| Property | Vendor A | Vendor B | Vendor C | Vendor D |
| Molecular Weight (kDa) | ~20 | 19.7 | 20.5 | 19.86 |
| Purity | >95% (SDS-PAGE) | >98% (SDS-PAGE & HPLC) | >98% (SDS-PAGE) | >95% (HPLC) |
| Endotoxin Level | <0.1 ng/µg (<1 EU/µg) | < 1 EU/µg | < 0.1 EU/µg | < 0.1 EU/µg |
| Biological Activity (ED50) | 0.1 - 0.5 ng/mL (TF-1 cells) | < 0.1 ng/mL (TF-1 cells) | < 0.2 ng/mL (TF-1 cells) | ≤ 0.1ng/mL (TF-1 cells) |
| Specific Activity | 1.0 x 10⁷ – 2.0 x 10⁶ units/mg | > 1.0 × 10⁷ IU/mg | > 1×10⁷ U/mg | ≥1×10⁷ U/mg |
Note: Data is compiled from publicly available product data sheets and may vary between lots. "units/mg" and "IU/mg" are often used interchangeably, but direct comparison requires standardization against a WHO international standard.[7][8]
Signaling Pathways of Leukemia Inhibitory Factor
LIF exerts its pleiotropic effects by activating several key intracellular signaling cascades. The binding of LIF to its receptor complex, a heterodimer of the LIF receptor (LIFR) and the gp130 subunit, initiates downstream signaling.[1][9] The primary pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
The JAK/STAT Pathway
The JAK/STAT pathway is a principal signaling route for LIF.[4] Upon LIF binding, receptor-associated Janus kinases (JAKs) are activated, leading to the phosphorylation of tyrosine residues on the receptor complex.[9] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[3][4] Phosphorylated STAT3 proteins then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in maintaining pluripotency and self-renewal.[1][9]
The MAPK and PI3K/Akt Pathways
In addition to the JAK/STAT pathway, LIF also activates the Ras-MAPK and PI3K-Akt signaling cascades. The activation of these pathways is generally mediated through the recruitment of the protein tyrosine phosphatase SHP2 to the activated receptor complex.[9] The MAPK pathway is often associated with differentiation processes, while the PI3K/Akt pathway is implicated in cell survival and proliferation.[10] The interplay between these pathways and the JAK/STAT pathway determines the ultimate cellular response to LIF stimulation.
Production and Purification of Recombinant Human LIF
The production of rhLIF in prokaryotic systems, particularly E. coli, is a well-established method.[11][12] This approach allows for high-yield production of the non-glycosylated, biologically active protein. The general workflow involves cloning the human LIF gene into an expression vector, transforming the vector into a suitable E. coli strain, inducing protein expression, and subsequent purification.
Experimental Protocol: Expression and Purification of His-tagged rhLIF from E. coli
This protocol provides a general framework for the expression and purification of His-tagged rhLIF. Optimization of specific parameters such as IPTG concentration, induction temperature, and time may be required.[11]
1. Transformation and Culture:
-
Transform a pET expression vector containing the His-tagged human LIF gene into E. coli BL21(DE3) cells.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
2. Induction of Protein Expression:
-
Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.4 mM.[11]
-
Continue to incubate the culture at 25°C for 3-5 hours with shaking.[11]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Cell Lysis and Lysate Preparation:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
4. Affinity Chromatography Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the supernatant from the cell lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged rhLIF from the column using an elution buffer with a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[11]
5. Dialysis and Storage:
-
Dialyze the eluted protein against a suitable storage buffer (e.g., PBS, pH 7.4) to remove imidazole.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Aliquot the purified rhLIF and store at -80°C.
Bioassays for Determining rhLIF Activity
The biological activity of rhLIF is a critical parameter for its use in research and therapeutic development. Two common cell-based assays are used to determine the potency of rhLIF: the TF-1 cell proliferation assay and the M1 cell differentiation assay.
Experimental Protocol: TF-1 Cell Proliferation Assay
The human erythroleukemic cell line TF-1 proliferates in response to certain cytokines, including LIF. This assay measures the dose-dependent proliferation of TF-1 cells induced by rhLIF.
1. Cell Culture and Preparation:
-
Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 2 ng/mL recombinant human GM-CSF.
-
Prior to the assay, wash the cells three times with cytokine-free medium to remove any residual growth factors.
-
Resuspend the cells in assay medium (RPMI-1640 with 10% FBS and 2 mM L-glutamine) at a density of 2 x 10^5 cells/mL.
2. Assay Procedure:
-
Prepare a serial dilution of rhLIF standard and test samples in a 96-well plate.
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[13]
-
Add a proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
3. Data Analysis:
-
Plot the absorbance or luminescence values against the concentration of rhLIF.
-
Determine the ED50 value, which is the concentration of rhLIF that induces 50% of the maximum response.
Experimental Protocol: M1 Cell Differentiation Assay
This assay is based on the ability of LIF to inhibit the proliferation of the murine myeloid leukemic cell line M1 and induce its differentiation into macrophages.
1. Cell Culture and Preparation:
-
Culture M1 cells in DMEM supplemented with 10% FBS.
-
Resuspend the cells in assay medium at a density of 1 x 10^4 cells/mL.
2. Assay Procedure:
-
Prepare a serial dilution of rhLIF standard and test samples in a 96-well plate.
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate for 4-6 days at 37°C in a humidified incubator with 5% CO2.
-
Assess cell differentiation by observing morphological changes (e.g., adherence to the plate, macrophage-like appearance) under a microscope.
-
Alternatively, cell proliferation can be quantified using an MTT or similar assay, where a decrease in signal indicates inhibition of proliferation.
3. Data Analysis:
-
For morphological assessment, determine the concentration of rhLIF that induces differentiation in 50% of the cell population.
-
For proliferation-based assays, determine the ED50 value for the inhibition of proliferation.
Applications in Research and Drug Development
Recombinant human LIF is an indispensable tool in several areas of biomedical research and has potential therapeutic applications.
-
Stem Cell Biology: LIF is essential for maintaining the pluripotency and self-renewal of mouse embryonic stem cells and induced pluripotent stem cells in culture.[1] It is also used in protocols for the derivation and maintenance of naive human pluripotent stem cells.[14]
-
Cancer Research: The role of LIF in cancer is complex and context-dependent. It was initially identified for its ability to inhibit the proliferation of certain leukemia cells.[4] However, in other cancers, it has been implicated in promoting tumor growth and metastasis.[15] rhLIF is used as a tool to investigate these dual roles and to screen for potential therapeutic agents that target the LIF signaling pathway.
-
Reproductive Biology: LIF plays a critical role in embryo implantation.[10] Research using rhLIF is ongoing to understand and potentially treat certain forms of infertility.
-
Neurobiology: LIF has neurotrophic effects and promotes the survival and differentiation of neurons.[3] It is being investigated for its therapeutic potential in neurodegenerative diseases and nerve injury.
-
Drug Development: As a key signaling molecule, the LIF pathway is a target for drug development. rhLIF is used in high-throughput screening assays to identify small molecules or antibodies that can modulate its activity for therapeutic purposes.
Conclusion
Recombinant human Leukemia Inhibitory Factor is a multifaceted cytokine with profound implications in basic research and clinical applications. A thorough understanding of its biological properties, signaling mechanisms, and methods for its production and characterization is paramount for scientists and drug development professionals. This guide provides a foundational resource to facilitate the effective use of rhLIF in advancing our knowledge of cellular processes and in the development of novel therapeutics.
References
- 1. Leukemia inhibitory factor - Wikipedia [en.wikipedia.org]
- 2. elkbiotech.com [elkbiotech.com]
- 3. Leukemia Inhibitory Factor (LIF) Signaling Pathways: R&D Systems [rndsystems.com]
- 4. assaygenie.com [assaygenie.com]
- 5. elabscience.com [elabscience.com]
- 6. LIF human Animal-component free, recombinant, expressed in E. coli, 98 (SDS-PAGE), 98 (HPLC) D factor [sigmaaldrich.com]
- 7. stemcell.com [stemcell.com]
- 8. In terms of cytokine activity, what is the difference between International Units (IU) and specific activity? | Cell Signaling Technology [cellsignal.com]
- 9. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]
- 10. Leukemia Inhibitory Factor (LIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Production of biologically active recombinant buffalo leukemia inhibitory factor (BuLIF) in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Leukemia Inhibitory Factor: An Important Cytokine in Pathologies and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Emfilermin's Role in Cell Differentiation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emfilermin, a recombinant form of human Leukemia Inhibitory Factor (LIF), is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. It plays a critical role in regulating a wide array of cellular processes, including the maintenance of pluripotency in embryonic stem cells (ESCs), and the differentiation of various cell lineages such as neural, trophoblastic, and chondrogenic pathways. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, focusing on its influence on key signaling pathways that govern cell fate decisions. The information is presented to aid researchers and professionals in drug development in understanding and harnessing the therapeutic potential of this multifaceted cytokine.
Core Mechanism of Action: Signal Transduction
This compound exerts its cellular effects by binding to a heterodimeric receptor complex composed of the LIF receptor (LIFR) and the glycoprotein (B1211001) 130 (gp130) co-receptor. This binding event triggers the activation of several intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the phosphatidylinositol 3-kinase (PI3K)/Akt, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. The specific downstream effects of this compound are highly context-dependent, varying with cell type and the surrounding molecular environment.
This compound-Induced Signaling Pathways
Caption: General overview of this compound (LIF) signaling pathways.
This compound in Embryonic Stem Cell Self-Renewal and Differentiation
This compound is a cornerstone in the maintenance of pluripotency in murine embryonic stem cells (ESCs). It sustains the undifferentiated state by activating the JAK/STAT3 pathway, which in turn upregulates the expression of key pluripotency transcription factors such as Nanog and Oct4. Conversely, the withdrawal of this compound, or the inhibition of its signaling, prompts the differentiation of ESCs.
Quantitative Data: this compound's Effect on Embryonic Stem Cells
Experimental Workflow: Assessing Pluripotency
Caption: Workflow for assessing this compound's effect on ESC pluripotency.
Experimental Protocol: Flow Cytometry for SSEA-1
A detailed protocol for assessing the pluripotency marker SSEA-1 via flow cytometry can be adapted from established methods for human pluripotent stem cells[3].
-
Cell Preparation: Harvest ESCs and prepare a single-cell suspension.
-
Surface Staining: Incubate cells with a primary antibody against SSEA-1, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of SSEA-1 positive cells.
This compound in Neurogenesis
This compound has a dual role in the nervous system, promoting the self-renewal of neural stem cells (NSCs) while also influencing their differentiation into neurons and glial cells. This effect is dose-dependent and can be modulated by other growth factors.
Quantitative Data: Dose-Dependent Effect of this compound on Neural Differentiation
The following table summarizes the dose-dependent effect of this compound (LIF) on the differentiation of spiral ganglion stem cell-derived cultures after 10 days. The data shows a significant increase in the percentage of TuJ-positive (neuronal marker) and GFAP-positive (glial marker) cells with increasing concentrations of LIF, while the total cell number remains unaffected[4].
| This compound (LIF) Concentration (ng/mL) | Total Cell Number (Mean ± SEM) | % TuJ-positive Cells (Mean ± SEM) | % GFAP-positive Cells (Mean ± SEM) |
| 0 | 1934 ± 403 | 2.5 ± 0.5 | 5.0 ± 1.0 |
| 1 | Not Reported | 10.0 ± 1.5 | 12.5 ± 2.0 |
| 10 | 2008 ± 435 | 17.5 ± 2.5 | 20.0 ± 2.5 |
| 100 | Not Reported | 18.0 ± 2.0 | 22.5 ± 3.0 |
Signaling Pathway in Neurogenesis
Caption: this compound's signaling in neural stem cell fate decisions.
Experimental Protocol: Immunofluorescence for Neuronal Markers
This protocol outlines the general steps for immunofluorescent staining of neuronal differentiation markers such as TUJ1 (βIII-tubulin) and MAP2.
-
Cell Culture and Fixation: Culture cells on coverslips, then fix with 4% paraformaldehyde.
-
Permeabilization and Blocking: Permeabilize cells with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate with primary antibodies against TUJ1 and/or MAP2.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
This compound in Trophoblast Differentiation and Implantation
This compound is a key regulator of embryo implantation and trophoblast differentiation. It is involved in the communication between the blastocyst and the endometrium and influences the differentiation of cytotrophoblasts into syncytiotrophoblasts and extravillous trophoblasts.
Quantitative Data: this compound in Embryo Implantation
A clinical trial (NCT00504530) was designed to assess the efficacy of this compound in improving embryo implantation in women with recurrent implantation failure. However, the results of this trial with specific pregnancy and implantation rates are not publicly available. Animal studies have shown that LIF treatment can significantly increase implantation and pregnancy rates[5].
Signaling in Trophoblast Differentiation
Caption: this compound's dual role in trophoblast differentiation.
Experimental Protocol: Trophoblast Differentiation Assay
This protocol outlines a method for inducing and assessing trophoblast differentiation in vitro.
-
Cell Culture: Culture human trophoblast stem cells (TSCs) or a suitable cell line (e.g., BeWo) under appropriate conditions.
-
Induction of Differentiation: Treat cells with forskolin (B1673556) to induce syncytialization, in the presence or absence of varying concentrations of this compound.
-
Assessment of Differentiation:
-
hCG Secretion: Measure the concentration of human chorionic gonadotropin (hCG) in the culture medium using an ELISA.
-
Cell Fusion: Assess the formation of multinucleated syncytiotrophoblasts using immunofluorescence staining for cell boundaries (e.g., E-cadherin) and nuclei (DAPI).
-
This compound in Chondrogenesis
The role of this compound in chondrogenesis, the process of cartilage formation, is an area of active investigation. As a member of the IL-6 cytokine family, it is plausible that this compound influences the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, a process critically regulated by transcription factors such as SOX9 and the expression of cartilage-specific matrix proteins like Collagen Type II.
Quantitative Data: this compound's Effect on Chondrogenic Markers
Signaling Pathways in Chondrocyte Differentiation
Caption: Postulated signaling pathways of this compound in chondrogenesis.
Experimental Protocol: Quantitative PCR for Chondrogenic Markers
This protocol describes the quantification of chondrogenic gene expression.
-
Cell Culture and Treatment: Culture mesenchymal stem cells in a chondrogenic medium with and without various concentrations of this compound.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for chondrogenic marker genes such as SOX9, COL2A1 (Collagen Type II), and ACAN (Aggrecan).
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression relative to untreated controls.
Conclusion
This compound is a potent modulator of cell differentiation, with its effects being highly dependent on the cellular context and the interplay of its downstream signaling pathways. Its ability to maintain pluripotency in embryonic stem cells, and to direct the fate of neural, trophoblastic, and potentially chondrogenic lineages, underscores its significance in developmental biology and its potential for therapeutic applications in regenerative medicine and reproductive health. Further research is warranted to fully elucidate the quantitative aspects of its dose-dependent effects and the intricate details of its signaling networks in various cell types. This will be crucial for the successful translation of this compound's biological activities into clinical practice.
References
- 1. Expression of chondrocyte markers by cells of normal and degenerate intervertebral discs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukemia inhibitory factor (LIF) withdrawal activates mTOR signaling pathway in mouse embryonic stem cells through the MEK/ERK/TSC2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. LIF promotes neurogenesis and maintains neural precursors in cell populations derived from spiral ganglion stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mednexus.org [mednexus.org]
Emfilermin and the STAT3 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emfilermin, a recombinant human Leukemia Inhibitory Factor (rhuLIF), is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. It exerts its biological effects through a cell surface receptor complex, leading to the activation of intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. A critical downstream effector of this compound signaling is STAT3, a transcription factor implicated in diverse cellular processes including cell proliferation, differentiation, survival, and immune responses. Dysregulation of the STAT3 signaling pathway is a hallmark of various diseases, including cancer and inflammatory conditions, making the interaction between this compound and STAT3 a subject of significant research interest. This technical guide provides an in-depth overview of the this compound-STAT3 signaling axis, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its investigation.
Mechanism of Action: The this compound-STAT3 Signaling Cascade
This compound initiates signaling by binding to a heterodimeric receptor complex composed of the Leukemia Inhibitory Factor Receptor (LIFR) and the glycoprotein (B1211001) 130 (gp130) co-receptor. Both LIFR and gp130 are transmembrane proteins that lack intrinsic kinase activity but are constitutively associated with Janus kinases (JAKs).
The binding of this compound to this receptor complex induces a conformational change, bringing the associated JAKs into close proximity and facilitating their trans-phosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of LIFR and gp130, creating docking sites for the SH2 domain of STAT3 proteins.
Once recruited to the receptor complex, STAT3 is phosphorylated by the activated JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.
Quantitative Data
Preclinical Data
The following table summarizes quantitative data from in vitro and in vivo preclinical studies investigating the effect of this compound (LIF) on the STAT3 signaling pathway.
| Parameter | Cell Line / Model | This compound (LIF) Concentration | Effect | Reference |
| STAT3 Phosphorylation (p-STAT3/total STAT3 ratio) | A549 (NSCLC cells) | 100 ng/mL | Significant increase | [1] |
| A549 (NSCLC cells) | 200 ng/mL | Peak increase | [1] | |
| A549 (NSCLC cells) | 400 ng/mL | Tendency to increase (less than 200 ng/mL) | [1] | |
| STAT1 and STAT3 Phosphorylation (Fold Induction) | BeWo (choriocarcinoma cells) | 50 ng/mL | STAT1: ~3.4-fold at 15 minSTAT3: ~5.0-fold at 5-15 min | [2] |
| STAT3 DNA Binding | AtT-20 (pituitary tumor cells) | 10 ng/mL | Peak binding to target gene promoters at 20 min | [3] |
Clinical Trial Data
This compound has been evaluated in clinical trials for several indications. The following tables summarize key aspects of these studies.
Table 2.1: this compound for Chemotherapy-Induced Peripheral Neuropathy (CIPN)
| Trial Identifier | Phase | Indication | Treatment Arms | Primary Endpoint | Outcome |
| NCT00004850 | II | Prevention of CIPN in patients receiving carboplatin (B1684641) and paclitaxel | 1. This compound (2 µg/kg/day)2. This compound (4 µg/kg/day)3. Placebo | Change in composite peripheral nerve electrophysiology (CPNE) score | No significant difference between this compound and placebo groups. |
Table 2.2: this compound for Improving Embryo Implantation in IVF
| Trial Identifier | Phase | Indication | Treatment Arms | Key Outcome Measures | Status |
| NCT00504608 | Proof of Concept | Improving embryo implantation in women with recurrent IVF failure | 1. Emfilermin2. Placebo | Implantation rate, pregnancy rate, live birth rate | Results have not been publicly posted.[4][5] |
| NCT00504530 | N/A | Improving embryo implantation in IVF | This compound | Not specified | Information not available |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound-STAT3 signaling pathway.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is a standard method for detecting and semi-quantifying the levels of phosphorylated STAT3 in cell lysates.[6][7][8][9][10]
Materials:
-
Cell line of interest
-
This compound (rhuLIF)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with this compound at various concentrations and time points. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.
Immunoprecipitation (IP) for STAT3
This protocol is used to isolate STAT3 and its binding partners from a cell lysate.[11][12][13][14]
Materials:
-
Cell lysate
-
Anti-STAT3 antibody
-
Protein A/G-coupled agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Pre-clearing the Lysate: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-STAT3 antibody to form an antibody-antigen complex.
-
Capture of Immune Complex: Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: The eluted proteins can be analyzed by Western blotting or mass spectrometry.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
This assay is used to detect the binding of STAT3 to a specific DNA sequence.[15][16][17][18][19]
Materials:
-
Nuclear extract from cells treated with or without this compound
-
Labeled DNA probe containing the STAT3 consensus binding site
-
Unlabeled competitor DNA probe
-
Binding buffer
-
Polyacrylamide gel
Procedure:
-
Binding Reaction: Incubate the nuclear extract with the labeled DNA probe in the presence or absence of an excess of unlabeled competitor DNA.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the labeled DNA probe by autoradiography or other appropriate methods. A "shifted" band indicates the formation of a STAT3-DNA complex.
Conclusion
This compound, as a recombinant form of LIF, is a potent activator of the STAT3 signaling pathway. The binding of this compound to its receptor complex triggers a cascade of phosphorylation events, culminating in the nuclear translocation of STAT3 and the regulation of target gene expression. While preclinical studies have demonstrated the robust activation of STAT3 by this compound, clinical trials have yielded mixed results, with a lack of efficacy observed in preventing chemotherapy-induced peripheral neuropathy. Further research is warranted to fully elucidate the therapeutic potential of modulating the this compound-STAT3 axis in various disease contexts. The experimental protocols detailed in this guide provide a framework for the continued investigation of this important signaling pathway.
References
- 1. Leukemia inhibitory factor is involved in the pathogenesis of NSCLC through activation of the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 11. usbio.net [usbio.net]
- 12. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Electrophoretic mobility shift assay (EMSA) [bio-protocol.org]
- 16. med.upenn.edu [med.upenn.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
Leukemia Inhibitory Factor (LIF): A Core Regulator of Embryonic Stem Cell Pluripotency
An In-depth Technical Guide for Researchers and Drug Development Professionals
Leukemia Inhibitory Factor (LIF) is a critical cytokine in the interleukin-6 family that plays an indispensable role in the maintenance of pluripotency and self-renewal of mouse embryonic stem cells (mESCs). Its ability to suppress spontaneous differentiation makes it a cornerstone of mESC culture and a key area of study in developmental biology and regenerative medicine. This guide provides a detailed overview of LIF's mechanism of action, its downstream signaling pathways, and practical protocols for its use in a research setting.
The LIF Signaling Pathway: A Triad of Cellular Control
LIF exerts its influence on embryonic stem cells by activating three principal intracellular signaling pathways upon binding to its receptor complex. This complex consists of the LIF receptor (LIFR) and the signal-transducing subunit glycoprotein (B1211001) 130 (gp130).[1] The activation of this receptor complex initiates a cascade of phosphorylation events that dictate the fate of the cell.
The three major signaling pathways activated by LIF are:
-
JAK-STAT3 Pathway: This is the canonical pathway for maintaining pluripotency.[2] Upon LIF binding, Janus kinases (JAKs) associated with the receptor complex are activated and phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3).[3] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor, upregulating genes essential for self-renewal and pluripotency, such as Nanog, Sox2, and Oct4.[4][5]
-
PI3K/Akt Pathway: This pathway is primarily involved in promoting cell proliferation and survival, thereby supporting the expansion of the pluripotent stem cell population.[3]
-
MAPK/ERK Pathway: In contrast to the other two pathways, the MAPK/ERK pathway is generally associated with promoting differentiation.[6] Therefore, the balance between the activation of the JAK-STAT3 and PI3K/Akt pathways and the MAPK/ERK pathway is crucial for maintaining the undifferentiated state of ESCs.
Below is a diagram illustrating the core LIF signaling pathways in mouse embryonic stem cells.
Quantitative Data on LIF in mESC Culture
The concentration of LIF is a critical parameter in mESC culture. While the optimal concentration can vary slightly between cell lines, standard ranges have been established to ensure robust maintenance of pluripotency.
| Parameter | Value (Units/mL) | Value (ng/mL) | Notes |
| Standard Concentration | 1000 U/mL | 10 ng/mL | Commonly used for routine culture of most mESC lines.[7][8] |
| Minimum Concentration | 20 U/mL | 10 ng/mL | The minimum concentration required to support mESCs in an undifferentiated state.[9] |
| High Concentration | 10,000 U/mL | 100 ng/mL | Used in some specific protocols or for cell lines that are more prone to differentiation.[10] |
Table 1: Standard LIF Concentrations for Mouse Embryonic Stem Cell Culture
The withdrawal of LIF from the culture medium is a standard method to induce the differentiation of mESCs. This process is accompanied by significant changes in the expression of key pluripotency and differentiation-associated genes.
| Gene | Marker Type | Change upon LIF Withdrawal (after 3 days) |
| Oct4 | Pluripotency | Downregulated |
| Nanog | Pluripotency | Downregulated |
| Sox2 | Pluripotency | Downregulated |
| Rex1 | Pluripotency | Downregulated |
| Brachyury | Mesoderm | Upregulated |
| Eomes | Trophectoderm | Upregulated |
| Foxa2 | Endoderm | Upregulated |
| Gata4 | Endoderm | Upregulated |
Table 2: Gene Expression Changes in mESCs Following LIF Withdrawal [4]
Interaction with Other Signaling Pathways
The maintenance of pluripotency is not solely dependent on LIF but is regulated by a complex interplay of multiple signaling pathways. Bone Morphogenetic Protein (BMP) and Wnt signaling pathways, in particular, have been shown to interact with the LIF pathway to fine-tune the pluripotent state.
-
BMP Signaling: BMP signaling, in conjunction with LIF, can enhance the self-renewal of mESCs.[6] It is thought to do so by inducing the expression of "Inhibitor of differentiation" (Id) genes.[3]
-
Wnt Signaling: The canonical Wnt/β-catenin pathway can act synergistically with LIF to maintain the undifferentiated state of mESCs.[11] Activation of the Wnt pathway can reduce the requirement for LIF in culture.[12]
Key Experimental Protocols
Reproducible and reliable experimental protocols are fundamental to studying the effects of LIF on embryonic stem cells. The following sections provide detailed methodologies for the culture of mESCs with LIF and the assessment of their pluripotent state.
Culturing Mouse Embryonic Stem Cells with LIF (Feeder-Free)
This protocol describes the standard procedure for culturing mESCs on gelatin-coated plates in the presence of LIF.
Materials:
-
mESC line
-
Complete mESC medium:
-
DMEM (high glucose)
-
15% Fetal Bovine Serum (FBS), ES-qualified
-
1% Non-Essential Amino Acids (NEAA)
-
1% GlutaMAX
-
0.1 mM β-mercaptoethanol
-
1000 U/mL (or 10 ng/mL) LIF
-
-
0.1% Gelatin solution
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA or an alternative dissociation reagent (e.g., Accutase)
-
6-well tissue culture plates
Procedure:
-
Plate Coating: Coat the surface of the 6-well plates with 0.1% gelatin solution and incubate for at least 30 minutes at 37°C. Aspirate the gelatin solution before use.
-
Cell Thawing: Thaw a cryovial of mESCs rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 5 mL of pre-warmed complete mESC medium.
-
Centrifugation: Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in fresh complete mESC medium. Plate the cells onto the gelatin-coated plates.
-
Culture Maintenance: Incubate the cells at 37°C in a humidified incubator with 5% CO2. Change the medium daily.
-
Passaging: When the cells reach 70-80% confluency, typically every 2-3 days, passage them.[13]
-
Aspirate the medium and wash the cells with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with 4 mL of complete mESC medium and gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to a new conical tube and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate onto newly gelatin-coated plates at the desired split ratio (e.g., 1:3 to 1:6).
-
Alkaline Phosphatase Staining
Alkaline phosphatase is a marker of undifferentiated pluripotent stem cells. This staining method allows for the rapid identification of pluripotent colonies.
Materials:
-
mESCs cultured as described above
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Alkaline Phosphatase Staining Kit (containing a substrate and a chromogen, such as Fast Red Violet and Naphthol AS-BI phosphate)
Procedure:
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add the fixation solution to the wells and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS.
-
Staining: Prepare the alkaline phosphatase staining solution according to the manufacturer's instructions. Add the staining solution to the cells and incubate in the dark for 15-20 minutes at room temperature.
-
Washing and Visualization: Aspirate the staining solution and wash the cells with PBS. Undifferentiated colonies will appear red or purple, while differentiated cells will remain colorless.[14]
Immunocytochemistry for Pluripotency Markers (Oct4, Sox2, Nanog)
This protocol details the detection of key pluripotency transcription factors using fluorescently labeled antibodies.
Materials:
-
mESCs cultured on coverslips or in chamber slides
-
PBS
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (anti-Oct4, anti-Sox2, anti-Nanog)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate the cells overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in blocking buffer and incubate the cells for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS in the dark.
-
Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium and visualize the cells using a fluorescence microscope.
Below is a diagram illustrating a typical experimental workflow for assessing pluripotency in mESCs.
Conclusion
Leukemia Inhibitory Factor is a fundamental component in the in vitro culture of mouse embryonic stem cells, primarily acting through the JAK-STAT3 signaling pathway to maintain their pluripotent and self-renewing state. A thorough understanding of its molecular mechanisms, optimal usage in culture, and its interplay with other signaling pathways is crucial for researchers in the fields of stem cell biology, developmental biology, and for professionals in drug development aiming to harness the potential of pluripotent stem cells. The protocols and data presented in this guide offer a solid foundation for the successful culture and characterization of mESCs in a research environment.
References
- 1. Regulation of embryonic stem cell self-renewal and pluripotency by leukaemia inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of STAT3 for embryonic stem cell pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIF signal in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stat3 and c-Myc Genome-Wide Promoter Occupancy in Embryonic Stem Cells | PLOS One [journals.plos.org]
- 5. Expression of early transcription factors Oct-4, Sox-2 and Nanog by porcine umbilical cord (PUC) matrix cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Leukemia Inhibitory Factor (LIF) — Pathway in Derivation and Maintenance of Murine Pluripotent Stem Cells [mdpi.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic action of Wnt and LIF in maintaining pluripotency of mouse ES cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maintaining embryonic stem cell pluripotency with Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the first steps in embryonic stem cell exit from the pluripotent state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of Emfilermin (Leukemia Inhibatory Factor) in the Maintenance of Pluripotency: A Technical Guide
Disclaimer: The term "Emfilermin" is not widely found in scientific literature as a standalone molecule. It is understood to be a recombinant form of Leukemia Inhibitory Factor (LIF). This guide will therefore focus on the well-established role of LIF in maintaining stem cell pluripotency.
Leukemia Inhibitory Factor (LIF) is a crucial cytokine in the field of stem cell biology, renowned for its ability to sustain the self-renewal and undifferentiated state of certain pluripotent stem cells (PSCs).[1][2][3] This technical guide provides an in-depth overview of the mechanisms of action, experimental protocols, and key signaling pathways associated with LIF's role in pluripotency maintenance, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action
LIF is a member of the interleukin-6 (IL-6) family of cytokines and exerts its effects by binding to a heterodimeric cell surface receptor complex.[2] This complex consists of the specific LIF receptor (LIFR) and the common signal-transducing subunit, glycoprotein (B1211001) 130 (gp130).[1][2] The binding of LIF to this receptor complex initiates a cascade of intracellular signaling events that are fundamental to maintaining the pluripotent state, particularly in murine embryonic stem cells (mESCs).[1][3]
The downstream signaling of the activated LIFR/gp130 complex is primarily mediated by three major pathways:
-
JAK/STAT3 Pathway: This is the most critical pathway for LIF-mediated pluripotency. Upon LIF binding, Janus kinases (JAKs) associated with the receptor subunits become activated and phosphorylate each other and the receptor.[3] This creates docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is then phosphorylated, dimerizes, and translocates to the nucleus where it acts as a transcription factor.[1] Nuclear STAT3 activates the transcription of key pluripotency-associated genes, including the master regulator Nanog, while inhibiting differentiation-inducing genes.[1][4]
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is also activated by LIF signaling and contributes to the self-renewal and survival of ESCs.[1][3] This pathway is known to play a role in inhibiting apoptosis and promoting cell proliferation.[5]
-
MEK/ERK Pathway: The Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is also activated by LIF. However, the role of this pathway in pluripotency is more complex. While transient activation may be involved in proliferation, sustained ERK activation is generally associated with the promotion of differentiation.[1] In the context of naive pluripotency, the inhibition of the MEK/ERK pathway is often a key component of culture conditions designed to maintain the most undifferentiated state.[6]
It is important to note that while LIF is essential for maintaining naive pluripotency in mESCs, human embryonic stem cells (hESCs) typically do not rely on LIF for their self-renewal. Instead, hESC pluripotency is maintained through the activation of other signaling pathways, such as the FGF and Activin/Nodal pathways.[5][7]
Quantitative Data on LIF in Pluripotency Maintenance
The effective concentration and impact of LIF on pluripotency marker expression are critical parameters in stem cell culture. The following table summarizes typical concentrations and their observed effects.
| Parameter | Value/Observation | Cell Type | Reference |
| Typical Working Concentration | 1000 units/mL (10-20 ng/mL) | Murine ESCs | General knowledge |
| Effect on Pluripotency Markers | Upregulation of Nanog, Oct4, Sox2 | Murine ESCs | [1][4] |
| Impact on Differentiation | Inhibition of spontaneous differentiation | Murine ESCs | [2] |
| Alkaline Phosphatase Activity | High levels maintained | Murine ESCs | [1] |
Experimental Protocols
The assessment of pluripotency in response to LIF treatment involves a variety of established experimental protocols.
3.1. Murine Embryonic Stem Cell Culture with LIF
-
Objective: To maintain the undifferentiated state of mESCs.
-
Methodology:
-
Culture mESCs on a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in feeder-free conditions on plates coated with gelatin or other extracellular matrix proteins.
-
Use a basal medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15-20% fetal bovine serum (FBS), non-essential amino acids, L-glutamine, β-mercaptoethanol, and antibiotics.
-
Supplement the culture medium with LIF at a final concentration of 1000 units/mL.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain an undifferentiated, pluripotent state.
-
3.2. Alkaline Phosphatase Staining
-
Objective: To assess the undifferentiated state of mESCs.
-
Methodology:
-
Fix the mESC colonies with 4% paraformaldehyde.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with an alkaline phosphatase substrate solution according to the manufacturer's instructions.
-
Observe the development of a colored precipitate in undifferentiated colonies under a microscope.
-
3.3. Immunofluorescence for Pluripotency Markers
-
Objective: To detect the expression of key pluripotency transcription factors.
-
Methodology:
-
Fix the mESCs with 4% paraformaldehyde and permeabilize with a detergent-based buffer.
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or serum from the secondary antibody host).
-
Incubate the cells with primary antibodies against pluripotency markers such as Oct4, Sox2, and Nanog.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Visualize the localization and expression of the markers using a fluorescence microscope.
-
3.4. In Vitro Differentiation (Embryoid Body Formation)
-
Objective: To assess the differentiation potential of mESCs into the three germ layers.
-
Methodology:
-
Dissociate mESC colonies into single cells or small clumps.
-
Culture the cells in suspension in a non-adherent dish in a medium without LIF.
-
Allow the cells to aggregate and form embryoid bodies (EBs).
-
After a period of suspension culture, plate the EBs onto an adherent surface to allow for further differentiation.
-
After several days, assess the presence of cell types from the three germ layers (ectoderm, mesoderm, and endoderm) by immunofluorescence or RT-PCR for lineage-specific markers.
-
Signaling Pathways and Experimental Workflows
LIF/STAT3 Signaling Pathway
Caption: LIF/STAT3 signaling pathway in pluripotency maintenance.
Experimental Workflow for Assessing Pluripotency
Caption: Experimental workflow for assessing mESC pluripotency.
References
- 1. The Role of the Leukemia Inhibitory Factor (LIF) — Pathway in Derivation and Maintenance of Murine Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stem Cell Factor LIFted as a Promising Clinical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of embryonic stem cell self-renewal and pluripotency by leukaemia inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Signaling Molecules Governing Pluripotency and Early Lineage Commitments in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNMTs Play an Important Role in Maintaining the Pluripotency of Leukemia Inhibitory Factor-Dependent Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Emfilermin (Leukemia Inhibitory Factor - LIF)
An In-depth Technical Guide on the Gene Expression and Regulation of Emfilermin (Leukemia Inhibitory Factor)
This compound is the recombinant form of Leukemia Inhibitory Factor (LIF), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family.[1][2] LIF was initially identified by its ability to induce the differentiation of myeloid leukemic cells, thereby inhibiting their proliferation.[3] Subsequent research has revealed its multifaceted roles in a wide array of biological processes, including embryonic implantation, stem cell self-renewal, neuronal development, bone metabolism, and inflammation.[1][4] The biological activities of LIF are mediated through its interaction with a cell surface receptor complex, leading to the activation of intracellular signaling cascades that ultimately regulate the expression of target genes. This guide provides a comprehensive overview of the expression, regulation, and signaling pathways of the LIF gene, intended for researchers, scientists, and professionals in drug development.
LIF Gene Expression
The expression of the LIF gene is tightly controlled and varies significantly across different tissues and physiological states.
Tissue and Cellular Distribution
LIF is expressed in a diverse range of tissues and cell types. Notably, its mRNA has been detected in:
-
The Female Reproductive System: The endometrium and decidua show high levels of LIF expression, which is crucial for blastocyst implantation.[5] Expression is primarily localized to the endometrial glands during the secretory phase of the menstrual cycle.[5]
-
Immune Cells: Activated T-lymphocytes are a major source of LIF.[6][7]
-
Mesenchymal Cells: Human lung fibroblasts and umbilical vein endothelial cells constitutively express LIF.[7]
-
Adrenal Gland: The normal human adrenal cortex expresses both LIF and its receptor.[8]
-
Cancer Tissues: Overexpression of LIF is observed in various cancers, including non-small cell lung cancer (NSCLC), clear cell renal cell carcinoma (ccRCC), and pancreatic carcinomas, where it often correlates with a poor prognosis.[3][9][10]
Regulation by Physiological and Pathological Conditions
LIF expression is induced by a variety of signals related to development, stress, and disease:
-
Embryo Implantation: Uterine LIF expression is critical for the receptive state of the endometrium and the subsequent implantation of the blastocyst.[1] In humans, endometrial LIF mRNA levels are significantly higher in the secretory phase compared to the proliferative phase.[5]
-
Inflammation and Immune Response: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-beta (IL-1β) can significantly increase LIF mRNA accumulation in fibroblasts and endothelial cells.[7]
-
Cancer Progression: Hypoxia within solid tumors can be a critical driver of LIF overexpression.[1] In certain cancers, mutations in oncogenes like KRAS can lead to the upregulation of LIF, dependent on the MAPK signaling pathway.[3]
Transcriptional Regulation of the LIF Gene
The regulation of LIF gene transcription is a complex process involving a variety of transcription factors and signaling molecules that bind to specific elements within the gene's promoter and intronic regions.
Promoter and Enhancer Elements
The promoter region of the LIF gene contains several binding sites for key transcription factors. Analysis of the LIF promoter has identified consensus binding elements for:
-
STAT3 (Signal Transducer and Activator of Transcription 3): A key mediator of LIF's own signaling pathway.[2]
-
STAT5 (Signal Transducer and Activator of Transcription 5): Can bind to the LIF promoter to induce its expression in myeloid cell lines.[1]
-
ets (E26 transformation-specific) family factors: Binding of ets-1 and ets-2 to the LIF promoter is critical for its induction in response to T-cell activators.[6]
-
p53: The LIF gene contains a p53-binding element within its first intron, identifying it as a direct transcriptional target of this tumor suppressor.[1]
Inducers and Repressors of Gene Expression
LIF gene expression is modulated by a range of signaling molecules and hormones.
| Regulator Type | Factor | Effect on LIF Expression | Cell/Tissue Context | Reference |
| Inducer | Estrogen | Upregulation | Uterine tissue during implantation | [1] |
| Inducer | Interleukin-1β (IL-1β) | Upregulation | Gingival fibroblasts, airway cells, mesenchymal cells | [1][7] |
| Inducer | Tumor Necrosis Factor-α (TNF-α) | Upregulation | Mesenchymal cells | [7] |
| Inducer | Interleukin-2 (IL-2) | Enhancement | HTLV-1 infected T-cell lines (MT-2) | [11] |
| Inducer | Phorbol Esters (TPA) | Enhancement | HTLV-1 infected T-cell lines, mesenchymal cells | [7][11] |
| Repressor | 1α,25-dihydroxyvitamin D3 | Suppression | HTLV-1 infected T-cell lines | [1][11] |
| Repressor | Dexamethasone | Suppression | HTLV-1 infected T-cell lines | [1][11] |
| Repressor | Testosterone (Supraphysiological dose) | Downregulation | Rat endometrium | [12] |
Table 1: Summary of Factors Regulating LIF Gene Expression.
LIF Signaling Pathways
LIF exerts its diverse biological functions by binding to a heterodimeric receptor complex composed of the LIF receptor β (LIFRβ) and the common signal-transducing subunit, gp130.[1][4] This binding event triggers the activation of several key intracellular signaling pathways.
JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling cascade activated by LIF.
-
Activation: Upon LIF binding, receptor-associated JAKs (Janus kinases) become activated through auto-phosphorylation.[13]
-
STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic domain, creating docking sites for STAT proteins, primarily STAT3.
-
Nuclear Translocation: Once docked, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus.
-
Gene Transcription: In the nucleus, STAT3 dimers bind to the promoters of target genes, regulating their transcription to control processes like stem cell self-renewal and differentiation.[14]
PI3K/Akt Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is also activated downstream of the LIF receptor and plays a crucial role in cell survival and proliferation.
-
Activation: This pathway can be activated by JAKs following LIF stimulation.[13]
-
Downstream Effects: The PI3K/Akt pathway positively regulates genes associated with pluripotency and self-renewal in mouse embryonic stem cells.[13]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another important cascade initiated by LIF signaling.
-
Activation: LIF-induced JAK activation leads to the recruitment and activation of the tyrosine phosphatase SHP-2, a positive effector of the MAPK signaling cascade.[13][14]
-
Function: While the JAK/STAT and PI3K/Akt pathways are generally associated with self-renewal, the MAPK pathway often promotes differentiation.[13][15] The balance between these opposing signals is critical in determining the cellular response to LIF.
Quantitative Analysis of LIF Gene Expression
Several studies have quantified the changes in LIF mRNA expression in response to various stimuli, providing valuable data for understanding its regulation.
| Condition | Tissue/Cell Type | Change in LIF mRNA Expression | Significance (p-value) | Reference |
| Secretory vs. Proliferative Phase | Human Endometrium | 9.5-fold increase | < 0.01 | [5] |
| Epithelium vs. Stroma | Human Endometrium | 3.3-fold higher in epithelium | < 0.05 | [5] |
| Testosterone Treatment | Rat Endometrium | Significant downregulation | < 0.05 | [12] |
| Testosterone + Finasteride | Rat Endometrium | Further downregulation | < 0.01 | [12] |
| Testosterone + Anastrozole | Rat Endometrium | Considerable downregulation | < 0.001 | [12] |
| ccRCC vs. Normal Tissue | Human Kidney | Significant upregulation | < 0.001 | [10] |
| NSCLC vs. Normal Tissue | Human Lung | Significant upregulation | N/A | [9] |
| LIF Transfection | Mesenchymal Stem Cells | High expression vs. control | < 0.001 | [16] |
Table 2: Quantitative Changes in LIF mRNA Expression Under Various Conditions.
Key Experimental Methodologies
The study of LIF gene expression and regulation employs a range of standard molecular biology techniques. Detailed protocols are essential for reproducible and reliable results.
Reverse Transcription-Quantitative PCR (RT-qPCR)
This technique is used to quantify LIF mRNA levels.
-
RNA Extraction: Total RNA is isolated from tissues or cells using a commercial kit (e.g., RNeasy Kit, Qiagen).[9] RNA quality and integrity are assessed via spectrophotometry (A260/A280 ratio ~2.0) and agarose (B213101) gel electrophoresis.[17]
-
cDNA Synthesis: RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamer primers. A typical reaction involves incubation at 37°C for 120 minutes, followed by enzyme inactivation at 85°C.[9]
-
qPCR: The cDNA is used as a template for PCR with primers specific for the LIF gene. The reaction is performed in a real-time PCR system.
-
Reaction Mix: Typically contains TaqMan™ PCR Master Mix, gene-specific primers, and cDNA.[9]
-
Thermocycling Conditions: An example protocol includes an initial enzyme activation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[9]
-
-
Data Analysis: The expression level of the LIF gene is normalized to an internal reference gene (e.g., β-actin or GAPDH).[9][17] Relative gene expression is often calculated using the 2-ΔΔCq method.[9]
Western Blotting
Western blotting is used to detect and quantify LIF protein and components of its signaling pathways (e.g., phosphorylated STAT3).
-
Protein Lysate Preparation: Cells are lysed in a suitable buffer (e.g., RIPA buffer or 2X SDS sample buffer) containing protease and phosphatase inhibitors.[18] Lysates are often sonicated to shear DNA and reduce viscosity, then centrifuged to pellet debris.[18][19] Protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE and Transfer: A specified amount of protein (e.g., 15-30 µg) is boiled in sample buffer, loaded onto an SDS-polyacrylamide gel, and separated by electrophoresis. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Immunoblotting:
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% nonfat dry milk in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to LIF or a signaling protein (e.g., p-STAT3), typically overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Immunohistochemistry (IHC)
IHC is employed to determine the specific location of LIF protein within tissue sections.
-
Sample Preparation: Tissues are fixed (e.g., in formalin), dehydrated, and embedded in paraffin (B1166041) wax.[20] The embedded tissue is then cut into thin sections (e.g., 4 µm) on microscope slides.[20]
-
Deparaffinization and Rehydration: Slides are washed in xylene to remove paraffin, followed by a series of washes in decreasing concentrations of ethanol (B145695) (100%, 95%, 80%, 70%) to rehydrate the tissue.[20][21]
-
Antigen Retrieval: To unmask the antigenic epitope, slides are often heated in a retrieval buffer (e.g., 0.01 M sodium citrate (B86180) buffer, pH 6.0) at 99-100°C for about 20 minutes.[20]
-
Immunostaining:
-
Blocking: Endogenous peroxidase activity is quenched (e.g., with 3% H₂O₂) and non-specific binding sites are blocked using a protein block or normal serum.[20][22]
-
Primary Antibody: Slides are incubated with the primary antibody against LIF for a specified time (e.g., 45-60 minutes at room temperature or overnight at 4°C).[20][22]
-
Secondary Antibody and Detection: A biotinylated or enzyme-labeled secondary antibody is applied, followed by a detection reagent (e.g., streptavidin-HRP and a chromogen like DAB) that produces a colored precipitate at the site of the antigen.[20][22]
-
Counterstaining and Mounting: Slides are often counterstained (e.g., with hematoxylin) to visualize cell nuclei, then dehydrated and mounted with a coverslip.[22]
-
Conclusion
The expression and regulation of the this compound (LIF) gene are fundamental to its diverse roles in health and disease. Its expression is meticulously controlled at the transcriptional level by a network of transcription factors, cytokines, and hormones. The activation of the JAK/STAT, PI3K/Akt, and MAPK signaling pathways upon LIF receptor binding orchestrates its wide-ranging biological effects. A thorough understanding of these regulatory mechanisms, supported by robust experimental methodologies, is critical for harnessing the therapeutic potential of LIF and for developing targeted interventions for diseases where its signaling is dysregulated, such as infertility and cancer.
References
- 1. The regulation of leukemia inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]
- 4. Leukemia inhibitory factor (LIF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of leukemia inhibitory factor in human endometrium and placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Expression of leukemia inhibitory factor is regulated in human mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of leukemia inhibitory factor (LIF) and LIF receptor (LIF-R) in the human adrenal cortex: implications for steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Elevated expression of LIF predicts a poor prognosis and promotes cell migration and invasion of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and regulation of the leukemia inhibitory factor/D factor gene in human T-cell leukemia virus type 1 infected T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. The Role of the Leukemia Inhibitory Factor (LIF) — Pathway in Derivation and Maintenance of Murine Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leukemia Inhibitory Factor Receptor Activates Signaling Pathways with Opposite Roles Within Different Regions----Chinese Academy of Sciences [english.cas.cn]
- 16. Leukemia Inhibitory Factor (LIF) Overexpression Increases the Angiogenic Potential of Bone Marrow Mesenchymal Stem/Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RT-PCR (Gene Expression Profiling of Key Oncogenes and Tumor Suppressor Genes in Leukemia) - Mendeley Data [data.mendeley.com]
- 18. origene.com [origene.com]
- 19. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Protocol for Immunohistochemistry Kit [elabscience.com]
Emfilermin (Recombinant Human Leukemia Inhibitory Factor): A Technical Guide to its Structure, Domains, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emfilermin, the international nonproprietary name for recombinant human Leukemia Inhibitory Factor (LIF), is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. It plays a critical role in a multitude of physiological processes, including cell growth and differentiation, and is a key factor in maintaining the pluripotency of embryonic stem cells. This technical guide provides an in-depth analysis of the protein structure and functional domains of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and therapeutic development.
This compound (LIF) Protein Structure
This compound is a single-chain glycoprotein. The mature, biologically active form is a 20 kDa protein that is synthesized as a 202-amino acid precursor, with the N-terminal 22 amino acids being cleaved off post-translationally.[1] The defining structural feature of this compound is its four-helix bundle topology, a characteristic shared with other members of the IL-6 cytokine family.[2][3] This compact, globular structure is arranged in an up-up-down-down configuration of its four main alpha-helices, designated A, B, C, and D.[1][4] The structural integrity of this bundle is maintained by three intramolecular disulfide bonds.[1]
The crystal structure of human LIF has been resolved, and several Protein Data Bank (PDB) entries are available for detailed analysis, including 1EMR, 7N0A, and 8D6A.[5][6][7] These structures provide a high-resolution view of the protein's fold and the spatial arrangement of its functional domains.
Structural Domains of this compound
The primary functional domains of this compound are its four alpha-helices and the loops that connect them. The specific amino acid residues that constitute these helices are crucial for the protein's overall structure and its interaction with its receptors.
| Domain | Residue Range (from PDB: 1EMR) | Description |
| Helix A | 11 - 30 | The first alpha-helix in the four-helix bundle. |
| Helix B | 70 - 89 | The second alpha-helix. |
| Helix C | 101 - 121 | The third alpha-helix. |
| Helix D | 145 - 166 | The fourth and final alpha-helix in the bundle. |
Note: Residue numbering is based on the mature protein sequence.
Receptor Binding and Signaling Pathway
This compound exerts its biological effects by binding to a heterodimeric receptor complex composed of the LIF receptor (LIFR) and the gp130 signal-transducing subunit. The formation of this ternary complex is the initial and critical step in the activation of downstream signaling cascades.
Receptor Binding Affinity
The interaction between this compound and its receptor components has been characterized by distinct binding affinities. Cells can express both high-affinity and low-affinity LIF receptors. The high-affinity receptor is a complex of LIFR and gp130, while the low-affinity receptor is thought to be the LIFR subunit alone.
| Receptor Type | Dissociation Constant (Kd) |
| High-Affinity Receptor | 20 - 100 pM |
| Low-Affinity Receptor | 1 - 2 nM |
Signaling Pathways
Upon the formation of the this compound-LIFR-gp130 complex, a conformational change occurs that triggers the activation of intracellular signaling pathways. The primary pathways activated by this compound are:
-
JAK/STAT Pathway: This is the canonical signaling pathway for the IL-6 family of cytokines. Receptor dimerization leads to the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the intracellular domains of LIFR and gp130. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Once recruited, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also activated by this compound. This pathway is typically involved in cell proliferation, differentiation, and survival.
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway is another key signaling cascade initiated by this compound, playing a role in cell survival, growth, and metabolism.
Below is a diagram illustrating the this compound signaling pathway.
Caption: this compound signaling cascade.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the structure and function of this compound.
Alanine (B10760859) Scanning Mutagenesis for Receptor Binding Site Identification
This technique is used to identify individual amino acid residues critical for the interaction between this compound and its receptors.
Objective: To determine the contribution of specific amino acid side chains in the this compound-receptor binding interface.
Principle: Each residue of interest is systematically mutated to alanine. The alanine substitution removes the side chain beyond the β-carbon, allowing for the assessment of the energetic contribution of the original side chain to the binding interaction. The binding affinity of each mutant is then compared to the wild-type protein.
Methodology:
-
Mutant Library Generation:
-
Utilize site-directed mutagenesis to introduce single alanine mutations at desired positions within the this compound coding sequence.
-
Design primers containing the alanine codon (e.g., GCT) flanked by homologous sequences.
-
Perform PCR using a high-fidelity DNA polymerase and the wild-type this compound plasmid as a template.
-
Digest the parental methylated DNA template with DpnI.
-
Transform the mutated plasmids into competent E. coli for amplification.
-
Verify the sequence of each mutant plasmid.
-
-
Protein Expression and Purification:
-
Express each alanine mutant of this compound in a suitable expression system (e.g., E. coli or mammalian cells).
-
Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure homogeneity.
-
-
Binding Affinity Measurement:
-
Employ a quantitative binding assay such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
-
Immobilize the LIFR or gp130 ectodomain on the sensor chip.
-
Flow different concentrations of the wild-type and mutant this compound proteins over the chip.
-
Measure the association and dissociation rates to calculate the equilibrium dissociation constant (Kd).
-
-
Data Analysis:
-
Compare the Kd values of the mutants to that of the wild-type this compound. A significant increase in Kd indicates that the mutated residue is important for binding.
-
Caption: Alanine scanning mutagenesis workflow.
Co-Immunoprecipitation of the this compound-LIFR-gp130 Complex
This protocol is designed to verify the in-vitro or in-vivo interaction between this compound, LIFR, and gp130.
Objective: To isolate and detect the ternary signaling complex from cell lysates.
Principle: An antibody specific to one component of the complex (the "bait," e.g., LIFR) is used to capture it from a cell lysate. If other proteins ("prey," e.g., this compound and gp130) are bound to the bait, they will be co-precipitated. The entire complex is then analyzed, typically by Western blotting.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express LIFR and gp130.
-
Treat the cells with recombinant this compound to induce complex formation. Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the bait protein (e.g., anti-LIFR antibody) for several hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Use a magnetic rack to pellet the beads and discard the supernatant.
-
-
Washing:
-
Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for the prey proteins (e.g., anti-gp130 and anti-LIF/emfilermin antibodies) to detect their presence in the immunoprecipitated complex.
-
Caption: Co-Immunoprecipitation workflow.
Western Blot for Phospho-STAT3 (Tyr705) Detection
This protocol details the detection of STAT3 phosphorylation at tyrosine 705, a key indicator of this compound signaling activation.
Objective: To quantify the level of activated STAT3 in response to this compound treatment.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes STAT3 phosphorylated at Tyr705.
Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cells and serum-starve them to reduce basal signaling.
-
Treat the cells with various concentrations of this compound for different time points. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a denaturing lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of the phospho-specific antibody and re-probe with an antibody against total STAT3 and a loading control like GAPDH or β-actin.
-
Caption: Western blot workflow for pSTAT3.
References
- 1. Leukemia Inhibitory Factor (LIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prospecbio.com [prospecbio.com]
- 3. The crystal structure and biological function of leukemia inhibitory factor: implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution structure of leukemia inhibitory factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
Cellular Receptors for Emfilermin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emfilermin, a recombinant form of Leukemia Inhibitory Factor (LIF), is a pleiotropic cytokine with significant therapeutic potential in various biological systems. Its cellular effects are mediated through specific interactions with cell surface receptors, initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the cellular receptors for this compound, including quantitative binding data, detailed experimental protocols for studying these interactions, and a visual representation of the associated signaling pathways.
Cellular Receptors for this compound
This compound elicits its biological activities by binding to a heterodimeric receptor complex composed of two transmembrane proteins:
-
Leukemia Inhibitory Factor Receptor β (LIFRβ) , also known as CD118.
-
Glycoprotein 130 (gp130) , also known as IL6ST or CD130.
Both LIFRβ and gp130 are members of the type I cytokine receptor family. The formation of a stable ternary complex between this compound, LIFRβ, and gp130 is the critical first step in the activation of downstream signaling pathways.
Quantitative Binding Affinity
The binding of this compound to its receptor complex has been characterized by distinct affinity states. The presence of both high-affinity and low-affinity receptors has been observed on various cell types.
| Receptor Type | Ligand | Dissociation Constant (Kd) | Reference |
| High-Affinity Receptor | This compound (LIF) | 20-100 pM | [1] |
| Low-Affinity Receptor | This compound (LIF) | 1-2 nM | [1] |
Experimental Protocols
Receptor Binding Affinity Determination: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a solid-phase sandwich ELISA to quantify the binding of this compound to its receptor components.
Materials:
-
Recombinant human LIFRβ and gp130 proteins
-
Recombinant human this compound (LIF)
-
96-well microplate
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.5)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Primary antibody specific for this compound
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant LIFRβ or gp130 (1-10 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wasting: Wash the plate three times with Wash Buffer.
-
This compound Incubation: Add serial dilutions of this compound (starting from a high concentration, e.g., 1000 ng/mL) in Blocking Buffer to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of a primary antibody specific for this compound (diluted in Blocking Buffer) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the concentration of this compound and fit the data to a saturation binding curve to determine the Kd.
Analysis of Signaling Pathways: Western Blot for Phosphorylated STAT3
This protocol details the detection of STAT3 phosphorylation, a key event in the JAK/STAT signaling pathway activated by this compound.
Materials:
-
Cell line expressing LIFRβ and gp130
-
This compound (LIF)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Clone D3A7)
-
Rabbit anti-total STAT3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Starve cells in serum-free media for 4-6 hours, then treat with this compound at various concentrations or for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit IgG (1:2000 dilution in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total STAT3 and β-actin.
Signaling Pathways
Upon binding of this compound to the LIFRβ/gp130 complex, several downstream signaling pathways are activated, leading to diverse cellular responses. The three primary pathways are:
-
JAK/STAT Pathway: This is the canonical signaling pathway for LIF. Receptor dimerization leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the intracellular domains of the receptors. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes.
-
PI3K/Akt Pathway: this compound can also activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This pathway is crucial for cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade activated by this compound, which is involved in cell proliferation, differentiation, and survival.
Conclusion
Understanding the interaction of this compound with its cellular receptors, LIFRβ and gp130, is fundamental to elucidating its mechanism of action and for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the binding and signaling of this compound in various cellular contexts. The visualization of the intricate signaling network highlights the multifaceted nature of this compound's biological effects.
References
Emfilermin: A Technical Guide to its Roles in Neurobiology and Immunology
Executive Summary
The term "Emfilermin" has been associated with two distinct recombinant human proteins in scientific literature and clinical development: Fibroblast Growth Factor 2 (FGF2) and Leukemia Inhibitory Factor (LIF). This guide provides a comprehensive technical overview of both molecules, with a primary focus on FGF2, which is broadly implicated in neurobiological and immunological processes. A separate section is dedicated to LIF, clarifying its identity as the compound designated "this compound (AM424)" in certain clinical trials. This document details their respective mechanisms of action, signaling pathways, quantitative effects, and relevant experimental protocols to support advanced research and development.
Part 1: Fibroblast Growth Factor 2 (FGF2 / bFGF)
Fibroblast Growth Factor 2 (FGF2), also known as basic FGF (bFGF), is a pleiotropic protein with potent effects on cell proliferation, differentiation, survival, and migration.[1] Its recombinant human form is a key focus of research in regenerative medicine, neurodegenerative disease, and immunology.
Core Mechanism of Action in Neurobiology and Immunology
FGF2 exerts its effects by binding to high-affinity Fibroblast Growth Factor Receptors (FGFRs 1-4), which are receptor tyrosine kinases.[2][3] This binding is critically dependent on the presence of heparan sulfate (B86663) proteoglycans (HSPGs) that act as co-receptors, facilitating the formation of a stable FGF2-FGFR-HSPG ternary complex.[3][4] This complex induces receptor dimerization and autophosphorylation of the intracellular kinase domains, triggering the activation of multiple downstream signaling cascades, primarily:
-
RAS-MAPK Pathway: Regulates cell proliferation, differentiation, and survival.[5]
-
PI3K-AKT Pathway: Primarily involved in promoting cell survival and inhibiting apoptosis.[5]
-
PLCγ Pathway: Leads to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC).[5][6]
These pathways collectively mediate the diverse biological functions of FGF2 in both the central nervous system and the immune system.
Role in Neurobiology
FGF2 is a significant neurotrophic factor that plays a crucial role in the development, maintenance, and repair of the central nervous system (CNS).[2][3][7]
-
Neuroprotection and Survival: FGF2 is a potent survival factor for a wide range of neurons, including cerebral cortical and mesencephalic neurons.[8][9][10] It protects against neuronal loss in models of ischemic, metabolic, and traumatic brain injury.[8] Its protective mechanisms include interfering with NMDA receptor signaling, maintaining calcium homeostasis, and preventing apoptosis.[8][11]
-
Neurogenesis: FGF2 is integral to adult neurogenesis, regulating the proliferation and differentiation of neural stem and progenitor cells within the subventricular zone (SVZ) and the subgranular zone (SGZ) of the hippocampus.[2][3]
-
Neurite Outgrowth and Synaptic Plasticity: The growth factor enhances neurite outgrowth, axonal branching, and supports axonal re-elongation after injury.[2][12] It has also been shown to modulate synaptic plasticity by enhancing long-term potentiation (LTP) in the hippocampus.[2]
Role in Immunology and Neuroinflammation
The immunological role of FGF2 is highly context-dependent, exhibiting both pro- and anti-inflammatory properties.
-
Pro-inflammatory Actions: In certain contexts, such as in endothelial cells or airway smooth muscle, FGF2 can induce the production of pro-inflammatory mediators including IL-6, TNF-α, and MCP-1, and promote the infiltration of neutrophils.[13][14]
-
Anti-inflammatory and Regulatory Actions: In neuroinflammatory settings, FGF2 demonstrates significant anti-inflammatory effects. It can inhibit microglial activation and suppress the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) while increasing the anti-inflammatory cytokine IL-10.[15][16] This is partly achieved by inhibiting the NF-κB pathway.[16] FGF2 can also promote the polarization of macrophages toward an anti-inflammatory M2 phenotype.[13][17]
-
Effects on T-Cells: In the tumor microenvironment, FGF2 derived from fibroblasts can induce the expression of SPRY1 in CD8+ T-cells.[18] SPRY1 is an inhibitor of T-cell receptor signaling, and its upregulation leads to T-cell exhaustion and compromised anti-tumor immunity.[18]
Quantitative Data
The following tables summarize quantitative data from key experimental findings.
Table 1: Effects of FGF2 on Neuronal and Stem Cell Proliferation & Survival
| Parameter | Cell/Model Type | FGF2 Concentration | Result | Reference |
|---|---|---|---|---|
| Cell Survival | Axotomized Rat Hippocampal Neurons | 10 ng/mL | Increased live cells from 65% to 85% after 7 days | [12] |
| Proliferating Cells | Huntington's Disease (R6/2) Mouse Model (in vivo) | N/A | ~150% increase in proliferating cells in the subventricular zone | [19] |
| Cell Proliferation | Human Adipose-Derived Stem Cells (hASCs) | 5 ng/mL | Significant increase in cell number vs. control (p < 0.01) | [20] |
| Bioactivity (ED₅₀) | NR6R-3T3 Fibroblast Proliferation Assay | ≤ 2.5 ng/mL | ED₅₀ for inducing cell proliferation | [5] |
| Neuronal Survival | Embryonic Chick Ciliary Ganglia (single neuron) | Not specified | Maintained ~80% of single neurons for 5 days (vs. <20% for control) |[21] |
Table 2: Immunomodulatory Effects of FGF2
| Parameter | Cell/Model Type | FGF2 Treatment | Result | Reference |
|---|---|---|---|---|
| Cytokine Production | LPS-treated Rats (in vivo, hippocampus) | FGF2 infusion | Reversed LPS-induced increase in IL-1β, IL-6, TNF-α; Enhanced IL-10 | [15] |
| Cytokine Production | Infrasound-exposed Astrocytes (in vitro) | FGF2 administration | Reduced levels of TNF-α, IL-1β, IL-18, IL-6, IFN-γ | [16] |
| T-Cell Cytotoxicity | Esophageal Tumor-infiltrating CD8+ T-cells | Co-culture with FGF2-overexpressing fibroblasts | Reduced target cell killing by ~50% at a 2:1 E:T ratio |[18] |
Signaling Pathways and Experimental Workflow Visualizations
References
- 1. mybiosource.com [mybiosource.com]
- 2. Fibroblast growth factor-2 signaling in neurogenesis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Mouse FGF-basic/FGF2 Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of basic fibroblast growth factor on central nervous system functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibroblast growth factors and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basic fibroblast growth factor supports the survival of cerebral cortical neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basic fibroblast growth factor promotes the survival and development of mesencephalic neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of basic fibroblast growth factor on hippocampal neurons after axonal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FGF2, an Immunomodulatory Factor in Asthma and Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Fibroblast Growth Factor 2 Modulates Hippocampal Microglia Activation in a Neuroinflammation Induced Model of Depression [frontiersin.org]
- 16. Frontiers | Inhibitive Effects of FGF2/FGFR1 Pathway on Astrocyte-Mediated Inflammation in vivo and in vitro After Infrasound Exposure [frontiersin.org]
- 17. Fibroblast growth factor signaling in macrophage polarization: impact on health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. FGF-2 promotes neurogenesis and neuroprotection and prolongs survival in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fibroblast growth factor-2 stimulates proliferation of human adipose-derived stem cells via Src activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stimulation of neuron survival by basic FGF and CNTF is a direct effect and not mediated by non-neuronal cells: evidence from single cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Emfilermin in Mouse Embryonic Stem Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emfilermin, a recombinant form of the EGF-like domain of Neuregulin-1 (NRG1), is a growth factor that plays a crucial role in the development and function of the nervous and cardiovascular systems. It exerts its effects by binding to and activating the ErbB family of receptor tyrosine kinases, specifically ErbB3 and ErbB4, which then form heterodimers with ErbB2 to initiate downstream signaling cascades. In the context of mouse embryonic stem cell (mESC) research, this compound is a valuable tool for directing differentiation towards specific lineages, most notably cardiomyocytes and neural cells, including Schwann cells and oligodendrocytes. These application notes provide detailed protocols and supporting data for the use of this compound in mESC culture.
Mechanism of Action: The NRG1/ErbB Signaling Pathway
This compound (NRG1) signaling is initiated by its binding to ErbB3 or ErbB4 receptors on the cell surface. This ligand-receptor interaction induces a conformational change, leading to the recruitment and heterodimerization with the co-receptor ErbB2. The formation of this heterodimeric complex triggers the autophosphorylation of tyrosine residues in the intracellular domains of the ErbB receptors. These phosphorylated tyrosine sites serve as docking stations for various adaptor proteins and signaling molecules, which in turn activate downstream pathways critical for cell fate decisions.
Two major signaling cascades activated by the NRG1/ErbB pathway in mESCs are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway. The PI3K/Akt pathway is primarily involved in promoting cell survival and proliferation, while the MAPK/ERK pathway plays a significant role in differentiation processes. The specific cellular response to this compound is context-dependent and is influenced by the timing and concentration of the treatment, as well as the expression profile of ErbB receptors on the mESCs at different stages of differentiation.
Caption: this compound (NRG1)/ErbB signaling pathway in mESCs.
Quantitative Data Summary
The following tables summarize the recommended concentrations and treatment durations for using this compound in mESC differentiation protocols.
Table 1: this compound in Cardiac Differentiation of mESCs
| Parameter | Recommended Value | Expected Outcome |
| Concentration | 50 - 100 ng/mL | Increased number of beating embryoid bodies (EBs) and expression of cardiac markers. |
| Treatment Window (Early Cardiomyocytes) | Days 0-2 of differentiation | Promotes the formation of early-stage cardiomyocytes. |
| Treatment Window (Ventricular-like Cardiomyocytes) | Days 5-9 of differentiation | Enhances the generation of more mature, ventricular-like cardiomyocytes. |
Table 2: this compound in Neural Differentiation of mESCs
| Parameter | Recommended Value | Expected Outcome |
| Concentration (Schwann Cells) | 50 - 100 ng/mL | Promotes differentiation of neural crest precursors into Schwann cells. |
| Concentration (Oligodendrocytes) | 50 - 100 ng/mL | Induces differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes. |
| Treatment Duration | 5 - 10 days (lineage dependent) | Expression of mature neural markers (e.g., S100β for Schwann cells, MBP for oligodendrocytes). |
Experimental Protocols
Protocol 1: Directed Differentiation of mESCs into Cardiomyocytes using this compound
This protocol describes the use of the hanging drop method to form embryoid bodies (EBs) and subsequent treatment with this compound to induce cardiac differentiation.
Materials:
-
Mouse embryonic stem cells (mESCs)
-
mESC culture medium (DMEM, 15% FBS, 1% Non-Essential Amino Acids, 1% L-Glutamine, 0.1 mM β-mercaptoethanol, 1000 U/mL LIF)
-
Differentiation medium (as mESC medium but without LIF)
-
Recombinant Mouse or Human this compound (NRG1-β1)
-
Sterile PBS
-
0.05% Trypsin-EDTA
-
Bacteriological-grade petri dishes (100 mm)
-
Gelatin-coated tissue culture plates
Procedure:
-
mESC Expansion: Culture mESCs on gelatin-coated plates in mESC culture medium. Passage cells every 2-3 days to maintain pluripotency.
-
Embryoid Body (EB) Formation (Hanging Drop Method):
-
On Day 0, harvest undifferentiated mESCs using Trypsin-EDTA and resuspend in differentiation medium to a single-cell suspension of 2 x 10^4 cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the lid of a 100 mm petri dish.
-
Invert the lid and place it over the bottom of the dish containing sterile PBS to maintain humidity.
-
Incubate for 2 days to allow EBs to form.
-
-
This compound Treatment:
-
On Day 2, gently wash the EBs from the lid with differentiation medium and transfer them to a new petri dish for suspension culture.
-
Add this compound to the differentiation medium at a final concentration of 50-100 ng/mL. For early cardiomyocytes, treat from Day 2 to Day 5. For ventricular-like cardiomyocytes, change to fresh medium with this compound on Day 5 and continue treatment until Day 9.
-
Change the medium with fresh this compound every 2 days.
-
-
Plating and Observation:
-
On Day 7, transfer the EBs to gelatin-coated tissue culture plates to allow for attachment.
-
Continue to culture in differentiation medium (with or without this compound depending on the desired outcome).
-
From Day 8 onwards, monitor the plates daily for the appearance of spontaneously contracting areas (beating cardiomyocytes).
-
-
Characterization:
-
Assess the efficiency of differentiation by counting the percentage of beating EBs.
-
Perform immunocytochemistry for cardiac markers such as α-actinin, cardiac Troponin T (cTnT), and Nkx2.5.
-
Analyze gene expression of cardiac-specific transcripts by qRT-PCR.
-
Caption: Workflow for Cardiac Differentiation of mESCs.
Protocol 2: Directed Differentiation of mESCs into Neural Lineages using this compound
This protocol provides a general framework for inducing neural differentiation and subsequent specification into Schwann cells or oligodendrocytes with this compound. This often involves a multi-step process, starting with the generation of neural crest stem cells (for Schwann cells) or oligodendrocyte precursor cells (OPCs).
Materials:
-
mESCs
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
Recombinant Mouse or Human this compound (NRG1-β1)
-
Factors for neural crest or OPC induction (e.g., FGF2, EGF, PDGF-AA)
-
Poly-L-ornithine and Laminin coated plates
-
Sterile PBS
-
0.05% Trypsin-EDTA
Procedure:
-
Generation of Neural Precursors:
-
Induce neural differentiation of mESCs by forming EBs in low-attachment plates in neural induction medium for 4-6 days.
-
Plate the EBs onto coated plates to allow for the outgrowth of neural precursors.
-
-
Specification to Schwann Cell Precursors (Neural Crest Cells):
-
Culture the neural precursors in a medium supplemented with factors known to promote neural crest specification.
-
Once a population of neural crest cells is established (positive for markers like Sox10 and p75NTR), proceed to Schwann cell differentiation.
-
-
Schwann Cell Differentiation:
-
Culture the neural crest cells in a serum-free medium supplemented with this compound (50-100 ng/mL) and other factors like forskolin.
-
Continue culture for 7-10 days, changing the medium every 2 days.
-
Characterize the resulting cells for Schwann cell markers such as S100β and GFAP.
-
-
Specification to Oligodendrocyte Precursor Cells (OPCs):
-
Culture neural precursors in a medium containing factors that promote ventral neural tube identity and OPC specification, such as Sonic hedgehog (Shh) and FGF2.
-
Isolate and expand the OPCs (positive for markers like Olig2 and PDGFRα).
-
-
Oligodendrocyte Differentiation:
-
Culture the OPCs in a differentiation medium containing this compound (50-100 ng/mL) and thyroid hormone (T3).
-
Culture for 5-7 days to induce terminal differentiation into mature oligodendrocytes.
-
Characterize the cells for mature oligodendrocyte markers like Myelin Basic Protein (MBP) and O4.
-
Caption: Workflow for Neural Differentiation of mESCs.
Effect of this compound on mESC Pluripotency
The primary role of this compound in mESC culture is to promote differentiation rather than to maintain pluripotency. The NRG1/ErbB signaling pathway is generally associated with the induction of specific cell fates. Standard mESC culture protocols for maintaining self-renewal and pluripotency rely on Leukemia Inhibitory Factor (LIF) and serum, or the use of "2i" (inhibitors of GSK3β and MEK).
While direct, extensive studies on the effect of this compound on pluripotency markers like Oct4 and Nanog are limited, the available evidence strongly suggests that its activation of the MAPK/ERK pathway would antagonize the pluripotent state. The MAPK/ERK pathway is known to promote differentiation in mESCs. Therefore, it is not recommended to use this compound in culture media intended for the maintenance of undifferentiated mESCs. Its application should be restricted to differentiation protocols where the goal is to generate specific differentiated cell types.
Conclusion
This compound (Neuregulin-1) is a potent growth factor for directing the differentiation of mouse embryonic stem cells into cardiac and neural lineages. By understanding its mechanism of action through the ErbB receptor family and applying the appropriate concentrations and timing as outlined in these protocols, researchers can effectively generate specific cell types for developmental studies, disease modeling, and drug screening applications. It is crucial to note that this compound is a differentiation-inducing factor and should not be used for the maintenance of mESC pluripotency.
Emfilermin in Assisted Reproductive Technology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emfilermin, a recombinant form of human Leukemia Inhibitory Factor (r-hLIF), is a pleiotropic cytokine with a significant role in reproductive biology, particularly in the process of embryo implantation. Leukemia Inhibitory Factor (LIF) is naturally expressed in the endometrium, with a notable increase in expression during the mid-secretory phase, which corresponds with the window of implantation. This temporal and spatial expression pattern suggests its critical role in creating a receptive endometrial environment for the embryo.
The mechanism of action of LIF is primarily mediated through the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, upon binding to its receptor complex, consisting of the LIF receptor (LIFR) and gp130, LIF activates JAK1, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate the expression of genes crucial for implantation.
Given its biological role, this compound has been investigated as a therapeutic agent in assisted reproductive technology (ART), particularly for patients experiencing recurrent implantation failure (RIF). The following application notes and protocols summarize the key findings from clinical studies and provide detailed methodologies for relevant preclinical and clinical research.
Data Presentation: this compound in a Clinical Trial for Recurrent Implantation Failure
A key clinical trial investigating the efficacy of this compound in women with a history of recurrent implantation failure was a multicenter, randomized, double-blind, placebo-controlled proof-of-concept study. The study aimed to assess whether this compound could improve embryo implantation rates following in vitro fertilization (IVF) and embryo transfer (ET).
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound Group | Placebo Group |
| Number of Patients | 74 | 75 |
| Mean Age (years) | 34.5 | 34.2 |
| Mean Duration of Infertility (years) | 5.8 | 6.1 |
| Mean Number of Previous IVF Cycles | 3.6 | 3.5 |
| Mean Number of Embryos Transferred | 2.4 | 2.5 |
Table 2: Clinical Outcomes of this compound Treatment in Women with Recurrent Implantation Failure[1]
| Outcome | This compound (150 µg SC twice daily) | Placebo | p-value |
| Implantation Rate | |||
| - Per embryo transferred | Not Reported | Not Reported | |
| Pregnancy Rates | |||
| - Positive hCG | 24.3% (18/74) | 38.7% (29/75) | 0.06 |
| - Clinical Pregnancy Rate (per transfer) | 17.6% (13/74) | 34.0% (25/75) | < 0.05 |
| Live Birth Rate | Not Reported | Not Reported |
Note: The results of this pivotal study showed that administration of recombinant human LIF did not improve, and in fact, was associated with a significantly lower clinical pregnancy rate compared with placebo in women with a history of recurrent unexplained implantation failure[1].
Signaling Pathway and Experimental Workflows
This compound (LIF) Signaling Pathway
Caption: this compound (LIF) signaling pathway.
Experimental Workflow: Analysis of STAT3 Phosphorylation in Endometrial Tissue
Caption: Western Blot workflow for p-STAT3 analysis.
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation in Human Endometrial Tissue
This protocol details the procedure for assessing the activation of the STAT3 signaling pathway in response to this compound treatment in human endometrial cells or tissue.
1. Materials and Reagents:
-
Endometrial tissue biopsy or cultured endometrial cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total STAT3
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
2. Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize in ice-cold RIPA buffer. For cell cultures, wash with cold PBS and lyse directly in the culture dish.
-
Incubate the lysate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To normalize, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software. The level of STAT3 activation is determined by the ratio of phosphorylated STAT3 to total STAT3.
-
Protocol 2: ELISA for LIF in Uterine Lavage Fluid
This protocol is for the quantitative measurement of LIF in uterine lavage fluid, which can be used to assess the in vivo endometrial environment.
1. Materials and Reagents:
-
Uterine lavage fluid collected from patients
-
Human LIF Quantikine ELISA Kit (or equivalent)
-
Microplate reader
2. Procedure:
-
Sample Collection:
-
Uterine lavage is performed by gently flushing the uterine cavity with a small volume of sterile saline.
-
The collected fluid is centrifuged to remove cellular debris, and the supernatant is stored at -80°C until analysis.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions for the Human LIF ELISA kit.
-
Briefly, this involves adding standards, controls, and samples to a microplate pre-coated with a monoclonal antibody specific for human LIF.
-
After washing, an enzyme-linked polyclonal antibody specific for human LIF is added.
-
Following another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of LIF bound.
-
The color development is stopped, and the intensity of the color is measured using a microplate reader at the recommended wavelength.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of LIF in the uterine lavage samples is determined by interpolating their absorbance values on the standard curve.
-
Protocol 3: Immunohistochemistry for LIF Receptor (LIFR) in Human Endometrial Biopsies
This protocol describes the localization and semi-quantitative analysis of LIFR expression in endometrial tissue sections.
1. Materials and Reagents:
-
Formalin-fixed, paraffin-embedded endometrial tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking serum
-
Primary antibody: Rabbit anti-human LIFR
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen substrate
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in pre-heated citrate buffer and incubating at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide solution.
-
Block non-specific binding with normal serum.
-
Incubate with the primary anti-LIFR antibody overnight at 4°C.
-
Wash with buffer and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the streptavidin-HRP complex.
-
Apply DAB substrate to visualize the antibody binding (brown precipitate).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei (blue).
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the localization and intensity of LIFR staining in the endometrial glands and stroma.
-
A semi-quantitative scoring system (e.g., H-score) can be used to compare expression levels between different patient groups.
-
References
Emfilermin for the Study of Chemotherapy-Induced Neuropathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced peripheral neuropathy (CIPN) is a common, dose-limiting side effect of many anticancer drugs, including taxanes (e.g., paclitaxel) and platinum-based agents (e.g., carboplatin).[1][2] CIPN is characterized by damage to peripheral nerves, leading to symptoms such as pain, numbness, tingling, and motor weakness, which can significantly impair a patient's quality of life.[2] Currently, there are no FDA-approved treatments for the prevention of CIPN.
Emfilermin, a recombinant human leukemia inhibitory factor (rhuLIF), was investigated as a potential neuroprotective agent to prevent or ameliorate CIPN. Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine belonging to the interleukin-6 family.[3] Preclinical studies have suggested that LIF possesses neurotrophic properties, including the promotion of neuronal survival and neurite outgrowth, making it a candidate for mitigating nerve damage.[4][5] LIF is known to be upregulated in Schwann cells following nerve injury and is retrogradely transported to sensory neurons.[4][6]
Despite the promising preclinical rationale, a phase II clinical trial concluded that this compound was not effective in preventing CIPN in patients receiving carboplatin (B1684641) and paclitaxel (B517696).[7] However, the methodologies and experimental systems used to evaluate this compound can still provide a valuable framework for researchers studying CIPN and investigating other potential neuroprotective compounds. These application notes provide an overview of the preclinical and clinical evaluation of this compound, detailed experimental protocols for studying CIPN, and a summary of the relevant signaling pathways.
Data Presentation
The following tables summarize preclinical data on the neuroprotective effects of Leukemia Inhibitory Factor (LIF), the active component of this compound.
Table 1: In Vitro Neuroprotective Effects of LIF on Dorsal Root Ganglion (DRG) Neurons
| Parameter | Condition | LIF Concentration | Result | Reference |
| Neurite Outgrowth | Naive DRG neurons | 100 pg/mL | Significant increase in neurite length compared to NGF alone. | [4] |
| Neurite Outgrowth | Preconditioned DRG neurons from LIF-/- mice | 100 pg/mL | Restoration of the preconditioning effect on neurite outgrowth. | [4] |
| Neuronal Survival | E14/E15 DRG neurons (NGF non-responsive population) | Not specified | Acts as a survival agent. | [8][9] |
| CGRP Immunoreactivity | DRG neurons after axotomy | Intrathecal administration | Prevented the loss of CGRP immunoreactivity. | [4] |
Table 2: Phase II Clinical Trial of this compound for CIPN Prevention
| Parameter | Placebo Group (n=42) | Low-Dose this compound (2 µg/kg) (n=36) | High-Dose this compound (4 µg/kg) (n=39) | Outcome | Reference |
| Primary Endpoint | |||||
| Change in CPNE Score from Baseline to Cycle 4 | No significant difference | No significant difference | No significant difference | No statistically significant difference between groups. | [7] |
| Secondary Endpoints | |||||
| CPNE Score at Last Cycle | No significant difference | No significant difference | No significant difference | No statistically significant difference between groups. | [7] |
| Vibration Perception Threshold | No significant difference | No significant difference | No significant difference | No statistically significant difference between groups. | [7] |
| H-reflex Latency | No significant difference | No significant difference | No significant difference | No statistically significant difference between groups. | [7] |
| Symptom Scores | No significant difference | No significant difference | No significant difference | No statistically significant difference between groups. | [7] |
*CPNE = Composite Peripheral Nerve Electrophysiology
This compound (LIF) Signaling Pathway
This compound exerts its effects by binding to a heterodimeric receptor complex composed of the LIF receptor (LIFR) and glycoprotein (B1211001) 130 (gp130).[10] This binding activates intracellular signaling cascades, primarily the JAK/STAT and PI3K/Akt pathways, which are crucial for neuronal survival and growth.[10][11]
Caption: this compound (LIF) signaling pathway in neuronal cells.
Experimental Protocols
The following protocols are representative methodologies for studying the potential neuroprotective effects of compounds like this compound on chemotherapy-induced neuropathy.
In Vitro Model: Paclitaxel-Induced Neurotoxicity in Dorsal Root Ganglion (DRG) Neuron Cultures
This protocol describes how to assess the neuroprotective effects of a test compound on primary DRG neurons exposed to paclitaxel.
Materials:
-
Primary DRG neurons (from embryonic or neonatal rodents)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Nerve Growth Factor (NGF)
-
Paclitaxel
-
This compound (or other test compound)
-
Poly-D-lysine and laminin-coated culture plates
-
Microscope with live-cell imaging capabilities or immunofluorescence setup
-
Image analysis software
Procedure:
-
Cell Culture:
-
Isolate DRGs from neonatal rats or mice and dissociate them into single cells.
-
Plate the dissociated neurons on poly-D-lysine/laminin-coated plates at a suitable density.
-
Culture the neurons in supplemented Neurobasal medium containing NGF for 24-48 hours to allow for neurite extension.
-
-
Treatment:
-
Prepare a stock solution of paclitaxel in a suitable solvent (e.g., DMSO).
-
Prepare various concentrations of this compound.
-
After the initial culture period, replace the medium with fresh medium containing a neurotoxic concentration of paclitaxel (e.g., 50 nM) with or without different concentrations of this compound.[12] Include a vehicle control group (no paclitaxel or this compound) and a paclitaxel-only control group.
-
-
Assessment of Neurite Outgrowth:
-
After 24-48 hours of treatment, acquire images of the neurons.
-
For immunofluorescence, fix the cells and stain for a neuronal marker such as β-III tubulin.
-
Using image analysis software, quantify the average neurite length per neuron.[13]
-
-
Assessment of Neuronal Viability:
-
Perform a cell viability assay (e.g., MTT or Calcein-AM/Ethidium Homodimer-1 staining) to determine the percentage of viable neurons in each treatment group.
-
Caption: Workflow for in vitro assessment of this compound.
In Vivo Model: Paclitaxel-Induced Peripheral Neuropathy in Rodents
This protocol outlines the induction of CIPN in rodents and the subsequent assessment of sensory and motor function.
Materials:
-
C57BL/6 mice or Sprague-Dawley rats
-
Paclitaxel
-
This compound (or other test compound)
-
Von Frey filaments for assessing mechanical allodynia
-
Hot/cold plate for assessing thermal hyperalgesia/allodynia
-
Nerve conduction velocity (NCV) measurement equipment
Procedure:
-
Induction of CIPN:
-
Administer paclitaxel to the animals via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common regimen is multiple doses of paclitaxel over a period of days or weeks.[14]
-
Include a vehicle control group receiving the paclitaxel vehicle.
-
-
Treatment:
-
Administer this compound or placebo subcutaneously daily, starting before or concurrently with the paclitaxel injections.
-
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test):
-
Acclimatize the animals to the testing apparatus.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The 50% withdrawal threshold is then calculated.[11]
-
-
Thermal Hyperalgesia (Hot Plate Test):
-
Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C).
-
Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue injury.[15]
-
-
-
Nerve Conduction Velocity (NCV) Measurement:
-
Anesthetize the animal and maintain its body temperature.
-
Place stimulating electrodes at two points along a peripheral nerve (e.g., sciatic nerve) and recording electrodes over the corresponding muscle.
-
Measure the latency of the muscle response from each stimulation point and the distance between the points to calculate the NCV.[16]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of recombinant human leukemia inhibitory factor in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukemia Inhibitory Factor Determines the Growth Status of Injured Adult Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukemia Inhibitory Factor Augments Neurotrophin Expression and Corticospinal Axon Growth after Adult CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of leukemia inhibitory factor in human nerve following injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of the JAK-STAT pathway in neural stem cells, neural progenitor cells and reactive astrocytes after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of leukemia inhibitory factor and nerve growth factor in the development of dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Leukemia Inhibitory Factor (LIF) Signaling Pathways: R&D Systems [rndsystems.com]
- 11. Involvement of Akt in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Potential Neuroprotective Agents against Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative, Dynamic Detection of Neuronal Na+ Transients Using Multi-photon Excitation and Fluorescence Lifetime Imaging (FLIM) in Acute Mouse Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
Emfilermin: A Key Regulator of Trophoblast Invasion for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Successful embryonic implantation and placental development are critically dependent on the controlled invasion of fetal trophoblast cells into the maternal endometrium. This intricate process is regulated by a complex interplay of cytokines, growth factors, and extracellular matrix components. Emfilermin, a recombinant form of human Leukemia Inhibitory Factor (r-hLIF), has emerged as a crucial signaling molecule in modulating trophoblast function. These application notes provide a comprehensive overview of this compound's role in trophoblast invasion, detailing its mechanism of action, relevant signaling pathways, and protocols for in vitro studies. This document is intended to serve as a valuable resource for researchers investigating the mechanisms of placentation and for professionals involved in the development of therapeutics related to reproductive health.
Mechanism of Action
This compound, a pleiotropic cytokine belonging to the interleukin-6 family, exerts its effects on trophoblast cells by binding to a heterodimeric receptor complex consisting of the LIF receptor (LIFR) and glycoprotein (B1211001) 130 (gp130). This binding event triggers the activation of intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways leads to downstream transcriptional regulation of genes involved in cell adhesion, differentiation, and extracellular matrix remodeling, all of which are critical for trophoblast invasion.
Key Signaling Pathways
The signaling cascades initiated by this compound are central to its function in regulating trophoblast invasion. The two primary pathways are the STAT3 and MAPK/ERK pathways.
This compound-Induced STAT3 Signaling Pathway
Caption: this compound-activated STAT3 signaling in trophoblasts.
This compound-Induced MAPK/ERK Signaling Pathway
Caption: this compound-activated MAPK/ERK signaling in trophoblasts.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (r-hLIF) on key aspects of trophoblast function related to invasion.
Table 1: Effect of this compound on Trophoblast Adhesion
| Extracellular Matrix Component | This compound Concentration | Incubation Time | % Increase in Adhesion (Mean) | Reference |
| Fibronectin | 50 ng/mL | 24 hours | 20% | [1][2] |
| Vitronectin | 50 ng/mL | 24 hours | 20% | [1][2] |
| Laminin | 50 ng/mL | 24 hours | 29% | [1][2] |
Table 2: Effect of this compound on Trophoblast Secretion of TIMPs
| Secreted Protein | This compound Concentration | Incubation Time | Outcome | Reference |
| TIMP-1 | 50 ng/mL | 24 hours | Significant Increase | [1][2] |
| TIMP-2 | 50 ng/mL | 24 hours | Significant Increase | [1][2] |
Note: In the cited study, this compound did not significantly affect the secretion of MMP-2 and MMP-9 by extravillous trophoblasts.[1][2]
Table 3: Effect of this compound on Trophoblast Differentiation Markers
| Secreted Marker | This compound Concentration | Incubation Time | % Change in Secretion (Approximate) | Reference |
| hCG | 10 ng/mL | 72 hours | 50% Decrease | [3][4] |
| Oncofetal Fibronectin | 10 ng/mL | 96 hours | 100% Increase | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on trophoblast invasion are provided below.
Protocol 1: In Vitro Trophoblast Invasion Assay (Transwell Assay)
This protocol is adapted from standard transwell invasion assays and can be used to quantify the invasive potential of trophoblast cells in response to this compound.
Workflow for Trophoblast Invasion Assay
Caption: Workflow of the in vitro trophoblast invasion assay.
Materials:
-
Trophoblast cell line (e.g., HTR-8/SVneo, JEG-3) or primary extravillous trophoblasts
-
Cell culture medium (e.g., RPMI-1640 or DMEM/F-12) with and without fetal bovine serum (FBS)
-
This compound (recombinant human LIF)
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel basement membrane matrix
-
24-well plates
-
Cotton swabs
-
Methanol (B129727) or other fixative
-
Crystal violet stain or other suitable cell stain
-
Microscope with imaging capabilities
Procedure:
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free cell culture medium to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert.
-
Incubate the plates at 37°C for at least 4 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture trophoblast cells to 70-80% confluency.
-
Serum-starve the cells for 24 hours in serum-free medium.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Invasion Assay:
-
Remove any excess medium from the rehydrated Matrigel in the inserts.
-
Add 200 µL of the cell suspension to the upper chamber of each insert.
-
In the lower chamber of the 24-well plate, add 500 µL of medium containing the desired concentration of this compound (e.g., 10-100 ng/mL). Use medium with a chemoattractant like 10% FBS as a positive control and serum-free medium as a negative control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Use a cotton swab to gently remove the non-invaded cells and Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invaded cells in several random fields of view under a microscope.
-
Calculate the average number of invaded cells per field for each condition.
-
Protocol 2: Trophoblast Adhesion Assay
This protocol allows for the quantification of trophoblast cell adhesion to specific extracellular matrix components in response to this compound.
Materials:
-
Trophoblast cells
-
Cell culture medium
-
This compound (recombinant human LIF)
-
96-well plates
-
Extracellular matrix proteins (e.g., fibronectin, laminin, vitronectin)
-
Bovine Serum Albumin (BSA)
-
Crystal violet stain
-
PBS (Phosphate-Buffered Saline)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 50 µL of extracellular matrix protein solution (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Coat control wells with 1% BSA in PBS to measure non-specific binding.
-
Wash the wells three times with PBS to remove any unbound protein.
-
-
Cell Treatment and Seeding:
-
Culture and serum-starve trophoblast cells as described in Protocol 1.
-
Pre-treat the cells with the desired concentration of this compound for a specified period (e.g., 24 hours).
-
Resuspend the treated cells in serum-free medium at a concentration of 2 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate the plate at 37°C for 1-2 hours to allow for cell adhesion.
-
-
Quantification of Adhesion:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
The absorbance is directly proportional to the number of adherent cells.
-
Conclusion
This compound is a potent regulator of trophoblast function, influencing key processes in implantation and placentation. Its ability to promote trophoblast adhesion and modulate the expression of factors involved in tissue remodeling highlights its significance in establishing a successful pregnancy. The provided protocols offer standardized methods for investigating the effects of this compound in a laboratory setting, enabling further elucidation of its mechanisms and potential therapeutic applications in reproductive medicine. These application notes serve as a foundational guide for researchers and drug development professionals aiming to explore the multifaceted role of this compound in trophoblast biology.
References
- 1. Leukemia inhibitory factor promotes human first trimester extravillous trophoblast adhesion to extracellular matrix and secretion of tissue inhibitor of metalloproteinases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukemia inhibitory factor promotes human first trimester extravillous trophoblast adhesion to extracellular matrix and secretion of tissue inhibitor of metalloproteinases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of leukemia inhibitory factor (LIF) on trophoblast differentiation: a potential role in human implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Emfilermin in Infertility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emfilermin is the international non-proprietary name for recombinant human leukemia inhibitory factor (r-hLIF), a pleiotropic cytokine belonging to the interleukin-6 family.[1] In the context of reproductive medicine, Leukemia Inhibitory Factor (LIF) is a critical signaling molecule for the establishment of a receptive endometrium, a prerequisite for successful embryo implantation.[2][3] Deficiencies in endometrial LIF expression have been associated with unexplained infertility and recurrent implantation failure (RIF).[4][5] These application notes provide a framework for the experimental design of studies investigating the therapeutic potential of this compound in infertility, with a focus on its role in modulating endometrial receptivity.
Mechanism of Action
This compound, like endogenous LIF, exerts its biological effects by binding to a heterodimeric receptor complex composed of the LIF receptor (LIFR) and the glycoprotein (B1211001) 130 (gp130) subunit.[6][7] This binding event triggers the activation of several intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[6][8] These signaling events are crucial for the decidualization of endometrial stromal cells, regulation of immune responses at the feto-maternal interface, and promoting trophoblast invasion.[2][9]
Signaling Pathway of this compound (r-hLIF) in Endometrial Cells
Caption: this compound signaling cascade in endometrial cells.
Clinical Trial Design for this compound in Recurrent Implantation Failure (RIF)
Based on previous clinical trials (NCT00504608 and NCT00504530), a robust study design to evaluate the efficacy and safety of this compound in women with a history of RIF undergoing in vitro fertilization (IVF) would be a multicenter, randomized, double-blind, placebo-controlled trial.[9][10][11]
Experimental Workflow for a Clinical Trial of this compound in RIF
Caption: Clinical trial workflow for this compound in RIF patients.
Data Presentation
Note: The results of the key clinical trials for this compound (e.g., NCT00504608) have not been publicly posted.[7] The following tables are presented as a template for data presentation. The "Placebo/Control" data is derived from a systematic review and meta-analysis of pregnancy outcomes in patients with recurrent implantation failure (RIF) in the absence of a specific intervention.[12][13] This provides a baseline for the expected outcomes in this patient population.
Table 1: Baseline Characteristics of Study Population
| Characteristic | This compound Group (n=) | Placebo/Control Group (n=) |
| Age (years, mean ± SD) | ||
| Duration of Infertility (years, mean ± SD) | ||
| Number of Previous IVF Cycles (mean ± SD) | ||
| Number of Previous Embryos Transferred (mean ± SD) | ||
| Body Mass Index ( kg/m ², mean ± SD) | ||
| Basal FSH (IU/L, mean ± SD) | ||
| Endometrial Thickness on Day of Transfer (mm, mean ± SD) |
Table 2: Primary and Secondary Efficacy Outcomes
| Outcome | This compound Group (%) | Placebo/Control Group (%)[12][13] |
| Primary Outcome | ||
| Clinical Pregnancy Rate | 29.4 | |
| Secondary Outcomes | ||
| Implantation Rate | 19.3 | |
| Ongoing Pregnancy Rate | 24.6 | |
| Live Birth Rate | 23.0 | |
| Miscarriage Rate | 19.9 | |
| Ectopic Pregnancy Rate | 0.9 |
Table 3: Safety Profile
| Adverse Event | This compound Group (n, %) | Placebo/Control Group (n, %) |
| Injection Site Reactions | ||
| Ovarian Hyperstimulation Syndrome (OHSS) | ||
| Headache | ||
| Nausea | ||
| Other |
Experimental Protocols
Protocol 1: Clinical Trial of this compound in Women with Recurrent Implantation Failure
1. Study Population:
-
Inclusion Criteria: Premenopausal women aged 21-37 years with a history of at least two prior failed IVF cycles, in which good quality embryos were transferred.[11] Normal ovarian reserve and uterine cavity.
-
Exclusion Criteria: Severe male factor infertility, untreated hydrosalpinx, uterine abnormalities, or any contraindication to pregnancy or controlled ovarian stimulation.[11]
2. IVF Protocol:
-
Utilize a standard GnRH agonist or antagonist protocol for controlled ovarian stimulation.
-
Monitor follicular development via transvaginal ultrasound and serum estradiol (B170435) levels.
-
Administer human chorionic gonadotropin (hCG) to trigger final oocyte maturation when at least three follicles reach ≥17 mm in diameter.
-
Perform oocyte retrieval 34-36 hours post-hCG trigger.
-
Fertilize oocytes using conventional IVF or intracytoplasmic sperm injection (ICSI) as indicated.
-
Culture embryos to the blastocyst stage (Day 5).
-
Select one to two high-quality blastocysts for transfer.
3. Randomization and Blinding:
-
On the day of embryo transfer, eligible patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo.
-
Both patients and clinical staff should be blinded to the treatment allocation.
4. Investigational Product Administration:
-
This compound Group: Administer 150 µg of this compound subcutaneously twice daily for 7 consecutive days, starting on the day of embryo transfer.
-
Placebo Group: Administer a matching placebo (vehicle) on the same schedule.
5. Luteal Phase Support:
-
Provide standard luteal phase support with progesterone (B1679170) (e.g., vaginal suppositories or intramuscular injections) to all patients, starting from the day of oocyte retrieval.
6. Outcome Assessment:
-
Implantation Rate: Number of gestational sacs observed on ultrasound divided by the number of embryos transferred.[14]
-
Clinical Pregnancy Rate: Presence of a gestational sac with fetal heart activity on ultrasound at 6-7 weeks of gestation.[14]
-
Ongoing Pregnancy Rate: Presence of a viable pregnancy at ≥12 weeks of gestation.
-
Live Birth Rate: Delivery of a live-born infant.
-
Safety: Monitor and record all adverse events.
Protocol 2: In Vitro Assessment of this compound on Endometrial Stromal Cell Decidualization
1. Cell Culture:
-
Isolate human endometrial stromal cells (hESCs) from endometrial biopsies obtained from healthy, fertile donors in the proliferative phase of their menstrual cycle.[10]
-
Culture hESCs in DMEM/F-12 medium supplemented with 10% fetal bovine serum and antibiotics.
2. In Vitro Decidualization:
-
Once cells reach 80-90% confluency, induce decidualization by treating with a combination of 10 nM estradiol (E2), 1 µM medroxyprogesterone (B1676146) acetate (B1210297) (MPA), and 0.5 mM 8-bromo-cAMP for up to 8 days.[10][15]
-
Create experimental groups:
-
Control (no decidualization stimulus)
-
Decidualization stimulus only
-
Decidualization stimulus + varying concentrations of this compound (e.g., 10, 50, 100 ng/mL)[9]
-
3. Assessment of Decidualization Markers:
-
Morphology: Observe for the characteristic transformation of fibroblastic hESCs to larger, polygonal, epithelioid-like decidual cells using phase-contrast microscopy.
-
Gene Expression: At various time points (e.g., day 4, 6, 8), extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of decidualization markers such as PRL (prolactin) and IGFBP1 (insulin-like growth factor-binding protein 1).[16]
-
Protein Secretion: Collect culture supernatants and measure the secretion of prolactin and IGFBP1 using enzyme-linked immunosorbent assays (ELISA).[10]
4. Assessment of Endometrial Receptivity Markers:
-
Analyze the expression of genes and proteins associated with endometrial receptivity, such as integrins (e.g., αvβ3), HOXA10, and MUC1, in response to this compound treatment using qRT-PCR, Western blotting, or immunocytochemistry.[17][18]
Conclusion
The provided protocols and data presentation frameworks offer a comprehensive guide for the preclinical and clinical investigation of this compound as a potential therapeutic agent for infertility, particularly in the challenging patient population with recurrent implantation failure. While the definitive clinical efficacy of this compound remains to be established through the publication of robust clinical trial data, its well-characterized mechanism of action in modulating the crucial LIF signaling pathway warrants further research to delineate its precise role in enhancing endometrial receptivity. Careful adherence to standardized protocols and comprehensive data collection will be paramount in determining the future clinical utility of this compound in assisted reproductive technologies.
References
- 1. Leukemia inhibitory factor increases the proliferation of human endometrial stromal cells and expression of genes related to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recurrent implantation failure: A comprehensive summary from etiology to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uokerbala.edu.iq [uokerbala.edu.iq]
- 5. volusonclub.net [volusonclub.net]
- 6. LIF-STAT signaling and trophoblast biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Endometrial Receptivity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Leukemia inhibitory factor enhances endometrial stromal cell decidualization in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization [jove.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Incidence of pregnancy outcomes among patients with recurrent implantation failure: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Regulators of Human Endometrial Stromal Cell Decidualization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular and biological markers for assessing endometrial receptivity in infertile women: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Emfilermin (NRG1-β1) in Organoid Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emfilermin, a recombinant human Neuregulin-1 (NRG1-β1), is a critical growth factor for the robust culture and long-term maintenance of various organoid models, particularly those derived from intestinal and mammary tissues. As a ligand for the ERBB family of receptor tyrosine kinases, this compound activates distinct signaling pathways compared to traditional growth factors like Epidermal Growth Factor (EGF), leading to unique and advantageous phenotypes in organoid cultures. These include enhanced budding, increased viability, and the promotion of a regenerative state. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in organoid culture.
Mechanism of Action: The NRG1/ERBB Signaling Pathway
This compound (NRG1) primarily signals through the heterodimerization of ERBB2 and ERBB3 receptors. Unlike EGF, which predominantly activates the EGFR/ERBB1 homodimer and the downstream MAPK/ERK pathway, NRG1 binding to ERBB3 induces its phosphorylation and subsequent recruitment of the p85 subunit of Phosphoinositide 3-kinase (PI3K). This activation of the PI3K-AKT-mTOR signaling cascade is crucial for promoting cell survival, proliferation, and differentiation in organoids.
Quantitative Data
The inclusion of this compound in organoid culture media leads to significant improvements in growth and morphology compared to traditional EGF-supplemented media.
Table 1: Effect of this compound on Intestinal Organoid Growth
| Parameter | Condition | Value | Reference |
| Organoid Area | EGF (50 ng/mL) | Baseline | [1] |
| This compound (10 ng/mL) | Increased | [1] | |
| This compound (100 ng/mL) | Significantly Increased | [1] | |
| Crypt Budding | EGF (50 ng/mL) | ~20% with ≥3 crypts | [1] |
| This compound (100 ng/mL) | ~60% with ≥3 crypts | [1] | |
| Organoid Forming Capacity (from single Lgr5+ cells) | EGF (100 ng/mL) | ~8% | [1] |
| This compound (100 ng/mL) | ~8% | [1] |
Table 2: Effect of this compound on Mammary Organoid Viability
| Parameter | Condition | Value | Reference |
| Cell Viability (Day 15) | EGF (100 ng/mL) + Noggin (100 ng/mL) | Baseline | [2] |
| This compound (100 ng/mL) + Noggin (100 ng/mL) | >3-fold increase | [2] |
Experimental Protocols
Protocol 1: Establishment and Culture of Human Intestinal Organoids with this compound
This protocol is adapted from established methods for human intestinal organoid culture.[3][4]
Materials:
-
Human intestinal crypts (isolated from biopsy or surgical resection)
-
Advanced DMEM/F12
-
HEPES
-
GlutaMAX
-
N-2 Supplement
-
B-27 Supplement
-
N-Acetylcysteine
-
Human EGF (for initial establishment, optional)
-
Noggin
-
R-spondin-1
-
CHIR99021
-
Valproic Acid
-
Y-27632 ROCK inhibitor
-
This compound (NRG1-β1)
-
Matrigel® (Growth factor reduced)
-
PBS (Ca2+/Mg2+ free)
-
Gentle Cell Dissociation Reagent
Media Preparation:
-
Basal Medium: Advanced DMEM/F12 supplemented with 1X GlutaMAX, 10 mM HEPES, and 1X Penicillin-Streptomycin.
-
Complete Intestinal Organoid Medium (with this compound):
-
Basal Medium
-
1X N-2 Supplement
-
1X B-27 Supplement
-
1 mM N-Acetylcysteine
-
500 ng/mL R-spondin-1
-
100 ng/mL Noggin
-
100 ng/mL this compound (NRG1-β1)
-
3 µM CHIR99021
-
1 µM Valproic Acid
-
10 µM Y-27632 (add fresh before use for initial plating and passaging)
-
Workflow:
Procedure:
-
Crypt Isolation: Isolate intestinal crypts from fresh tissue using standard protocols involving chelation and mechanical dissociation.
-
Matrigel Embedding: a. Pre-warm a 24-well plate at 37°C. b. Resuspend the isolated crypt pellet in an appropriate volume of ice-cold Matrigel®. c. Plate 50 µL domes of the Matrigel®/crypt suspension into the center of each well. d. Invert the plate and incubate at 37°C for 15-20 minutes to solidify the domes.
-
Initial Culture: a. Carefully add 500 µL of pre-warmed Complete Intestinal Organoid Medium (with 10 µM Y-27632) to each well. b. Culture at 37°C and 5% CO2.
-
Maintenance: a. Change the medium every 2-3 days with fresh Complete Intestinal Organoid Medium (without Y-27632). b. Monitor organoid growth and budding.
-
Passaging: a. Aspirate the medium and add 500 µL of Gentle Cell Dissociation Reagent to each well. b. Mechanically disrupt the Matrigel® domes and incubate for 10 minutes at room temperature. c. Transfer the organoid suspension to a conical tube and wash with Basal Medium. d. Centrifuge to pellet the organoid fragments. e. Resuspend the pellet in fresh Matrigel® and re-plate as described in step 2.
Protocol 2: Long-term Culture of Mouse Mammary Organoids with this compound
This protocol is based on findings that demonstrate the requirement of NRG1 for the extended culture of mammary organoids.[2]
Materials:
-
Mouse mammary epithelial cells/organoids
-
Advanced DMEM/F12
-
HEPES
-
GlutaMAX
-
B-27 Supplement
-
N-Acetylcysteine
-
Noggin
-
R-spondin-1 (optional, for long-term expansion)
-
This compound (NRG1-β1)
-
Matrigel® (Growth factor reduced)
-
PBS (Ca2+/Mg2+ free)
-
Dispase or Cell Recovery Solution
Media Preparation:
-
Basal Medium: Advanced DMEM/F12 supplemented with 1X GlutaMAX, 10 mM HEPES, and 1X Penicillin-Streptomycin.
-
Complete Mammary Organoid Medium:
-
Basal Medium
-
1X B-27 Supplement
-
1 mM N-Acetylcysteine
-
100 ng/mL Noggin
-
100 ng/mL this compound (NRG1-β1)
-
(Optional for long-term expansion: 2.6 ng/mL R-spondin-1)
-
Workflow:
Procedure:
-
Isolation and Embedding: a. Isolate mammary epithelial cells or organoids from tissue using established protocols. b. Embed the cells/organoids in Matrigel® and plate as 50 µL domes in a pre-warmed 24-well plate. c. Allow the Matrigel® to solidify at 37°C for 15-20 minutes.
-
Culture: a. Add 500 µL of pre-warmed Complete Mammary Organoid Medium to each well. b. Culture at 37°C and 5% CO2. c. Change the medium every 3-4 days.
-
Passaging: a. Harvest organoids from Matrigel® using Dispase or a cell recovery solution. b. Mechanically dissociate the organoids into smaller fragments. c. Wash the fragments with Basal Medium and pellet by centrifugation. d. Resuspend the pellet in fresh Matrigel® and re-plate.
Troubleshooting
-
Poor Organoid Growth:
-
Ensure the activity of this compound and other growth factors.
-
Optimize the concentration of this compound (a dose-response from 10-100 ng/mL is a good starting point).
-
Check the quality and concentration of Matrigel®.
-
-
Cystic (Non-budding) Organoids:
-
This can occur in the absence of appropriate growth factors. Ensure this compound is present at an optimal concentration.
-
In intestinal organoids, the absence of Wnt signaling can also lead to cystic structures.
-
-
Difficulty with Passaging:
-
Ensure complete removal of Matrigel® before dissociation.
-
Avoid over-dissociation of organoids into single cells, as this can reduce viability.
-
Conclusion
This compound (NRG1-β1) is a potent growth factor that promotes the robust and long-term culture of intestinal and mammary organoids. Its unique mechanism of action via the ERBB2/ERBB3 and PI3K/AKT pathway offers distinct advantages over traditional EGF-based protocols, leading to enhanced organoid development and a more regenerative phenotype. The protocols and data presented here provide a comprehensive guide for researchers to successfully incorporate this compound into their organoid culture workflows.
References
- 1. Fibroblast-derived EGF ligand neuregulin 1 induces fetal-like reprogramming of the intestinal epithelium without supporting tumorigenic growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hubrecht.eu [hubrecht.eu]
Application Notes and Protocols for Recombinant Human LIF in Co-culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recombinant human Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine of the interleukin-6 (IL-6) family, renowned for its critical role in regulating cell proliferation, differentiation, and survival. In the realm of biomedical research and drug development, co-culture systems that mimic the complex cellular interactions within tissues are indispensable. The addition of recombinant human LIF to these systems can be pivotal for maintaining specific cellular phenotypes, such as pluripotency in stem cells, or for studying its influence on disease progression and therapeutic response, particularly in cancer. These application notes provide a comprehensive guide to the use of recombinant human LIF in various co-culture systems, complete with detailed protocols, quantitative data, and visual guides to underlying signaling pathways and experimental workflows.
Applications of Recombinant Human LIF in Co-culture Systems
Maintenance of Pluripotency in Embryonic Stem Cells (ESCs)
One of the most well-established applications of LIF is in the maintenance of pluripotency in mouse embryonic stem cells (mESCs). In a co-culture system, mESCs are often grown on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs). These feeder cells provide a complex microenvironment that supports the self-renewal of mESCs. The addition of exogenous LIF to the culture medium is crucial for preventing spontaneous differentiation and maintaining the undifferentiated state of the mESCs. Human LIF can be used for the maintenance of mouse embryonic stem cells; however, mouse LIF is not active on human cells.
Modeling the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells (like cancer-associated fibroblasts - CAFs), immune cells, and extracellular matrix components. Co-culture models that recapitulate the TME are increasingly used in cancer research and drug development. LIF has been shown to play a significant role in the TME, influencing tumor progression, metastasis, and chemoresistance.[1][2] In co-culture systems of cancer cells and CAFs, the addition of LIF can be used to study its role in mediating the crosstalk between these cell types and its impact on drug efficacy.
Investigating Chemoresistance
LIF signaling has been implicated in the development of resistance to chemotherapy in various cancers.[2][3] Co-culture models provide a powerful tool to investigate the mechanisms by which LIF contributes to chemoresistance. For instance, researchers can establish co-cultures of cancer cells and stromal cells, treat them with chemotherapeutic agents in the presence or absence of LIF, and assess cell viability, apoptosis, and the expression of drug resistance markers.
Drug Screening and Development
Co-culture systems supplemented with LIF can serve as more physiologically relevant platforms for preclinical drug screening.[4][5][6][7][8] By mimicking the cellular interactions and signaling pathways present in vivo, these models can provide more predictive data on drug efficacy and toxicity. For example, a co-culture of cancer cells and fibroblasts with LIF can be used to screen for compounds that specifically target LIF-mediated pro-tumorigenic effects or overcome LIF-induced chemoresistance.
Quantitative Data on Recombinant Human LIF in Co-culture Systems
The optimal concentration of recombinant human LIF can vary depending on the cell types, the specific application, and the co-culture system. The following tables summarize some reported concentrations and their effects.
| Cell Type(s) in Co-culture | LIF Concentration | Application | Observed Effect | Reference(s) |
| Mouse Embryonic Stem Cells (mESCs) on MEF feeder layer | 10 ng/mL (or 1000 U/mL) | Maintenance of Pluripotency | Suppression of spontaneous differentiation and maintenance of undifferentiated state. | |
| Human Ovarian Cancer Cells and Macrophages | 20 ng/mL | Study of Immunosuppression | Polarization of immunosuppressive macrophages. | [1] |
| Colon Cancer Organoids and Fibroblasts | Not specified, but LIF is a known factor in the TME | Modeling Tumor Microenvironment and Drug Response | Fibroblast co-culture can influence cancer cell proliferation and drug response. | [9] |
| Triple-Negative Breast Cancer (TNBC) cells and Adipocytes | Not specified, but LIFR signaling is active | Investigating Tumor Progression | Adiposity contributes to TNBC progression via LIF/LIFR pathway activation. | [10] |
Signaling Pathways Activated by LIF
LIF exerts its effects by binding to a heterodimeric receptor complex consisting of the LIF receptor (LIFR) and glycoprotein (B1211001) 130 (gp130). This binding triggers the activation of several downstream signaling pathways, most notably the JAK/STAT and PI3K/AKT pathways.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the primary signaling cascade activated by LIF to maintain pluripotency in mESCs.
Caption: LIF-activated JAK/STAT signaling pathway.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another important signaling cascade activated by LIF, which is involved in cell survival, proliferation, and metabolism.
Caption: LIF-activated PI3K/AKT signaling pathway.
Experimental Protocols
Protocol 1: Co-culture of Mouse Embryonic Stem Cells (mESCs) with a MEF Feeder Layer
This protocol describes the standard method for maintaining pluripotent mESCs using a co-culture system with mitotically inactivated mouse embryonic fibroblasts (MEFs) and recombinant human LIF.
Materials:
-
mESCs
-
Mitomycin C-treated or irradiated MEFs
-
mESC culture medium:
-
DMEM (high glucose)
-
15% Fetal Bovine Serum (FBS), ES-qualified
-
1% Non-Essential Amino Acids (NEAA)
-
1% L-Glutamine
-
0.1 mM 2-Mercaptoethanol
-
10 ng/mL Recombinant Human LIF
-
-
0.1% Gelatin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Prepare Feeder Layer:
-
Coat 6-well plates with 0.1% gelatin solution for at least 30 minutes at 37°C.
-
Aspirate the gelatin solution and plate the mitotically inactivated MEFs at a density of 2.5 x 10^5 cells/well.
-
Culture the MEFs overnight in mESC culture medium without LIF to allow them to attach.
-
-
Passaging mESCs:
-
Aspirate the medium from a confluent plate of mESCs.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 4 mL of mESC culture medium.
-
Gently pipette the cell suspension up and down to obtain a single-cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
-
Plating mESCs on Feeder Layer:
-
Aspirate the medium from the prepared MEF feeder plates.
-
Resuspend the mESC pellet in fresh mESC culture medium containing 10 ng/mL of recombinant human LIF.
-
Plate the mESCs onto the feeder layer at a density of 1-2 x 10^5 cells/well.
-
Gently rock the plate to ensure even distribution of the cells.
-
-
Maintenance:
-
Change the medium daily with fresh mESC culture medium containing LIF.
-
Monitor the cultures for the formation of compact, phase-bright colonies with well-defined borders, which are characteristic of undifferentiated mESCs.
-
Passage the mESCs every 2-3 days, or when the colonies become large and start to touch each other.
-
Protocol 2: Indirect Co-culture of Cancer Cells and Fibroblasts using a Transwell System
This protocol describes a method for studying the paracrine effects of LIF in a cancer cell-fibroblast co-culture system without direct cell-to-cell contact.
Materials:
-
Cancer cell line of interest
-
Fibroblast cell line (e.g., cancer-associated fibroblasts)
-
Appropriate culture medium for both cell types (if different, a 1:1 mixture can be tested)
-
Recombinant Human LIF
-
Transwell inserts (e.g., 0.4 µm pore size) for 6-well plates
-
6-well tissue culture plates
Procedure:
-
Seed Fibroblasts:
-
Plate the fibroblasts in the bottom wells of a 6-well plate at a desired density (e.g., 1 x 10^5 cells/well).
-
Allow the fibroblasts to attach and grow overnight in their culture medium.
-
-
Seed Cancer Cells:
-
The next day, seed the cancer cells into the Transwell inserts at a desired density (e.g., 5 x 10^4 cells/insert) in their culture medium.
-
-
Establish Co-culture:
-
Carefully place the Transwell inserts containing the cancer cells into the wells with the attached fibroblasts.
-
Replace the medium in both the insert and the bottom well with the co-culture medium.
-
Add recombinant human LIF to the co-culture medium at the desired concentration.
-
-
Incubation and Analysis:
-
Incubate the co-culture system for the desired period (e.g., 24-72 hours).
-
After incubation, the two cell populations can be harvested separately for analysis (e.g., qRT-PCR, Western blotting, proliferation assays).
-
The conditioned medium can also be collected to analyze secreted factors.
-
Caption: Experimental workflows for direct and indirect co-culture systems.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Spontaneous differentiation of mESCs | - Insufficient LIF concentration or activity.- Suboptimal feeder cell quality.- Overgrowth of colonies. | - Test a higher concentration of LIF or use a fresh batch.- Ensure feeder cells are properly inactivated and plated at the correct density.- Passage mESCs before colonies become too large and dense. |
| Poor cell viability in co-culture | - Incompatible culture media.- Cytotoxicity from one cell type to another.- Incorrect seeding densities. | - Test different media formulations or a 1:1 mixture of the individual media.- Use an indirect co-culture system to separate the cell types.- Optimize seeding densities for both cell populations. |
| Variability between experiments | - Inconsistent LIF concentration.- Batch-to-batch variation in serum or other reagents.- Differences in cell passage number. | - Prepare a large stock solution of LIF to use across multiple experiments.- Test new batches of serum and other critical reagents before use.- Use cells within a defined passage number range for all experiments. |
Conclusion
Recombinant human LIF is a valuable tool for a wide range of co-culture applications, from fundamental stem cell research to preclinical drug development. By carefully selecting the appropriate co-culture system, optimizing LIF concentration, and following standardized protocols, researchers can create more physiologically relevant in vitro models to advance our understanding of complex biological processes and accelerate the discovery of new therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Interplay Between Chemotherapy-Activated Cancer Associated Fibroblasts and Cancer Initiating Cells Expressing CD44v6 Promotes Colon Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonal transcriptomics identifies mechanisms of chemoresistance and empowers rational design of combination therapies | eLife [elifesciences.org]
- 4. Development of In Vitro Co-Culture Model in Anti-Cancer Drug Development Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology | MDPI [mdpi.com]
- 6. huborganoids.nl [huborganoids.nl]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of fibroblast co-culture on the proliferation, viability and drug response of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Emfilermin stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Emfilermin (recombinant human Leukemia Inhibitory Factor), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: Lyophilized this compound is stable for up to three weeks at room temperature, but for long-term storage, it should be stored desiccated at temperatures below -18°C.[1]
Q2: How should I store this compound after reconstitution?
A2: Once reconstituted, this compound solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term use.[2][3] For short-term storage of 2-7 days, the solution can be kept at 4°C.[1] Stock solutions are generally usable for up to one month when stored at -20°C in tightly sealed vials.[2]
Q3: Can I subject this compound solutions to multiple freeze-thaw cycles?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to protein degradation and loss of biological activity.[1][3] Prepare single-use aliquots of the reconstituted protein to maintain its integrity.
Q4: What is the recommended solvent for reconstituting this compound?
A4: It is recommended to reconstitute lyophilized this compound in sterile water to a concentration of not less than 100µg/ml.[1] This stock solution can then be further diluted into other aqueous buffers. For enhanced stability during long-term storage, the addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), is advised.[1]
Q5: My this compound is not showing the expected biological activity. What are the potential causes?
A5: Loss of biological activity can stem from several factors:
-
Improper Storage: The product may have been stored at incorrect temperatures or subjected to multiple freeze-thaw cycles.
-
Degradation: The protein may have degraded due to exposure to adverse conditions such as extreme pH, light, or proteases.
-
Incorrect Concentration: Errors in reconstitution or dilution can lead to a lower than expected effective concentration.
-
Assay-Specific Issues: The problem might lie within the experimental setup, including cell line responsiveness, reagent quality, or the assay protocol itself.
Stability Data
Comprehensive quantitative stability data for this compound under various stress conditions is not extensively published. The following table summarizes the available qualitative and general recommendations.
| Parameter | Condition | Recommendation/Observation |
| Formulation | Lyophilized Powder | Stable for 3 weeks at room temperature. For long-term storage, keep desiccated below -18°C.[1] |
| Reconstituted Solution | Short-term Storage | Store at 4°C for 2-7 days.[1] |
| Long-term Storage | Aliquot and store at -20°C or -80°C for up to one month.[2] | |
| Freeze-Thaw Cycles | Multiple Cycles | Avoid to prevent protein degradation.[1] |
| Carrier Protein | Long-term Storage | Addition of 0.1% HSA or BSA is recommended for stability.[1] |
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Question: We are observing significant variability in our results between experiments using this compound. What should we investigate?
Answer: Inconsistent results can arise from several sources. A systematic approach to troubleshooting is recommended:
-
Verify this compound Integrity:
-
Storage: Confirm that the lyophilized powder and reconstituted aliquots have been stored according to recommendations.
-
Handling: Ensure that freeze-thaw cycles have been avoided and that fresh dilutions from a working aliquot are made for each experiment.
-
-
Review Experimental Protocol:
-
Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition.
-
Reagent Quality: Verify the quality and consistency of all other reagents used in the assay.
-
-
Assay-Specific Controls:
-
Include positive and negative controls in every experiment to monitor the consistency of the assay performance.
-
Issue 2: Low or No Biological Activity
Question: Our experiments are showing a significantly lower or complete lack of response to this compound. What could be the cause?
Answer: A diminished or absent biological response is often linked to the quality and handling of the protein or the specifics of the assay.
-
Check for Protein Degradation:
-
Age of Stock: If using an older stock solution, its activity may have diminished. Prepare fresh dilutions from a more recently reconstituted aliquot.
-
Storage Conditions: Review the storage history of the protein.
-
-
Evaluate the Experimental System:
-
Cell Line Health: Ensure the cells are healthy and responsive. Test with a known positive control for the expected signaling pathway.
-
Dose-Response: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay.
-
-
Consider Potential Inhibitors:
-
Ensure that no components in your cell culture media or assay buffers are interfering with this compound's activity.
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly reconstitute lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the required volume of sterile water to achieve a stock concentration of at least 100 µg/mL.
-
Gently swirl or pipette the solution up and down to dissolve the powder completely. Avoid vigorous shaking or vortexing.
-
For long-term storage, it is recommended to add a carrier protein like BSA or HSA to a final concentration of 0.1%.
-
Aliquot the reconstituted this compound into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. For immediate use, store at 4°C for up to 7 days.
Protocol 2: In-Use Stability Testing of Reconstituted this compound
Objective: To determine the stability of reconstituted this compound under typical experimental conditions.
Materials:
-
Reconstituted this compound aliquots
-
Cell culture medium or relevant assay buffer
-
Incubator at 37°C with 5% CO₂ (or other relevant experimental temperature)
-
Method for assessing biological activity (e.g., cell proliferation assay, Western blot for downstream signaling)
Procedure:
-
Thaw an aliquot of reconstituted this compound.
-
Dilute the this compound to the final working concentration in the appropriate cell culture medium or assay buffer.
-
Incubate the diluted this compound solution under standard experimental conditions (e.g., 37°C, 5% CO₂) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, collect a sample of the incubated this compound.
-
Assess the biological activity of each sample using a validated assay.
-
Compare the activity of the incubated samples to the activity of a freshly prepared sample (time 0) to determine the loss of activity over time.
Visualizations
Caption: this compound (LIF) signaling cascade.
Caption: Recommended experimental workflow.
Caption: Troubleshooting logical flow.
References
Technical Support Center: Emfilermin Signaling Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential issues with Emfilermin signaling assays.
Frequently Asked Questions (FAQs)
General Assay Issues
Q1: I am observing high variability between replicate wells in my assay. What are the potential causes and solutions?
High variability can stem from several factors throughout the experimental workflow. Consistent and careful technique is crucial for reproducible results.
Potential Causes & Solutions
| Cause | Recommendation |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension between pipetting steps to prevent settling. Use a calibrated multichannel pipette and ensure consistent pipetting technique. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.[1][2] |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can alter signaling responses.[1] Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Perform regular mycoplasma testing. |
| Reagent Preparation and Handling | Prepare fresh aliquots of this compound and other stimulating agents to avoid degradation from repeated freeze-thaw cycles.[3] Ensure all reagents are properly dissolved and mixed before use. |
| Incubation Times and Conditions | Use a calibrated incubator and ensure uniform temperature and CO2 distribution. Stagger the timing of reagent addition and plate reading to ensure consistent incubation times for all wells. |
| Assay Plate Issues | Use high-quality, tissue culture-treated plates appropriate for your assay type (e.g., white plates for luminescence, black plates for fluorescence).[2] |
No or Weak Signal
Q2: I am not detecting any signal, or the signal is very weak, after this compound stimulation. What should I check?
A lack of signal can be due to issues with the reagents, the cells, or the detection method itself. A systematic check of each component is recommended.
Potential Causes & Solutions
| Cause | Recommendation |
| Inactive this compound/LIF | Verify the activity of your this compound/LIF stock. If possible, test it on a positive control cell line known to respond. Ensure proper storage conditions (-20°C or -80°C in appropriate buffer). |
| Low Receptor Expression (LIFR/gp130) | Confirm that your cell line expresses sufficient levels of the LIF receptor (LIFR) and its co-receptor gp130. This can be checked by Western blot, flow cytometry, or qPCR. |
| Suboptimal Stimulation Conditions | Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and stimulation time for your specific cell line and assay. |
| Inefficient Cell Lysis | For assays requiring cell lysis (e.g., Western blot, ELISA), ensure your lysis buffer is effective and contains fresh protease and phosphatase inhibitors to protect the target proteins.[3][4] Keep samples on ice at all times during preparation.[3][4] |
| Antibody Issues (for Immunoassays) | Use antibodies validated for the specific application (e.g., Western blot, ELISA). Titrate the primary and secondary antibodies to find the optimal concentration.[4] Ensure the secondary antibody is compatible with the primary antibody's host species. |
| Detection Reagent Problems | Check the expiration date of detection reagents (e.g., chemiluminescent substrates, fluorescent dyes). Prepare them fresh according to the manufacturer's instructions. |
High Background Signal
Q3: My assay shows a high background signal, even in the unstimulated control wells. How can I reduce it?
High background can mask the specific signal from this compound stimulation. Optimizing washing steps and blocking procedures is key to reducing non-specific signal.
Potential Causes & Solutions
| Cause | Recommendation |
| Insufficient Blocking (Immunoassays) | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[4] Use an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST for Western blotting). For phospho-specific antibodies, BSA is often recommended.[5] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody.[4] High antibody concentrations can lead to non-specific binding. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[4] Ensure the wash buffer contains a detergent like Tween-20 (e.g., TBST or PBST). |
| Cellular Autofluorescence | If using a fluorescence-based assay, check for autofluorescence in your cells by examining a sample with no fluorescent labels. |
| Contaminated Reagents or Media | Use fresh, sterile media and reagents. Phenol red in culture media can sometimes contribute to background in certain assays. |
Pathway-Specific Troubleshooting
JAK/STAT Pathway (p-STAT3)
Q4: I am having trouble detecting STAT3 phosphorylation (p-STAT3) via Western blot after this compound treatment. Any tips?
Detecting phosphorylated proteins can be challenging due to their transient nature and low abundance.
Potential Causes & Solutions
| Cause | Recommendation |
| Rapid Dephosphorylation | Work quickly and keep samples on ice. Use a lysis buffer containing fresh, potent phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[4][6] |
| Low p-STAT3 Abundance | Increase the amount of protein loaded onto the gel (up to 50 µg may be necessary).[4] Use a positive control (e.g., lysate from cells treated with a known STAT3 activator like Oncostatin M) to confirm the antibody and protocol are working.[7] |
| Suboptimal Antibody Performance | Use a well-validated anti-phospho-STAT3 (Tyr705) antibody.[8] Incubate the primary antibody overnight at 4°C to increase signal. Use 5% BSA in TBST for antibody dilutions, as milk can sometimes interfere with phospho-antibody binding.[5] |
| Nuclear Translocation of p-STAT3 | Ensure your lysis buffer is sufficient to extract nuclear proteins, as activated STAT3 translocates to the nucleus. Sonication or the use of a stronger lysis buffer (with caution for co-IPs) might be necessary.[9] |
PI3K/Akt Pathway (p-Akt)
Q5: My results for Akt phosphorylation (p-Akt) are inconsistent between experiments. What could be the reason?
The PI3K/Akt pathway is sensitive to various stimuli, including growth factors in serum, leading to variability.
Potential Causes & Solutions
| Cause | Recommendation |
| Incomplete Serum Starvation | Residual growth factors in serum can cause high basal p-Akt levels. Ensure complete serum starvation for an appropriate duration (e.g., 4-24 hours) before this compound stimulation to reduce baseline activation.[3] |
| Cell Density | High cell density can lead to contact inhibition and altered signaling. Plate cells at a consistent density that avoids over-confluence.[3] |
| Phosphatase Activity | Akt phosphorylation is tightly regulated by phosphatases like PTEN. Always use fresh phosphatase inhibitors in your lysis buffer.[3] |
| Feedback Loops | The PI3K/Akt/mTOR pathway has complex feedback loops. Be aware that prolonged stimulation or high concentrations of this compound might trigger inhibitory feedback, leading to variable results.[10] |
MAPK/ERK Pathway (p-ERK)
Q6: I see a strong p-ERK signal, but it's also present in my negative control. How can I troubleshoot this?
The MAPK/ERK pathway is highly sensitive and can be activated by various cellular stresses, leading to high basal signaling.
Potential Causes & Solutions
| Cause | Recommendation |
| Stress-Induced Activation | Handle cells gently during media changes and reagent additions. Ensure serum starvation is performed, as serum is a potent activator of the ERK pathway. |
| Transient Activation | ERK phosphorylation can be rapid and transient. Perform a detailed time-course experiment (e.g., 2, 5, 10, 30, 60 minutes) to capture the peak response. |
| Cross-talk with Other Pathways | Be aware of potential cross-talk from other receptor tyrosine kinases that might be active in your cell culture system.[11] |
| High Antibody Sensitivity | The anti-phospho-ERK antibody may be too concentrated. Perform a titration to find a concentration that provides a good signal-to-noise ratio. |
Experimental Protocols & Visualizations
This compound Signaling Pathways
This compound binds to a receptor complex composed of the Leukemia Inhibitory Factor Receptor (LIFR) and gp130. This binding event triggers the activation of Janus Kinases (JAKs), which then phosphorylate key tyrosine residues on the receptor's cytoplasmic tails. These phosphorylated sites serve as docking stations for downstream signaling molecules, leading to the activation of three primary pathways: JAK/STAT, PI3K/Akt, and MAPK/ERK.[12]
Caption: this compound signaling activates JAK/STAT, PI3K/Akt, and MAPK pathways.
General Workflow for a Cell-Based Signaling Assay
The following diagram outlines a typical workflow for measuring the activation of a signaling pathway in response to this compound treatment, culminating in signal detection.
Caption: Standard workflow for an in vitro this compound cell-based signaling assay.
Troubleshooting Logic Diagram
When encountering unexpected results, this decision tree can help guide your troubleshooting process.
Caption: A decision tree to guide troubleshooting of this compound signaling assays.
Detailed Methodologies
Protocol: Western Blot for Phospho-STAT3 (p-STAT3)
This protocol describes the detection of STAT3 phosphorylation at tyrosine 705 in cell lysates following this compound stimulation.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HepG2) in 6-well plates and grow to 70-80% confluency.
-
Serum starve cells for 4-6 hours in serum-free medium.
-
Treat cells with desired concentrations of this compound for the determined optimal time (e.g., 15-30 minutes). Include an untreated control.
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an 8-10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 or a loading control like β-actin.[6][8]
-
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mesoscale.com [mesoscale.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. assaygenie.com [assaygenie.com]
- 12. assaygenie.com [assaygenie.com]
Optimizing Emfilermin Dosage for Cell Viability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Emfilermin (recombinant human Leukemia Inhibitory Factor, r-hLIF) dosage in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general role in cell viability?
This compound is the international nonproprietary name for recombinant human Leukemia Inhibitory Factor (r-hLIF). It is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family.[1][2] Its effect on cell viability is highly context-dependent and can be paradoxical. This compound can promote cell proliferation and survival in some cell types, such as embryonic stem cells and certain carcinoma cell lines, while in other cell types, it can inhibit growth or even induce apoptosis.[1][3]
Q2: What are the key signaling pathways activated by this compound?
This compound binds to a heterodimeric receptor complex consisting of the LIF receptor (LIFR) and gp130.[4] This binding activates several downstream signaling pathways, primarily:
-
JAK/STAT3 Pathway: Crucial for maintaining pluripotency and self-renewal in embryonic stem cells.[5][6]
-
PI3K/Akt Pathway: Involved in promoting cell survival.[1][2]
-
MAPK/ERK Pathway: Can be involved in both proliferation and differentiation, depending on the cellular context.[1][7]
Q3: What is a typical starting concentration for this compound in cell culture?
The optimal concentration of this compound is cell-type specific. However, a common starting point for maintaining pluripotency in mouse embryonic stem cells is 10 ng/mL.[8][9] For cell proliferation assays, the effective concentration can be much lower. For instance, the ED50 for the proliferation of human TF-1 cells is reported to be as low as ≤ 0.1 ng/mL to ≤ 200 pg/mL.[4][10][11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How should I reconstitute and store this compound?
Lyophilized this compound is typically reconstituted in a sterile buffer, such as sterile 10 mM acetic acid or phosphate-buffered saline (PBS), to a stock concentration of 0.1-0.2 mg/mL.[4][12] For long-term storage, it is advisable to add a carrier protein like 0.1% bovine serum albumin (BSA) or human serum albumin (HSA).[4] Reconstituted aliquots should be stored at -20°C or -80°C and avoid repeated freeze-thaw cycles.[4][11][12]
Troubleshooting Guide
Issue 1: No observed effect of this compound on cell viability.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | The concentration of this compound may be too low or too high for your specific cell line. Perform a dose-response experiment with a wide range of concentrations (e.g., from pg/mL to ng/mL) to determine the optimal dosage. |
| Cell Line Insensitivity | The cell line you are using may not express the LIF receptor (LIFR/gp130). Confirm receptor expression using techniques like flow cytometry, western blot, or qPCR. |
| Degraded this compound | Improper storage or handling may have led to the degradation of the protein. Ensure that the this compound has been stored correctly and has not undergone multiple freeze-thaw cycles.[4][11] Use a fresh vial if necessary. |
| Assay Timing | The incubation time may be too short to observe an effect. Consider extending the treatment duration, taking into account the doubling time of your cell line. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. Ensure you have a single-cell suspension and mix the cell suspension thoroughly before and during plating. |
| Pipetting Errors | Inaccurate pipetting of this compound or assay reagents can introduce significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques. |
| Edge Effects | Wells on the perimeter of the microplate are prone to evaporation, which can affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Incomplete Reagent Mixing | Ensure that all reagents, including this compound and viability assay solutions, are thoroughly mixed in each well. |
Issue 3: Unexpected decrease in cell viability.
| Possible Cause | Troubleshooting Steps |
| Cell-Specific Inhibition | This compound can inhibit the growth of certain cell types.[1][13] This may be the expected biological response for your cell line. |
| Endotoxin (B1171834) Contamination | Check the endotoxin levels of your this compound stock, as high levels can be toxic to cells.[4] |
| Contamination of Culture | Microbial contamination can lead to cell death. Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.[14][15] |
| Suboptimal Culture Conditions | Ensure that your cells are healthy and growing in optimal conditions (e.g., correct media, supplements, CO2, and temperature). Stressed cells may respond differently to stimuli.[16] |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Different Applications
| Application | Cell Type | Recommended Starting Concentration | ED50 / EC50 | Reference(s) |
| Maintenance of Pluripotency | Mouse Embryonic Stem Cells | 10 ng/mL | N/A | [8][9] |
| Cell Proliferation | Human TF-1 cells | 0.1 - 10 ng/mL | ≤ 0.1 ng/mL | [10][11] |
| Cell Proliferation | Human Endometrial Stromal Cells | 10 ng/mL | N/A | [2] |
| Inhibition of Proliferation | Mouse M1 myeloid leukemic cells | 0.1 - 10 ng/mL | <0.5 ng/mL | [9] |
Table 2: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial reductases in viable cells convert a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. | Inexpensive, widely used. | Requires a solubilization step; formazan crystals can be toxic. |
| MTS/XTT | Similar to MTT, but produces a water-soluble formazan product. | Fewer steps than MTT, faster. | Can be more expensive than MTT. |
| Resazurin (B115843) (AlamarBlue) | Viable cells reduce blue resazurin to pink, fluorescent resorufin.[17][18] | Highly sensitive, non-toxic to cells, suitable for high-throughput screening. | Signal can be influenced by changes in cellular metabolism. |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels, which correlate with the number of viable cells. | Very sensitive, rapid. | ATP levels can be affected by factors other than viability. |
Experimental Protocols
Protocol 1: Dose-Response Experiment using MTT Assay
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. A common approach is to use a 10-fold serial dilution (e.g., 100 ng/mL, 10 ng/mL, 1 ng/mL, 0.1 ng/mL, etc.).
-
Include a vehicle control (medium with the same buffer used to dilute this compound) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Visualizations
References
- 1. Leukemia Inhibitory Factor (LIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukemia inhibitory factor increases the proliferation of human endometrial stromal cells and expression of genes related to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukemia inhibitory factor induces apoptosis and proliferation of human carcinoma cells through different oncogene pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human LIF Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 5. Regulation of embryonic stem cell self-renewal and pluripotency by leukaemia inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Leukemia Inhibitory Factor (LIF) — Pathway in Derivation and Maintenance of Murine Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the activity and pluripotency maintaining potential of human leukemia inhibitory factor (LIF) produced in E.coli and CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. Human LIF Recombinant Protein (300-05-25UG) [thermofisher.com]
- 11. Recombinant Human LIF protein - Creative BioMart [creativebiomart.net]
- 12. HumanKine® recombinant human LIF protein | Proteintech [ptglab.com]
- 13. Leukemia inhibitory factor (LIF) inhibits angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adl.usm.my [adl.usm.my]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. iris.inrim.it [iris.inrim.it]
- 18. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
Common issues with Emfilermin in stem cell culture
Welcome to the technical support center for Emfilermin. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when using this compound in stem cell culture. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and relevant experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in stem cell culture?
This compound is a recombinant form of Leukemia Inhibitory Factor (LIF). In stem cell culture, particularly with mouse embryonic stem cells (mESCs), its primary role is to maintain pluripotency and prevent spontaneous differentiation.[1][2][3] It achieves this by activating key signaling pathways that regulate gene expression essential for self-renewal.[4][5]
Q2: Which signaling pathways are activated by this compound?
This compound (LIF) binding to its receptor complex (LIFR/gp130) triggers three major intracellular signaling pathways:
-
JAK/STAT3 Pathway: This is the canonical pathway crucial for maintaining pluripotency.[1][2][4]
-
PI3K/AKT Pathway: This pathway is involved in promoting cell survival and proliferation.[4]
-
MAPK/ERK Pathway: Activation of this pathway is generally associated with differentiation, and its transient activation by LIF is thought to be involved in balancing self-renewal and the potential for differentiation.[2][4]
Q3: What are the optimal storage and handling conditions for this compound?
For optimal performance, lyophilized this compound should be stored at -20°C to -80°C. Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the protein and reduce its activity. Refer to the product-specific datasheet for detailed instructions on reconstitution and storage.
Troubleshooting Guide
Issue 1: Spontaneous Differentiation of Stem Cells
Symptom: You observe a significant increase in differentiated cells in your culture, even in the presence of this compound. This can be identified by morphological changes (e.g., flattened, irregular cell shapes) and decreased expression of pluripotency markers (e.g., Oct-4, Nanog).
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | The required concentration of this compound can vary between cell lines and even different passages of the same line. Perform a dose-response experiment to determine the optimal concentration for your specific pluripotent stem cell line. Start with the recommended concentration and test a range of higher and lower concentrations. |
| Degraded this compound | Improper storage or handling, such as repeated freeze-thaw cycles, can lead to a loss of biological activity. Use a fresh vial of this compound or a new aliquot that has not been subjected to multiple freeze-thaw cycles. It is also advisable to test the activity of a new batch against a previously validated one. |
| Inadequate Basal Medium or Supplements | The composition of the basal medium and other supplements can significantly impact the effectiveness of this compound. Ensure that the basal medium is fresh and all supplements are of high quality and used at the correct concentrations. Some serum batches may contain factors that promote differentiation; if using serum, it may be necessary to screen different lots. |
| High Cell Density | Over-confluent cultures can lead to spontaneous differentiation due to increased cell-to-cell contact and depletion of nutrients and growth factors. Passage your cells at a consistent and optimal density. Avoid letting cultures become over-confluent. |
| Issues with Feeder Cells (if applicable) | If using a feeder layer of mouse embryonic fibroblasts (MEFs), ensure that the feeder cells are healthy, properly inactivated (e.g., via irradiation or mitomycin-C treatment), and plated at the correct density.[6][7] A sub-optimal feeder layer will not adequately support pluripotency.[8] |
Issue 2: Slow Cell Proliferation or Cell Death
Symptom: Your stem cells are proliferating at a slower than expected rate, or you observe a significant number of dead, floating cells in the culture.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect this compound Concentration | While this compound is primarily for maintaining pluripotency, its signaling can also influence cell survival. An incorrect concentration might not adequately support the self-renewal signaling necessary for robust proliferation. Re-optimize the this compound concentration as described in Issue 1. |
| Harsh Passaging Technique | Over-exposure to dissociation reagents (e.g., trypsin, Accutase) or excessive mechanical stress during pipetting can damage cells and lead to poor survival and proliferation post-passaging.[9] Minimize the incubation time with dissociation reagents and handle the cells gently. The use of a ROCK inhibitor (e.g., Y-27632) for the first 24 hours after passaging can improve cell survival.[10] |
| Poor Culture Conditions | Suboptimal culture conditions such as incorrect CO2 levels, temperature fluctuations, or high levels of metabolic waste products can negatively impact cell health. Ensure your incubator is properly calibrated and perform regular media changes to remove waste products and replenish nutrients. |
| Mycoplasma Contamination | Mycoplasma contamination is a common issue in cell culture that can lead to reduced proliferation and other cellular abnormalities without visible signs of contamination. Regularly test your cultures for mycoplasma. |
Experimental Protocols
Protocol 1: Assessment of Pluripotency using Alkaline Phosphatase Staining
This protocol provides a quick and effective method to assess the pluripotency status of your stem cell cultures. Undifferentiated pluripotent stem cells exhibit high levels of alkaline phosphatase (AP) activity.
Materials:
-
Stem cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alkaline Phosphatase Staining Kit (e.g., Vector Red)
-
Microscope
Procedure:
-
Aspirate the culture medium from the stem cell plates.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 10-15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Prepare the AP staining solution according to the manufacturer's instructions.
-
Incubate the cells with the staining solution in the dark at room temperature for 15-30 minutes.
-
Monitor the color development under a microscope. Pluripotent colonies will stain red/purple.
-
Once the desired color intensity is reached, stop the reaction by washing the cells with PBS.
-
Acquire images of the stained colonies. The intensity of the staining can be used as a qualitative measure of pluripotency.
Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathways activated by this compound and a general experimental workflow for its use in stem cell culture.
References
- 1. LIF signaling in stem cells and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of the Leukemia Inhibitory Factor (LIF) — Pathway in Derivation and Maintenance of Murine Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Leukemia Inhibitory Factor (LIF) - Pathway in Derivation and Maintenance of Murine Pluripotent Stem Cells. [folia.unifr.ch]
- 4. Regulation of embryonic stem cell self-renewal and pluripotency by leukaemia inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukemia Inhibitory Factor–dependent Transcriptional Activation in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nyscf.org [nyscf.org]
- 7. woongbee.com [woongbee.com]
- 8. Basic pluripotent stem cell culture protocols - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. coriell.org [coriell.org]
How to prevent Emfilermin degradation in experiments
Welcome to the technical support center for Emfilermin (recombinant human Leukemia Inhibitory Factor, rhLIF). This resource is designed to assist researchers, scientists, and drug development professionals in preventing this compound degradation and troubleshooting common issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a recombinant form of human Leukemia Inhibitory Factor (LIF), a pleiotropic cytokine belonging to the IL-6 family.[1][2][3][4] It plays a crucial role in various biological processes, including stem cell self-renewal, neuronal development, and inflammation.[2][3] Maintaining the structural integrity and biological activity of this compound is critical for obtaining accurate and reproducible experimental results. Degradation can lead to loss of function and misleading data.
Q2: What are the primary causes of this compound degradation in a laboratory setting?
Like many recombinant proteins, this compound is susceptible to several forms of degradation:
-
Proteolysis: Cleavage by contaminating proteases from the expression system or experimental samples.
-
Physical Instability: Aggregation, denaturation, or surface adsorption, which can be caused by improper storage, handling (e.g., vigorous vortexing), or multiple freeze-thaw cycles.[5]
-
Chemical Instability: Deamidation or oxidation, which can be influenced by buffer composition, pH, and exposure to certain chemicals or light.
Troubleshooting Guide
Issue 1: Loss of this compound Bioactivity
You observe a reduced or complete loss of biological effect in your cell-based assays (e.g., reduced STAT3 phosphorylation or decreased maintenance of pluripotent stem cells).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Improper Storage | Verify storage conditions of lyophilized and reconstituted this compound. | Lyophilized protein should be stored at ≤ -20°C. Reconstituted aliquots are stable for up to 3 months at ≤ -20°C.[6][7] |
| Multiple Freeze-Thaw Cycles | Review your experimental workflow. Have the aliquots been thawed and refrozen multiple times? | Aliquot the reconstituted this compound into single-use volumes to minimize freeze-thaw cycles.[7][8][9][10] Studies have shown that multiple freeze-thaw cycles can negatively impact the viability and function of biological samples.[11][12][13][14] |
| Proteolytic Degradation | Analyze a sample of your this compound stock by SDS-PAGE to check for degradation bands. | Add a protease inhibitor cocktail to your experimental buffers. Ensure all solutions are sterile and handled using aseptic techniques. |
| Incorrect Reconstitution | Confirm the reconstitution buffer and concentration. | Reconstitute lyophilized this compound in sterile, high-purity water or a recommended buffer like PBS to a concentration of at least 100 µg/mL.[6][7][8][15] Some suppliers recommend 10 mM acetic acid.[16] |
| Adsorption to Surfaces | This compound, like other proteins, can adsorb to plastic or glass surfaces, especially at low concentrations. | For long-term storage and to prevent adsorption, it is recommended to add a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).[8][15][16] |
Issue 2: Inconsistent Results Between Experiments
You are experiencing significant variability in your results even when using the same batch of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inconsistent Aliquotting | Review your aliquoting procedure. | Ensure that aliquots are of a consistent volume and concentration. Avoid storing in very small volumes where evaporation can significantly alter the concentration. |
| Buffer Contamination | Check for microbial growth or precipitates in your buffers. | Use sterile, filtered buffers and practice good aseptic technique. Prepare fresh buffers regularly. |
| Experimental Conditions | Are there slight variations in incubation times, temperatures, or cell densities between experiments? | Standardize all experimental parameters and document them meticulously for each experiment. |
Experimental Protocols
Protocol 1: Reconstitution and Storage of Lyophilized this compound
-
Centrifugation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.[7]
-
Reconstitution: Reconstitute the protein in sterile distilled water or PBS, pH 7.4.[6][7] It is not recommended to mix by vortexing or extensive pipetting.[6][7] The final concentration should be no less than 100 µg/mL.[6][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted solution into single-use polypropylene (B1209903) tubes.[6][7]
-
Storage:
Summary of Storage Conditions for this compound (rhLIF):
| Form | Temperature | Duration | Notes |
| Lyophilized | ≤ -20°C | Up to 1 year | Stable for 3 weeks at room temperature.[6][8] |
| Reconstituted | 4°C | 2-7 days | [6][7][8] |
| Reconstituted | ≤ -20°C | Up to 3 months | Avoid repeated freeze-thaw cycles.[6][7] Addition of a carrier protein (0.1% BSA or HSA) is recommended for long-term storage.[8][15][16] |
Protocol 2: Workflow for a Cell-Based Bioassay
This protocol provides a general workflow to minimize degradation during a typical cell-based experiment.
This compound (LIF) Signaling Pathways
This compound exerts its biological effects by binding to a heterodimeric receptor complex consisting of the LIF receptor (LIFR) and gp130.[17][18] This binding activates several downstream signaling pathways, primarily the JAK/STAT, MAPK, and PI3K/AKT pathways.[17][19]
Understanding these pathways is crucial for designing experiments and interpreting results. For instance, a loss of STAT3 phosphorylation could indicate this compound degradation or a problem with the downstream signaling components.
References
- 1. mdpi.com [mdpi.com]
- 2. The regulation of leukemia inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukemia Inhibitory Factor (LIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukemia inhibitory factor, a double-edged sword with therapeutic implications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. Recombinant Human LIF-Reed Biotech Ltd [reedbiotech.com]
- 8. immunotools.de [immunotools.de]
- 9. Recombinant Human LIF Protein [tlbiotechnology.com]
- 10. prospecbio.com [prospecbio.com]
- 11. The Effect of Freeze-Thaw Cycles on Gene Expression Levels in Lymphoblastoid Cell Lines | PLOS One [journals.plos.org]
- 12. Impact of freeze-thaw cycles on circulating inflammation marker measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Impact of Freeze-Thaw Cycles on Circulating Inflammation Marker Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prospecbio.com [prospecbio.com]
- 16. Human LIF Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 17. The Role of the Leukemia Inhibitory Factor (LIF) — Pathway in Derivation and Maintenance of Murine Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]
Emfilermin Activity Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emfilermin (recombinant human Leukemia Inhibitory Factor, r-hLIF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a recombinant form of human Leukemia Inhibitory Factor (LIF), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family.[1][2] It exerts its effects by binding to a heterodimeric cell surface receptor complex composed of the LIF receptor β (LIFRβ) and gp130.[1][2] This binding activates associated Janus kinases (JAKs), which in turn phosphorylate and activate downstream signaling pathways, primarily the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, but also the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways.[1][2][3] These signaling cascades regulate gene expression involved in cell proliferation, differentiation, and survival.[1]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in research for its ability to maintain the pluripotency and self-renewal of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1][4] It is also studied for its roles in neuroprotection, bone metabolism, and embryo implantation.[2][5][6]
Q3: Which cell lines are responsive to this compound?
A3: A commonly used cell line to measure the biological activity of this compound is the human erythroleukemic cell line, TF-1. These cells proliferate in a dose-dependent manner in response to this compound.[2][4][7] Other cell types, such as certain myeloid leukemia cell lines (e.g., M1), can be used to assess differentiation-inducing activity.[8]
Q4: How should this compound be stored and reconstituted for optimal activity?
A4: Lyophilized this compound should be stored at 2-8°C, preferably desiccated. Upon reconstitution in sterile, distilled water or a buffered solution containing a carrier protein like 0.1% BSA, it should be apportioned into working aliquots and stored at -20°C to avoid repeated freeze-thaw cycles.
This compound Signaling Pathway
Caption: this compound signaling pathway.
Troubleshooting Guides
Cell-Based Proliferation/Viability Assay (e.g., using TF-1 cells)
This guide addresses common issues when measuring this compound activity based on the proliferation of the TF-1 cell line.
Experimental Workflow:
Caption: General workflow for an this compound cell-based proliferation assay.
Troubleshooting Table:
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature before starting. |
| Degraded this compound. | Ensure proper storage and handling. Avoid repeated freeze-thaw cycles. Use a fresh aliquot. | |
| Low cell number or poor cell health. | Use healthy, low-passage cells. Optimize cell seeding density. | |
| Incorrect incubation times. | Follow the recommended incubation periods for cell treatment and reagent development. | |
| High Background | Contaminated cell culture. | Regularly test for mycoplasma contamination. Use aseptic techniques. |
| Serum components in assay medium. | Some assays may require serum-free medium during the final steps to reduce background. | |
| Incomplete washing (if applicable). | Ensure thorough but gentle washing steps to remove unbound reagents. | |
| High Variability Between Replicates | Inconsistent pipetting. | Calibrate pipettes. Use consistent pipetting techniques, especially for viscous solutions. |
| Uneven cell seeding. | Ensure a homogenous cell suspension by gently mixing before and during plating. | |
| Edge effects. | Fill outer wells with sterile PBS or media to minimize evaporation. Ensure even temperature distribution during incubation. |
STAT3 Phosphorylation Assay (Western Blot)
This guide focuses on troubleshooting the detection of STAT3 phosphorylation (at Tyr705), a key downstream indicator of this compound activity.
Troubleshooting Table:
| Issue | Potential Cause | Recommended Solution |
| No or Weak p-STAT3 Signal | Insufficient this compound stimulation. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment.[5] |
| Degraded this compound. | Use a fresh aliquot of this compound and verify its activity with a positive control cell line. | |
| Inefficient protein extraction. | Use appropriate lysis buffers containing phosphatase and protease inhibitors. | |
| Problems with antibody. | Use a validated anti-phospho-STAT3 (Tyr705) antibody at the recommended dilution. Ensure the primary and secondary antibodies are compatible. | |
| High Background on Western Blot | Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST. | |
| Inconsistent Results | Variation in cell stimulation. | Ensure consistent cell density, serum starvation conditions (if applicable), and this compound treatment across experiments. |
| Loading inaccuracies. | Quantify total protein concentration accurately (e.g., BCA assay) and load equal amounts. Normalize the p-STAT3 signal to total STAT3 or a housekeeping protein (e.g., β-actin, GAPDH). |
Experimental Protocols
Protocol 1: this compound-induced TF-1 Cell Proliferation Assay
-
Cell Preparation: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 ng/mL recombinant human GM-CSF. Prior to the assay, wash the cells twice with PBS to remove residual growth factors and resuspend in assay medium (RPMI-1640 with 10% FBS).
-
Cell Seeding: Seed the cells at a density of 5 x 10^4 cells/well in a 96-well flat-bottom plate.
-
This compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the dilutions to the wells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
-
Incubation and Reading: Incubate for an additional 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the this compound concentration and determine the EC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for STAT3 Phosphorylation
-
Cell Culture and Stimulation: Plate cells (e.g., MCF-7, HepG2) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 15-30 minutes).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to normalize the results.[5]
Quantitative Data Summary
The biological activity of this compound is typically quantified by its ED50 (Effective Dose, 50%), which is the concentration that induces a half-maximal response in a given assay.
| Assay Type | Cell Line | Typical ED50 Range | Reference |
| Cell Proliferation | Human TF-1 | 0.02 - 0.12 ng/mL | [7] |
| Cell Proliferation | Human TF-1 | ≤ 0.1 ng/mL | [2] |
| Cell Proliferation | Human TF-1 | Dose-dependent up to 3 ng/mL | [4] |
References
- 1. Human LIF Recombinant Protein (PHC9481) [thermofisher.com]
- 2. Human LIF Recombinant Protein (300-05-25UG) [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cloning, Expression, and Functional Characterization of In-House Prepared Human Leukemia Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Overcoming Emfilermin (LIF) Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Emfilermin (recombinant human Leukemia Inhibitory Factor/LIF) in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a recombinant form of human Leukemia Inhibitory Factor (LIF), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family.[1][2][3] In the context of cancer, LIF's effects are highly dependent on the cell type. While it was initially identified as an inhibitor of myeloid leukemia cell proliferation, in many solid tumors, it can promote cancer progression.[1][4][5]
LIF binds to a heterodimeric receptor complex consisting of the LIF receptor (LIFR) and gp130.[2][6][7] This binding activates several downstream signaling pathways, primarily:
-
JAK/STAT3 Pathway: This is a canonical pathway for many cytokines. Activation leads to the phosphorylation and nuclear translocation of STAT3, a transcription factor that regulates genes involved in cell proliferation, survival, and differentiation.[2][3][8]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation and can be activated by LIF signaling.[1][2]
-
MAPK/ERK Pathway: This pathway is also involved in cell growth and differentiation and can be stimulated by LIF.[2]
The ultimate cellular response to this compound depends on the specific cancer cell line and its unique signaling network.
Q2: My cancer cell line is not responding to this compound treatment. What are the potential mechanisms of resistance?
Resistance to this compound can arise from various molecular alterations. The most common mechanisms involve the dysregulation of its downstream signaling pathways. Potential reasons for a lack of response include:
-
Alterations in the LIF Receptor Complex: Mutations or downregulation of LIFR or gp130 can prevent this compound from binding and initiating a signal.
-
Dysregulation of the JAK/STAT3 Pathway:
-
Mutations or altered expression of JAK kinases.
-
Constitutive activation of STAT3 due to other upstream signals, making the cells independent of LIF for STAT3 activity.[9][10][11]
-
Increased expression of negative regulators of STAT3 signaling, such as Suppressor of Cytokine Signaling (SOCS) proteins.
-
-
Hyperactivation of the PI3K/AKT/mTOR Pathway: Cancer cells can develop resistance through the activation of parallel survival pathways.[1][4] If the PI3K/AKT/mTOR pathway is constitutively active due to mutations in PIK3CA, loss of PTEN, or other alterations, the pro-survival signals from this pathway can override any anti-proliferative effects of this compound.[12][13][14][15]
-
Activation of Alternative Survival Pathways: Cancer cells can compensate for the effects of a single agent by upregulating other signaling pathways that promote growth and survival.[16][17]
Q3: How can I experimentally confirm if my cell line is resistant due to alterations in the JAK/STAT3 or PI3K/AKT pathways?
To investigate the underlying mechanism of resistance, you can perform the following key experiments:
-
Western Blot Analysis: This is a fundamental technique to assess the activation status of key signaling proteins. You should probe for:
-
Immunoprecipitation: This technique can be used to assess the integrity of the LIF receptor complex. You can immunoprecipitate LIFR and then blot for gp130 to see if they are associating correctly.[21][22][23][24]
-
Cell Viability and Proliferation Assays: These assays are essential to quantify the cellular response to this compound and potential combination therapies. Commonly used assays include MTT, XTT, and ATP-based luminescence assays.[25][26][27][28]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound on cell viability. | 1. Cell line is intrinsically resistant. 2. Alterations in the LIFR/gp130 receptor complex. 3. Constitutive activation of downstream survival pathways (e.g., PI3K/AKT). | 1. Perform a dose-response curve to confirm lack of sensitivity. 2. Check for LIFR and gp130 expression via Western Blot or qPCR. 3. Assess the basal phosphorylation levels of STAT3 and AKT via Western Blot. |
| Decreased p-STAT3 levels upon this compound treatment, but no change in cell proliferation. | The PI3K/AKT pathway may be the dominant survival pathway in this cell line. | 1. Analyze the basal and this compound-treated levels of p-AKT. 2. Consider a combination therapy with a PI3K/AKT inhibitor. |
| High basal levels of p-STAT3 that do not increase with this compound treatment. | The JAK/STAT3 pathway is constitutively active, independent of LIF signaling. | 1. Investigate for activating mutations in upstream kinases (e.g., JAKs) or STAT3 itself. 2. Test the efficacy of a STAT3 inhibitor in your cell line.[9][10][11] |
| Variable results between experiments. | 1. Inconsistent cell density at the time of treatment. 2. Degradation of this compound. 3. Mycoplasma contamination. | 1. Ensure consistent cell seeding and confluence. 2. Aliquot and store this compound according to the manufacturer's instructions. 3. Regularly test cell cultures for mycoplasma. |
Strategies to Overcome this compound Resistance
Combination therapy is a promising approach to overcome resistance to targeted agents like this compound.[16][29][30][31][32][33]
Combination Therapy Data
| Combination | Rationale | Cancer Cell Line Examples | Observed Effect |
| This compound + STAT3 Inhibitor (e.g., Stattic) | To block the constitutively active JAK/STAT3 pathway that drives proliferation and survival.[9][10][11][34] | Non-Small Cell Lung Cancer (A549)[35] | Decreased cell migration and invasion.[35] |
| This compound + PI3K/AKT Inhibitor (e.g., Alpelisib, Capivasertib) | To dually inhibit two key survival pathways, potentially leading to synergistic cell death.[12][13][14][15] | Breast Cancer | Overcoming resistance to PI3K inhibitors has been demonstrated with next-generation agents.[36] |
| This compound + mTOR Inhibitor (e.g., Everolimus) | To target the downstream effector of the PI3K/AKT pathway, which is often implicated in resistance. | Breast Cancer | A combination of an experimental drug with everolimus (B549166) was shown to inhibit the growth of resistant cancer cells.[37] |
| This compound + Chemotherapy (e.g., Gemcitabine) | LIF has been shown to contribute to chemoresistance, and blocking its signaling may re-sensitize cells to chemotherapy.[38] | Pancreatic Ductal Adenocarcinoma (mouse models) | A LIF-neutralizing antibody synergized with gemcitabine (B846) to eradicate tumors.[38] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, a combination agent, or vehicle control for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[26]
Western Blot for p-STAT3 and Total STAT3
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.[39][40]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19][39][40]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[18][19]
Visualizations
Signaling Pathways
Caption: this compound (LIF) Signaling Pathways.
Experimental Workflow for Investigating Resistance
Caption: Workflow for Investigating this compound Resistance.
References
- 1. The emerging role of leukemia inhibitory factor in cancer and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]
- 3. assaygenie.com [assaygenie.com]
- 4. The regulation of leukemia inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Roles of leukemia inhibitory factor receptor in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are LIF antagonists and how do they work? [synapse.patsnap.com]
- 8. Leukemia inhibitory factor is involved in the pathogenesis of NSCLC through activation of the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TARGETING STAT3 ABROGATES EGFR INHIBITOR RESISTANCE IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.abcam.com [docs.abcam.com]
- 22. med.upenn.edu [med.upenn.edu]
- 23. mybiosource.com [mybiosource.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 28. Viability Assays for Cells in Culture [jove.com]
- 29. mdpi.com [mdpi.com]
- 30. hilarispublisher.com [hilarispublisher.com]
- 31. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 33. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 34. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition [mdpi.com]
- 35. spandidos-publications.com [spandidos-publications.com]
- 36. Researchers identify the mutations that drive resistance to PI3K inhibitors in breast cancer that can be overcome by next generation agents | EurekAlert! [eurekalert.org]
- 37. Overcoming cancer resistance | eLife Science Digests | eLife [elifesciences.org]
- 38. Leukemia inhibitory factor, a double-edged sword with therapeutic implications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 39. ccrod.cancer.gov [ccrod.cancer.gov]
- 40. genscript.com [genscript.com]
Technical Support Center: Adjusting Emfilermin (r-hLIF) Concentration for Different Cell Lines
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals determine the optimal concentration of Emfilermin (recombinant human Leukemia Inhibitory Factor, r-hLIF) for their specific cell lines and experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its mechanism of action?
A1: this compound is a recombinant form of human Leukemia Inhibitory Factor (LIF), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family.[1][2] Its biological effects are initiated by binding to a heterodimeric cell surface receptor complex composed of the LIF receptor (LIFR) and the gp130 subunit. This binding event activates intracellular signaling cascades, primarily the JAK/STAT, PI3K/Akt, and MAPK pathways, which in turn regulate gene expression to influence cell fate.[1][3][4] The specific cellular response is highly dependent on the cell type.[1]
References
- 1. Leukemia Inhibitory Factor (LIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukemia Inhibitory Factor: An Important Cytokine in Pathologies and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukemia inhibitory factor increases the proliferation of human endometrial stromal cells and expression of genes related to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Emfilermin lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with emfilermin, a recombinant human Leukemia Inhibitory Factor (r-hLIF).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, providing step-by-step guidance to identify and resolve them.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity Observed Between Different Lots of this compound.
Possible Causes and Troubleshooting Steps:
-
Lot-to-Lot Variability in Active Concentration: The total protein concentration measured by methods like UV spectroscopy or BCA assay may not accurately reflect the concentration of biologically active this compound.[1][2][3] Inactive species, such as aggregates or improperly folded protein, can contribute to the total protein measurement but will not elicit a biological response.[1][2][3]
-
Solution:
-
Perform a Bioassay: Always qualify a new lot of this compound using a standardized, quantitative bioassay relevant to your experimental system (e.g., proliferation of TF-1 cells, STAT3 phosphorylation in a specific cell line).
-
Determine the ED50: Calculate the half-maximal effective concentration (ED50) for each new lot and compare it to the value provided in the manufacturer's certificate of analysis and to previously validated lots.
-
Normalize by Activity: Adjust the working concentration of the new lot based on its specific activity (Units/mg) or ED50 to ensure consistent biological effects.
-
-
-
Improper Storage and Handling: this compound, like other recombinant proteins, is sensitive to degradation if not stored and handled correctly.
-
Solution:
-
Verify Storage Conditions: Ensure the lyophilized protein has been stored at the recommended temperature (typically -20°C to -80°C) and desiccated.
-
Follow Reconstitution Protocol: Use the recommended sterile buffer to reconstitute the protein to the specified concentration. Avoid vigorous shaking or vortexing which can cause aggregation.
-
Aliquot and Store: After reconstitution, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
-
Reagent or Cell Culture Inconsistency: Variability in other experimental components can be mistaken for a problem with the this compound lot.
-
Solution:
-
Use a Control Lot: If available, run experiments in parallel with a previously validated "gold standard" lot of this compound.
-
Check Cell Health and Passage Number: Ensure cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma).
-
Verify Reagent Quality: Confirm the quality and consistency of all other reagents, including cell culture media, serum, and assay components.
-
-
Issue 2: High Background Signal or Non-Specific Effects in Cell-Based Assays.
Possible Causes and Troubleshooting Steps:
-
Endotoxin (B1171834) Contamination: Recombinant proteins produced in E. coli can sometimes have residual endotoxin, which can cause non-specific cellular responses.
-
Solution:
-
Check Certificate of Analysis: Review the endotoxin level specified for the lot.
-
Use Endotoxin-Free Reagents: Ensure all buffers and media used for reconstitution and experiments are certified endotoxin-free.
-
Consider Polyclonal Activation: If working with immune cells, be aware that even low levels of endotoxin can cause non-specific activation.
-
-
-
Protein Aggregation: Aggregated protein can lead to non-specific binding and cellular stress responses.
-
Solution:
-
Visual Inspection: After reconstitution, visually inspect the solution for any precipitation or cloudiness.
-
Centrifugation: Briefly centrifuge the reconstituted vial to pellet any minor aggregates before aspirating the supernatant for use.
-
Size Exclusion Chromatography (SEC-HPLC): For advanced troubleshooting, SEC-HPLC can be used to assess the presence of aggregates.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a recombinant form of human Leukemia Inhibitory Factor (LIF). It is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family.[5] this compound initiates its biological effects by binding to the specific LIF receptor (LIFR). This binding event leads to the recruitment of the gp130 receptor subunit, forming a high-affinity signaling complex.[5][6] The formation of this complex activates intracellular signaling cascades, most notably the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, which in turn regulate gene expression involved in cell proliferation, differentiation, and survival.[5][7][8]
Q2: How should I properly store and handle this compound?
A2: Proper storage and handling are critical to maintaining the bioactivity of this compound.
| Condition | Lyophilized Powder | Reconstituted Solution |
| Storage Temperature | -20°C to -80°C | -20°C to -80°C (for long-term) or 2-8°C (for short-term, check datasheet) |
| Stability | Up to 6 months or as stated on the vial. | Up to one month at -20°C in single-use aliquots. Avoid repeated freeze-thaw cycles. |
| Handling Notes | Allow the vial to reach room temperature before opening to avoid condensation. | Reconstitute with the recommended sterile buffer. Gently swirl or pipette to dissolve, do not vortex. |
Q3: My cells are not responding to this compound. What should I check first?
A3: If you observe no cellular response, follow this troubleshooting workflow:
Figure 1. Step-by-step troubleshooting workflow for a lack of cellular response to this compound.
Q4: What are the main signaling pathways activated by this compound?
A4: this compound binding to the LIFR/gp130 receptor complex primarily activates three key downstream signaling pathways:
-
JAK/STAT3 Pathway: This is a canonical pathway for LIF signaling, crucial for its role in maintaining pluripotency in embryonic stem cells and other functions.[8]
-
PI3K/AKT Pathway: This pathway is generally involved in cell survival and proliferation.
-
MAPK/ERK Pathway: This pathway is also involved in proliferation and differentiation.[5]
Figure 2. Simplified overview of the primary signaling pathways activated by this compound.
Experimental Protocols
Protocol 1: Qualification of a New this compound Lot Using a TF-1 Cell Proliferation Assay
This protocol provides a method to determine the ED50 of a new this compound lot.
Materials:
-
TF-1 cells (human erythroleukemic cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Human GM-CSF
-
This compound (new lot and reference lot)
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
96-well microplates
-
Plate reader
Methodology:
-
Cell Culture Maintenance: Culture TF-1 cells in RPMI-1640 supplemented with 10% FBS and 2 ng/mL human GM-CSF.
-
Cell Starvation: 24 hours prior to the assay, wash the cells three times with RPMI-1640 without GM-CSF to remove residual growth factors. Resuspend cells in RPMI-1640 with 10% FBS at a density of 2 x 10^5 cells/mL.
-
Assay Setup:
-
Plate 50 µL of the starved cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Prepare a serial dilution series of both the new and reference lots of this compound in RPMI-1640 with 10% FBS. A typical concentration range would be from 100 ng/mL down to 0.1 ng/mL.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include wells with cells only (negative control) and cells with a saturating concentration of GM-CSF (positive control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Quantification: Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance on a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the average absorbance of the negative control wells from all other readings.
-
Plot the absorbance versus the log of the this compound concentration.
-
Use a four-parameter logistic (4PL) curve fit to determine the ED50 for each lot. The ED50 is the concentration of this compound that induces 50% of the maximal response.
-
Data Presentation:
| Lot Number | ED50 (ng/mL) | Specific Activity (Units/mg) | Pass/Fail |
| Reference Lot | 1.2 | 8.3 x 10^5 | Pass |
| New Lot A | 1.5 | 6.7 x 10^5 | Pass |
| New Lot B | 3.8 | 2.6 x 10^5 | Fail |
| Note: Acceptance criteria (e.g., ED50 must be within 0.5-2.0x of the reference lot) should be pre-defined. |
References
- 1. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukemia inhibitory factor (LIF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukemia Inhibitory Factor: Roles in Embryo Implantation and in Nonhormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Emfilermin Preclinical Safety & Troubleshooting Guide
Technical Support Center
This document provides researchers, scientists, and drug development professionals with a technical resource detailing the observed side effects of Emfilermin (recombinant human Leukemia Inhibitory Factor, rhuLIF) in preclinical studies. The information is presented in a question-and-answer format to directly address potential issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What were the major systemic side effects observed in preclinical primate studies with this compound?
In preclinical studies involving cynomolgus and rhesus monkeys, the most significant systemic side effects noted were dose-dependent weight loss and a marked increase in platelet counts (thrombocytosis).[1][2][3] At higher doses, a reduction in subcutaneous fatty tissues and splenomegaly (enlargement of the spleen) were also observed.[1][2]
Q2: Were any effects on white blood cells or red blood cells reported in these primate studies?
No significant changes were observed in total and differential white blood cell counts or in red blood cell numbers in rhesus monkeys treated with this compound.[3]
Q3: Were the observed side effects reversible?
Yes, the biological effects, including the increase in platelet counts, were reported to disappear soon after the cessation of this compound treatment in cynomolgus monkeys.[1][2]
Q4: Have any reproductive, genotoxicity, or carcinogenicity studies for this compound been reported in the public domain?
A comprehensive search of publicly available literature did not yield any specific preclinical studies on the reproductive toxicology, genotoxicity, or carcinogenicity of this compound. This type of data is often submitted to regulatory agencies and may not be published in peer-reviewed journals.
Q5: My animals are experiencing weight loss during my experiment with a LIF-related compound. What could be the cause and what should I do?
Weight loss is a known side effect of this compound observed in preclinical primate studies, particularly at higher doses.[1][2][3] This may be related to the catabolic effects of the cytokine.
Troubleshooting Steps:
-
Verify Dosing: Double-check your dose calculations and administration protocol to ensure accuracy.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to decreased appetite.
-
Reduce Dose: If the weight loss is significant and not a planned endpoint, consider reducing the dose to a lower, pharmacologically active level.
-
Assess Overall Health: Monitor the animals for other signs of distress or adverse effects.
-
Consult Literature: Review available literature for dose-response relationships of your specific compound to identify a therapeutic window with minimal side effects.
Quantitative Data from Preclinical Primate Studies
The following table summarizes the key quantitative findings from a preclinical study of recombinant human Leukemia Inhibitory Factor (rhLIF) in cynomolgus and rhesus monkeys.
| Parameter | Species | Dose | Observation | Reference |
| Body Weight | Cynomolgus Monkeys | 80 µg/kg/day (subcutaneously) | ~10% decrease over 14 days | [1][2] |
| Rhesus Monkeys | 50 µg/kg/day (subcutaneously) | ~10% decrease | [3] | |
| Platelet Count | Cynomolgus Monkeys | >5 µg/kg/day (subcutaneously) | Approximately two-fold increase | [1][2] |
| Rhesus Monkeys | 2, 10, and 50 µg/kg/day (s.c.) | Maximum of a two-fold increase | [3] | |
| Subcutaneous Fatty Tissue | Cynomolgus Monkeys | High doses | Remarkable reduction | [1][2] |
| Spleen | Cynomolgus Monkeys | High doses | Severe splenomegaly | [1][2] |
Experimental Protocols
Primate Toxicology Study Methodology (Based on available information)
-
Animal Model: Cynomolgus Monkeys (Macaca fascicularis) and Rhesus Monkeys (Macaca mulatta).[1][2][3]
-
Drug Administration: Recombinant human Leukemia Inhibitory Factor (rhLIF) was administered subcutaneously.[1][2][3]
-
Dosing Regimen:
-
Parameters Monitored:
-
Note: Detailed protocols for necropsy, histopathology, and clinical chemistry were not fully described in the referenced abstracts.
Signaling Pathways and Experimental Workflows
This compound (LIF) Signaling Pathway
This compound, being a recombinant form of Leukemia Inhibitory Factor (LIF), activates the JAK/STAT and MAPK signaling pathways upon binding to its receptor complex.
Caption: this compound binds to its receptor, activating JAK/STAT and MAPK pathways.
General Preclinical Toxicology Workflow
The following diagram illustrates a typical workflow for a preclinical toxicology study.
Caption: A generalized workflow for preclinical toxicology assessment.
References
- 1. In vivo effect of recombinant human leukemia inhibitory factor in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivoEffect of Recombinant Human Leukemia Inhibitory Factor in Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant human leukemia inhibitory factor induces acute phase proteins and raises the blood platelet counts in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Emfilermin solubility for research use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubilization of Emfilermin (Leukemia Inhibitory Factor, LIF) for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a recombinant form of Human Leukemia Inhibitory Factor (LIF), a cytokine belonging to the interleukin-6 family. It is a pleiotropic factor with a key role in various biological processes, including the regulation of stem cell pluripotency, bone and fat metabolism, and neuronal differentiation. In research, it is commonly used to maintain embryonic stem cells in an undifferentiated state.
Q2: In what form is this compound typically supplied?
A2: this compound is generally supplied as a sterile, lyophilized (freeze-dried) white powder. This form ensures stability during shipping and storage. It needs to be reconstituted in a suitable solvent before use in experiments.
Q3: What is the recommended solvent for reconstituting this compound?
A3: The recommended solvent for reconstituting lyophilized this compound is sterile, distilled water or a sterile buffered solution such as Phosphate-Buffered Saline (PBS) at a pH of 7.4.[1]
Q4: Is a carrier protein necessary for reconstitution?
A4: While not always required for immediate use, adding a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to the reconstitution buffer is highly recommended, especially for long-term storage of the stock solution.[1] The carrier protein helps to prevent the loss of this compound due to adsorption to the vial surface and improves its stability.
Q5: How should I store reconstituted this compound?
A5: Lyophilized this compound is stable at room temperature for short periods but should be stored desiccated below -18°C for long-term storage.[1] Once reconstituted, the solution should be stored at 4°C for use within 2-7 days.[1] For longer-term storage, it is advisable to aliquot the reconstituted solution into single-use volumes and store them at or below -18°C.[1] It is crucial to avoid repeated freeze-thaw cycles as this can lead to protein degradation and loss of activity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The lyophilized powder is difficult to see or appears to be a very small amount. | This is normal for lyophilized proteins. The protein film can be very thin and may not be easily visible. | Before opening, centrifuge the vial at a low speed (e.g., 1000 x g) for a few seconds to ensure that all the powder is at the bottom of the vial. |
| After adding the solvent, the solution is cloudy or contains visible particulates. | - Incomplete dissolution.- The protein has aggregated.- The reconstitution solvent is inappropriate (e.g., wrong pH). | - Gently swirl or pipette the solution up and down to mix. Avoid vigorous shaking or vortexing, as this can cause the protein to denature.- If particulates persist, you can try sonicating the vial in a water bath for a few seconds.- Ensure you are using a recommended sterile solvent like distilled water or PBS at the correct pH.- If the issue continues, consider sterile filtering the solution through a low-protein-binding 0.22 µm filter. |
| Loss of biological activity in experiments. | - Improper storage of the reconstituted solution (e.g., repeated freeze-thaw cycles).- Absence of a carrier protein leading to protein loss.- Protein degradation due to contamination. | - Aliquot the reconstituted this compound into single-use vials to avoid multiple freeze-thaw cycles.- Always use a carrier protein (e.g., 0.1% BSA) in your dilution buffer, especially for preparing working solutions.- Maintain sterile technique throughout the reconstitution and handling process to prevent microbial contamination. |
Quantitative Data Summary
The solubility of this compound can be influenced by the reconstitution solvent and the presence of stabilizing agents. Below is a summary of key quantitative data derived from manufacturer recommendations.
| Parameter | Value | Solvent/Conditions | Source |
| Initial Concentration (Pre-lyophilization) | 1 mg/mL | 1x Phosphate-Buffered Saline (PBS), pH 7.4 | [1] |
| Recommended Reconstitution Concentration | Not less than 100 µg/mL | Sterile Water | [1] |
Note: It is always recommended to refer to the product-specific datasheet for the most accurate and detailed information.
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol describes the standard procedure for reconstituting lyophilized this compound for use in cell culture and other research applications.
Materials:
-
Vial of lyophilized this compound
-
Sterile, distilled water or sterile 1x PBS, pH 7.4
-
Sterile, low-protein-binding pipette tips
-
Micropipettes
-
(Optional) Sterile Bovine Serum Albumin (BSA) solution
Procedure:
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized this compound at a low speed to ensure the entire contents are at the bottom of the vial.
-
Solvent Addition: Carefully open the vial in a sterile environment (e.g., a laminar flow hood). Using a sterile pipette tip, add the appropriate volume of sterile, cold reconstitution solvent (sterile water or PBS) to achieve the desired final concentration (it is recommended to reconstitute to a concentration of not less than 100 µg/mL).[1]
-
Dissolution: Gently swirl the vial or slowly pipette the solution up and down to ensure the lyophilized powder is completely dissolved. Do not vortex or shake vigorously.
-
Incubation (if necessary): Allow the vial to sit at room temperature for 10-15 minutes to ensure complete dissolution.
-
Addition of Carrier Protein (Optional but Recommended): If you plan to store the reconstituted this compound, it is recommended to add a carrier protein like BSA to a final concentration of 0.1%.
-
Aliquoting and Storage: For long-term storage, aliquot the reconstituted this compound into sterile, low-protein-binding microcentrifuge tubes in volumes suitable for single-use. Store these aliquots at -20°C or -80°C. For short-term storage (2-7 days), the solution can be kept at 4°C.[1]
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for the proper reconstitution of lyophilized this compound.
This compound (LIF) Signaling Pathways
References
Emfilermin quality control parameters for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, experimental use, and troubleshooting of Emfilermin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments using this compound.
1. What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintaining the bioactivity of this compound. Upon receipt, lyophilized this compound should be stored at -20°C to -80°C.[1][2][3] Reconstituted this compound should be stored at 4°C for 2-7 days or for future use below -18°C.[2] For long-term storage of the reconstituted protein, it is advisable to add a carrier protein, such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA), to prevent loss of activity and adsorption to the vial surface.[2][4] It is important to avoid repeated freeze-thaw cycles.[2][3][4]
Troubleshooting Tip: If you observe a decrease in this compound activity, improper storage or multiple freeze-thaw cycles could be the cause. Aliquoting the reconstituted protein into single-use vials for storage at -80°C is highly recommended.
2. My cells are not responding to this compound treatment as expected. What could be the issue?
Several factors could contribute to a lack of cellular response:
-
Suboptimal Protein Concentration: The effective concentration of this compound can vary significantly between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incorrect Reconstitution: this compound should be reconstituted in sterile, high-purity water or a recommended buffer as specified by the manufacturer.[2][5] Improper reconstitution can lead to protein aggregation and loss of activity.
-
Cell Culture Conditions: Ensure that your cell culture conditions, including media, supplements, CO2 levels, temperature, and humidity, are optimal for your cell line.[6] Stressed or unhealthy cells may not respond appropriately to growth factor stimulation.
-
Receptor Expression: The target cells must express the appropriate receptors, namely the LIF receptor (LIFR) and gp130, to respond to this compound.[7] Verify the expression of these receptors in your cell line.
3. I am observing unexpected differentiation or lack of pluripotency maintenance in my embryonic stem cells (ESCs) cultured with this compound.
This compound is a key cytokine for maintaining the pluripotency of mouse embryonic stem cells by suppressing spontaneous differentiation.[2][7] If you are experiencing issues:
-
Verify Bioactivity: The biological activity of your this compound lot is crucial. The ED50, determined by a cell proliferation assay using a responsive cell line like TF-1 or M1, is a key quality control parameter.[2][3][5] Refer to the manufacturer's certificate of analysis for the specific activity.
-
Culture Medium Composition: The composition of the culture medium is critical. For mouse ESCs, this compound is often used in combination with other factors, such as MEK and GSK3 inhibitors (2i medium), to maintain the naive pluripotent state.[8]
-
Feeder Cells or Feeder-Free Conditions: The presence or absence of feeder cells can influence the requirement and effective concentration of this compound.
4. How can I confirm the identity and purity of my this compound sample?
The identity and purity of this compound can be assessed using several analytical methods:
-
SDS-PAGE: Under reducing conditions, recombinant human this compound typically migrates as a single band with a molecular weight of approximately 20 kDa.[2][9] Glycosylated forms expressed in mammalian cells will have a higher apparent molecular weight.[3][9]
-
RP-HPLC: Reversed-phase high-performance liquid chromatography can be used to assess the purity of the protein preparation.[2]
-
Mass Spectrometry: This technique can confirm the precise molecular weight of the protein, verifying its identity.
This compound Quality Control Parameters
The following table summarizes key quality control parameters for recombinant human this compound. Researchers should always refer to the certificate of analysis provided by the manufacturer for lot-specific data.
| Parameter | Specification | Method |
| Purity | >95% | SDS-PAGE, RP-HPLC |
| Endotoxin Level | < 0.1 to 10 EU/µg | Limulus Amebocyte Lysate (LAL) Assay |
| Biological Activity (ED50) | ≤ 2 ng/mL (TF-1 cells) or < 0.01 ng/mL (M1 cells) | Cell Proliferation/Differentiation Assay |
| Molecular Weight | ~20 kDa (non-glycosylated) | SDS-PAGE |
| Formulation | Lyophilized from a filtered solution | - |
| Appearance | White lyophilized powder | Visual Inspection |
Experimental Protocols
Bioassay for this compound Activity using M1 Myeloid Leukemia Cells
This protocol describes a method to determine the biological activity of this compound by measuring its ability to inhibit the proliferation of the murine M1 myeloid leukemia cell line.
Materials:
-
Recombinant Human this compound
-
M1 murine myeloid leukemia cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture M1 cells in RPMI-1640 with 10% FBS. Prior to the assay, wash the cells three times with serum-free medium and resuspend in the assay medium (RPMI-1640 with 10% FBS) at a concentration of 2-4 x 10^5 cells/mL.
-
Serial Dilution of this compound: Prepare a series of 2-fold serial dilutions of this compound in the assay medium. The concentration range should bracket the expected ED50.
-
Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of the this compound dilutions to the respective wells. Include wells with cells only as a negative control.
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Plot the absorbance against the this compound concentration and determine the ED50, which is the concentration of this compound that causes 50% inhibition of cell proliferation.
Signaling Pathways and Workflows
This compound (LIF) Signaling Pathway
This compound, also known as Leukemia Inhibitory Factor (LIF), activates intracellular signaling cascades primarily through the JAK/STAT and PI3K/AKT pathways.[7] Upon binding to its receptor complex, consisting of LIFR and gp130, Janus kinases (JAKs) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[8][10] Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in maintaining pluripotency and self-renewal of embryonic stem cells.
References
- 1. LIF (Human), Recombinant Protein, CHO, Tag Free [thewellbio.com]
- 2. prospecbio.com [prospecbio.com]
- 3. ptglab.com [ptglab.com]
- 4. genscript.com [genscript.com]
- 5. lf-biotech.com [lf-biotech.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Leukemia Inhibitory Factor (LIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency [frontiersin.org]
- 9. raybiotech.com [raybiotech.com]
- 10. bFGF and LIF signaling activates STAT3 in proliferating myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Cytokine Families: IL-8 and IL-6 in the Realm of Stem Cell Research
An Important Clarification on Emfilermin (BMS-986253)
Initial interest in a direct comparison between this compound and Interleukin-6 (IL-6) family cytokines in stem cell research stems from a misunderstanding of this compound's biological target. This compound (BMS-986253) is not a member of the IL-6 cytokine family. Instead, it is a monoclonal antibody specifically designed to target and neutralize Interleukin-8 (IL-8), also known as CXCL8. Therefore, a direct performance comparison with IL-6 family members, which signal through a distinct receptor system, is not biologically appropriate.
This guide pivots to provide a comprehensive comparison of the roles of the IL-8 and IL-6 cytokine families in stem cell research, offering valuable insights for researchers, scientists, and drug development professionals.
IL-8 and the IL-6 Family: Distinct Roles in Stem Cell Fate
The IL-8 and IL-6 families of cytokines, while both influential in the stem cell microenvironment, orchestrate different aspects of stem cell behavior. IL-8 is a potent chemokine primarily involved in cell migration and inflammation, while the IL-6 family exhibits a broader range of functions, including maintenance of pluripotency, self-renewal, and differentiation into various lineages.
The Role of IL-8 in Stem Cell Biology
IL-8 exerts its effects by binding to the G protein-coupled receptors CXCR1 and CXCR2, which are expressed on various cell types, including some stem and progenitor cells. Its primary role in the context of stem cell research is the mobilization and migration of stem cells.
-
Hematopoietic Stem Cell (HSC) Mobilization: IL-8 is a key player in the rapid mobilization of HSCs from the bone marrow into the peripheral blood.[1][2] This process is crucial for hematopoietic stem cell transplantation. The mechanism involves the activation of neutrophils, which in turn release proteases that cleave adhesion molecules, allowing HSCs to detach from the bone marrow niche.[1][2]
-
Mesenchymal Stem Cell (MSC) Migration: IL-8 acts as a chemoattractant for MSCs, guiding them to sites of injury and inflammation. This migratory capacity is fundamental to the therapeutic potential of MSCs in regenerative medicine. The signaling cascade often involves the PI3K/Akt pathway.[3][4]
-
Angiogenesis: IL-8 can promote the formation of new blood vessels, a process that is intricately linked with tissue regeneration and can be influenced by stem cell activity.[4]
-
Differentiation: The influence of IL-8 on stem cell differentiation is context-dependent. For instance, during osteogenic differentiation of MSCs, IL-8 secretion is elevated.[5]
The Diverse Functions of the IL-6 Family in Stem Cell Research
The IL-6 family of cytokines, which includes Leukemia Inhibitory Factor (LIF), Oncostatin M (OSM), Cardiotrophin-1 (CT-1), and IL-6 itself, share the common signal-transducing receptor subunit gp130.[6][7] This shared component leads to the activation of overlapping downstream signaling pathways, primarily the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.
-
Leukemia Inhibitory Factor (LIF): LIF is famously known for its essential role in maintaining the pluripotency and self-renewal of mouse embryonic stem cells (ESCs).[8] It does so primarily through the activation of the STAT3 signaling pathway.[8] In the absence of LIF, mouse ESCs spontaneously differentiate.
-
Oncostatin M (OSM): OSM has a complex and sometimes opposing role in stem cell regulation. In hematopoiesis, it can act as a negative regulator of HSC mobilization, essentially keeping stem cells within their bone marrow niche.[9] However, it can also promote the expansion of hematopoietic progenitors.[10] OSM signals through two receptor complexes: a heterodimer of gp130 and the OSM receptor (OSMR), or a heterodimer of gp130 and the LIF receptor (LIFR).
-
Cardiotrophin-1 (CT-1): CT-1 is a potent inducer of cardiomyocyte differentiation from pluripotent stem cells (PSCs), including induced pluripotent stem cells (iPSCs).[11][12] It signals through a heterodimer of gp130 and the LIFR, activating the JAK/STAT3 pathway, which is crucial for cardiac development.[11][12]
-
Interleukin-6 (IL-6) and Hyper-IL-6: IL-6 itself has varied effects on different stem cell populations. It can promote the proliferation of hematopoietic progenitor cells and is involved in the maintenance of neural stem cells.[13] Hyper-IL-6 is a designer cytokine consisting of a fusion of IL-6 and the soluble IL-6 receptor. This fusion protein can activate cells that only express gp130, thereby broadening the range of IL-6-responsive cells.[14] This "trans-signaling" is particularly relevant for hematopoietic and neural stem cells.[14][15]
Comparative Data on Cytokine Performance
Direct quantitative comparisons of performance between IL-8 and IL-6 family cytokines are challenging due to their distinct biological roles. However, we can summarize key functional parameters for each.
| Cytokine Family | Key Members | Primary Receptor(s) | Primary Role in Stem Cells | Typical Effective Concentration Range |
| IL-8 Family | IL-8 (CXCL8) | CXCR1, CXCR2 | Mobilization and migration of HSCs and MSCs | 10 - 100 ng/mL for migration assays |
| IL-6 Family | LIF | gp130/LIFR | Maintenance of pluripotency in mouse ESCs | 1000 U/mL (approx. 10-20 ng/mL) |
| Oncostatin M | gp130/OSMR, gp130/LIFR | Regulation of HSC mobilization and expansion | 10 - 50 ng/mL | |
| Cardiotrophin-1 | gp130/LIFR | Cardiomyocyte differentiation from PSCs | 10 - 100 ng/mL | |
| IL-6 | gp130/IL-6R | Proliferation of hematopoietic and neural stem cells | 10 - 100 ng/mL | |
| Hyper-IL-6 | gp130 | Broad activation of gp130-expressing stem cells | 10 - 100 ng/mL |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by IL-8 and the IL-6 family cytokines are fundamentally different, reflecting their distinct receptor types.
Figure 1: IL-8 Signaling Pathway.
Figure 2: IL-6 Family Signaling Pathways.
Experimental Protocols
Protocol 1: Mesenchymal Stem Cell Chemotaxis Assay using IL-8
This protocol outlines a method to assess the migratory response of MSCs to a gradient of IL-8 using a Boyden chamber assay.
Figure 3: MSC Chemotaxis Assay Workflow.
Methodology:
-
Cell Culture: Culture human or mouse MSCs to 70-80% confluency in standard growth medium.
-
Cell Preparation: Starve the MSCs in serum-free basal medium for 4-6 hours prior to the assay. Harvest the cells using trypsin, wash with PBS, and resuspend in serum-free basal medium at a concentration of 1 x 10^6 cells/mL.
-
Chemotaxis Chamber Setup: In the lower wells of a 24-well chemotaxis chamber, add 600 µL of serum-free basal medium containing IL-8 at various concentrations (e.g., 0, 10, 50, 100 ng/mL).
-
Assembly: Place the microporous membrane inserts (typically 8 µm pore size for MSCs) into the wells.
-
Cell Seeding: Add 100 µL of the prepared MSC suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 24 hours.
-
Cell Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes and stain with a 0.5% crystal violet solution for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained, migrated cells in several random high-power fields under an inverted microscope.
Protocol 2: Maintenance of Mouse Embryonic Stem Cell Pluripotency with LIF
This protocol describes the standard method for culturing mouse ESCs in an undifferentiated state using Leukemia Inhibitory Factor (LIF).
Figure 4: mESC Culture Workflow.
Methodology:
-
Plate Coating: Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Alternatively, plate a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
-
mESC Medium Preparation: Prepare the mESC culture medium consisting of high-glucose DMEM, 15% fetal bovine serum (ES-grade), 1% non-essential amino acids, 1% GlutaMAX, 0.1 mM 2-mercaptoethanol, and 1000 U/mL of Leukemia Inhibitory Factor (LIF).
-
Cell Thawing and Plating: Thaw a cryopreserved vial of mESCs rapidly in a 37°C water bath. Transfer the cells to a conical tube containing pre-warmed mESC medium. Centrifuge, resuspend the cell pellet in fresh medium, and plate onto the prepared dishes.
-
Daily Maintenance: Change the mESC medium daily to ensure a constant supply of nutrients and LIF.
-
Passaging: When the mESC colonies reach approximately 70% confluency and have well-defined, bright borders, passage the cells. Aspirate the medium, wash with PBS, and add trypsin to dissociate the colonies. Neutralize the trypsin with medium, gently pipette to create a single-cell suspension, and re-plate onto freshly prepared dishes at a suitable split ratio (e.g., 1:6 to 1:10).
-
Quality Control: Regularly assess the morphology of the mESC colonies to ensure they remain undifferentiated (round, compact, and bright). Periodically perform immunofluorescence staining for pluripotency markers such as Oct4 and Nanog.
Protocol 3: Directed Differentiation of Human Pluripotent Stem Cells into Cardiomyocytes using Cardiotrophin-1
This protocol provides a general framework for inducing cardiomyocyte differentiation from hPSCs with the addition of CT-1.
Figure 5: Cardiomyocyte Differentiation Workflow.
Methodology:
-
hPSC Culture: Maintain human pluripotent stem cells (hPSCs) on a suitable matrix (e.g., Matrigel) in a feeder-free medium (e.g., mTeSR1).
-
Initiation of Differentiation (Day 0): When hPSCs reach 80-90% confluency, switch to a basal differentiation medium (e.g., RPMI 1640 with B27 supplement without insulin) containing a high concentration of Activin A (e.g., 100 ng/mL).
-
Mesoderm Induction (Day 1): After 24 hours, replace the medium with fresh basal differentiation medium containing a lower concentration of Activin A (e.g., 10 ng/mL) and Bone Morphogenetic Protein 4 (BMP4) (e.g., 10 ng/mL).
-
Cardiac Specification with CT-1 (Day 3): From day 3 onwards, culture the cells in basal differentiation medium supplemented with Cardiotrophin-1 (CT-1) at a concentration of 10-100 ng/mL. The medium should be changed every 2-3 days.
-
Observation of Beating Cardiomyocytes: Spontaneously contracting areas should start to appear between days 7 and 12 of differentiation.
-
Characterization (Day 10-14): The efficiency of cardiomyocyte differentiation can be assessed by flow cytometry or immunofluorescence staining for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.
Conclusion
While a direct comparison of this compound with IL-6 family cytokines is not feasible due to their distinct molecular targets, a comparative analysis of the IL-8 and IL-6 cytokine families reveals their complementary and sometimes contrasting roles in stem cell biology. IL-8 signaling is a critical pathway for stem cell trafficking, a key process in both physiological and therapeutic contexts. In contrast, the IL-6 family governs a wider array of fundamental stem cell properties, including the maintenance of the pluripotent state and the directed differentiation into specific cell lineages. A thorough understanding of both cytokine families and their respective signaling pathways is paramount for advancing stem cell research and developing novel therapeutic strategies in regenerative medicine.
References
- 1. Mechanisms underlying hematopoietic stem cell mobilization induced by the CXC chemokine interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Paracrine interleukin-8 affects mesenchymal stem cells through the Akt pathway and enhances human umbilical vein endothelial cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interleukin-6 Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The family of the IL-6-type cytokines: specificity and promiscuity of the receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Oncostatin M regulates hematopoietic stem cell (HSC) niches in the bone marrow to restrict HSC mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oncostatin M is a Master Regulator of an Inflammatory Network in Dnmt3a -Mutant Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiotrophin-1 promotes cardiomyocyte differentiation from mouse induced pluripotent stem cells via JAK2/STAT3/Pim-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiotrophin-1 promotes cardiomyocyte differentiation from mouse induced pluripotent stem cells via JAK2/STAT3/Pim-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling pathways in induced naïve pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyper-IL-6 - Wikipedia [en.wikipedia.org]
- 15. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
Emfilermin vs. Other LIF Proteins: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Emfilermin (recombinant human Leukemia Inhibitory Factor, r-hLIF) with other forms of the Leukemia Inhibitory Factor (LIF) protein. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of LIF proteins in their studies.
Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine of the interleukin-6 family that exhibits a wide range of biological activities, including the regulation of cell growth and differentiation. This compound is the International Nonproprietary Name (INN) for a commercially available recombinant human LIF. While this compound is widely used, naturally occurring and other recombinant forms of LIF exist, each with potentially distinct characteristics. This guide focuses on the comparative efficacy of these different LIF proteins, supported by available experimental data.
Comparative Bioactivity of LIF Proteins
Direct quantitative comparisons of the bioactivity of this compound against all other LIF protein isoforms are limited in publicly available literature. However, studies comparing different forms of human LIF, such as those produced in various expression systems and the naturally occurring isoforms, provide valuable insights into their relative efficacy.
Human LIF is known to exist in at least three isoforms, designated LIF-D, LIF-M, and LIF-T, which arise from the use of alternative promoters and differ in their N-terminal sequences.[1][2] This variation affects their cellular localization and secretion. The most abundant and studied secreted isoform is LIF-D, which is analogous to the protein sequence of this compound. The LIF-M isoform can be both secreted and found associated with the extracellular matrix, while the LIF-T isoform is primarily intracellular.[1][2]
A key study compared the biological activity of human LIF produced in E. coli (a common production system for recombinant proteins like this compound) with that produced in Chinese Hamster Ovary (CHO) cells, a mammalian expression system that allows for post-translational modifications like glycosylation. The study concluded that both forms of LIF were equally effective in maintaining the pluripotency of murine embryonic stem cells (mESCs). This suggests that for this specific and crucial biological function of LIF, the glycosylation status may not play a significant role in its activity.
Quantitative Data Summary
The following table summarizes the key findings from a comparative study on the pluripotency-maintaining potential of human LIF produced in E. coli and CHO cells on murine embryonic stem cells.
| Parameter | LIF from E. coli (10 ng/mL) | LIF from CHO cells (10 ng/mL) | Negative Control (No LIF) | Reference |
| SSEA-1 Expression (Day 14) | >97% | >97% | Broadly decreased | [3] |
| Cell Viability | Comparable to positive control | Comparable to positive control | Lower than treated groups | [3] |
SSEA-1 (Stage-Specific Embryonic Antigen-1) is a key marker of pluripotency in murine embryonic stem cells.
While this data provides a valuable comparison between two production methods for the secreted form of LIF, there is a lack of direct, quantitative comparative data (e.g., EC50 values) for the bioactivity of the LIF-D versus the LIF-M isoform in the public domain.
Signaling Pathways of LIF
This compound and other secreted LIF proteins exert their effects by binding to a heterodimeric receptor complex composed of the LIF receptor (LIFR) and the gp130 subunit.[1] This binding event triggers the activation of several intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The phosphorylation of STAT3 is a critical downstream event that mediates many of LIF's biological effects, including the maintenance of embryonic stem cell self-renewal.[4][5] Other activated pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways.
Key Experimental Methodologies
The bioactivity of LIF proteins is commonly assessed using a variety of in vitro assays. These assays are crucial for determining the potency and efficacy of different LIF preparations.
Murine M1 Myeloid Leukemia Cell Differentiation Assay
This is a classic bioassay for LIF activity. LIF induces the terminal differentiation of M1 cells into macrophages, which can be quantified by observing morphological changes and the expression of macrophage-specific markers.
Experimental Protocol:
-
Cell Culture: Murine M1 myeloid leukemia cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are seeded in culture plates and treated with serial dilutions of the LIF protein being tested (e.g., this compound or other LIF variants). A negative control (no LIF) is included.
-
Incubation: The cells are incubated for a period of 2 to 4 days to allow for differentiation.
-
Assessment of Differentiation:
-
Morphology: Changes in cell morphology, such as adherence to the culture plate and the appearance of a more spread-out, macrophage-like phenotype, are observed under a microscope.
-
Phagocytosis Assay: The ability of the differentiated cells to phagocytose particles (e.g., latex beads or opsonized red blood cells) is quantified.
-
Marker Expression: The expression of macrophage-specific surface markers (e.g., Mac-1/CD11b) is analyzed by flow cytometry.
-
-
Data Analysis: The percentage of differentiated cells is plotted against the LIF concentration to determine the EC50 (the concentration of LIF that induces 50% of the maximal differentiation response).
TF-1 Cell Proliferation Assay
The human erythroleukemia cell line TF-1 is dependent on certain cytokines, including LIF, for its proliferation. This dependency can be exploited to measure the bioactivity of LIF.
Experimental Protocol:
-
Cell Culture: TF-1 cells are maintained in a culture medium containing a supporting cytokine such as GM-CSF.
-
Cytokine Deprivation: Prior to the assay, the cells are washed and starved of the supporting cytokine to ensure that any observed proliferation is due to the added LIF.
-
Treatment: The cytokine-starved TF-1 cells are seeded in a 96-well plate and treated with serial dilutions of the LIF protein.
-
Incubation: The cells are incubated for 48 to 72 hours.
-
Assessment of Proliferation: Cell proliferation is measured using a colorimetric assay such as MTT, MTS, or a fluorescence-based assay that quantifies viable cell numbers.
-
Data Analysis: The absorbance or fluorescence values are plotted against the LIF concentration to calculate the EC50 for proliferation.
STAT3 Phosphorylation Assay
This assay provides a more direct and rapid measure of the activation of the LIF signaling pathway.
Experimental Protocol:
-
Cell Culture and Starvation: A cell line responsive to LIF (e.g., embryonic stem cells, 3T3-L1 adipocytes) is cultured to an appropriate confluency and then serum-starved to reduce basal signaling activity.
-
LIF Stimulation: The starved cells are stimulated with different concentrations of the LIF proteins for a short period (e.g., 15-30 minutes).
-
Cell Lysis: The cells are lysed to extract total protein.
-
Quantification of Phosphorylated STAT3: The levels of phosphorylated STAT3 (p-STAT3) are quantified using methods such as:
-
Western Blotting: Using an antibody specific to the phosphorylated form of STAT3.
-
ELISA: A quantitative enzyme-linked immunosorbent assay for p-STAT3.
-
Flow Cytometry (intracellular staining): To measure p-STAT3 levels in individual cells.
-
-
Data Analysis: The amount of p-STAT3 is normalized to the total amount of STAT3 or a housekeeping protein and plotted against the LIF concentration to determine the EC50 for STAT3 activation.
Conclusion
This compound, a recombinant human LIF, is a potent cytokine that activates the LIFR/gp130 signaling pathway to elicit a range of biological effects. The available evidence suggests that recombinant human LIF produced in different expression systems (prokaryotic vs. mammalian) exhibits comparable bioactivity in key assays such as the maintenance of embryonic stem cell pluripotency.
While different naturally occurring isoforms of LIF exist with varied expression patterns and cellular localizations, there is a notable lack of publicly available, direct quantitative comparisons of their efficacy against this compound. The secreted isoforms, LIF-D (analogous to this compound) and LIF-M, are the most relevant for extracellular signaling. Further research is required to fully elucidate the comparative bioactivity of these isoforms in various cellular contexts.
For researchers selecting a LIF protein, this compound (recombinant human LIF) remains a well-characterized and effective choice for applications requiring the activation of the extracellular LIF signaling pathway. The experimental protocols provided in this guide offer a starting point for the in-house assessment and comparison of different LIF protein preparations.
References
- 1. Leukemia inhibitory factor, a double-edged sword with therapeutic implications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukemia Inhibitory Factor: An Important Cytokine in Pathologies and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular and Extracellular Leukemia Inhibitory Factor Proteins Have Different Cellular Activities That Are Mediated by Distinct Protein Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIF-mediated control of embryonic stem cell self-renewal emerges due to an autoregulatory loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
Emfilermin's Effect on Implantation Markers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Emfilermin (recombinant human leukemia inhibitory factor, r-hLIF) and alternative therapies aimed at improving implantation markers in women with recurrent implantation failure (RIF). The following sections present a summary of quantitative data from clinical studies, detailed experimental protocols, and visualizations of the key signaling pathway and a typical experimental workflow.
Quantitative Data Summary
The following table summarizes the clinical efficacy of this compound and its alternatives in improving pregnancy outcomes in women with RIF, based on available clinical trial data.
| Treatment/Product | Mechanism of Action | Key Efficacy Endpoint(s) | Results (Compared to Placebo/Control) | Citation(s) |
| This compound (r-hLIF) | Cytokine that modulates endometrial receptivity | Clinical Pregnancy Rate | Significantly Lower : 17.6% vs. 34.0% in the placebo group in one study. Generally shown to not improve outcomes. | [1] |
| EmbryoGlue® | Contains high concentration of hyaluronan, which may aid embryo attachment. | Live Birth Rate, Clinical Pregnancy Rate | Increased Live Birth Rate : Risk Ratio (RR) 1.21 (95% CI: 1.11-1.31). Increased Clinical Pregnancy Rate : 47% vs 42% in control. | [2][3] |
| Low-Molecular-Weight Heparin (LMWH) | Anticoagulant and potential immunomodulatory effects. | Live Birth Rate, Implantation Rate | Increased Live Birth Rate : RR 1.79 (95% CI: 1.10-2.90) in women with ≥3 RIF. Non-significant trend towards improved implantation rate. | [4][5][6] |
| Intralipid (B608591)® | Fat emulsion with immunomodulatory properties, may suppress uterine natural killer (NK) cell activity. | Live Birth Rate, Clinical Pregnancy Rate | Increased Live Birth Rate : RR 1.83 (95% CI: 1.42-2.35). Increased Clinical Pregnancy Rate : RR 1.55 (95% CI: 1.16-2.07). | [7][8][9] |
| Atosiban (B549348) | Oxytocin and vasopressin V1A receptor antagonist, reduces uterine contractions. | Clinical Pregnancy Rate, Implantation Rate | Increased Clinical Pregnancy Rate : RR 1.54 (95% CI: 1.365–1.735). Increased Implantation Rate : Odds Ratio (OR) 1.93 (95% CI: 1.45–2.57) in women with RIF. | [10][11][12] |
| Granulocyte-Colony Stimulating Factor (G-CSF) | Cytokine that may improve endometrial thickness and receptivity. | Clinical Pregnancy Rate, Implantation Rate | Increased Clinical Pregnancy Rate : OR 2.49 (95% CI: 1.56, 3.98). Increased Implantation Rate : OR 2.44 (95% CI: 1.68, 3.54). | [13][14][15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the quantitative data summary.
This compound (r-hLIF) Clinical Trial Protocol (NCT00504608)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled proof-of-concept study.[1]
-
Participant Population: Infertile women aged 21-37 years with a history of at least two implantation failures following the transfer of fresh embryos.[1]
-
Intervention: Subcutaneous (SC) administration of this compound or placebo.
-
Dosage and Administration: The specific dosage and duration of treatment were not detailed in the available summary.
-
Primary Outcome Measures: To provide further clinical and statistical evidence of the efficacy of r-hLIF in comparison with placebo for improving embryo implantation.[1]
-
Secondary Outcome Measures: Implantation rate, all pregnancy rates, and the number of live births.[1]
Alternatives: A General Overview of Study Protocols
The experimental designs for evaluating alternatives to this compound in the context of RIF share common features:
-
Study Design: Typically randomized controlled trials (RCTs) or meta-analyses of RCTs.
-
Participant Population: Women undergoing in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI) with a history of recurrent implantation failure (typically defined as 2 or more failed embryo transfers).
-
Interventions and Comparators:
-
EmbryoGlue®: Used as the embryo transfer medium and compared to a standard transfer medium without hyaluronan.[16]
-
LMWH: Administered subcutaneously, with dosages varying between studies (e.g., enoxaparin 40 mg/day). Compared against a placebo or no treatment.[5]
-
Intralipid®: Administered as an intravenous infusion (e.g., 20% solution). The timing and number of infusions can vary. Compared against a placebo (e.g., saline infusion) or no treatment.[7]
-
Atosiban: Administered intravenously, often as a bolus dose followed by an infusion around the time of embryo transfer. Compared against a placebo or no treatment.[10]
-
G-CSF: Administered via intrauterine infusion. Dosages and timing of administration relative to embryo transfer vary across studies. Compared against a placebo or no treatment.[14]
-
-
Outcome Measures: The primary outcomes are typically clinical pregnancy rate and live birth rate. Secondary outcomes often include implantation rate, ongoing pregnancy rate, and miscarriage rate.
Signaling Pathway and Experimental Workflow Visualizations
This compound (LIF) Signaling Pathway
The diagram below illustrates the signaling cascade initiated by this compound (LIF) binding to its receptor complex, leading to the activation of transcription factors that regulate genes involved in endometrial receptivity and implantation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. remembryo.com [remembryo.com]
- 3. remembryo.com [remembryo.com]
- 4. Adjunct low-molecular-weight heparin to improve live birth rate after recurrent implantation failure: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recurrent Implantation Failure and Low Molecular Weight Heparin [scirp.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Intralipid infusion at time of embryo transfer in women with history of recurrent implantation failure: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of intralipid administration to improve in vitro fertilization outcomes: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of atosiban for repeated embryo implantation failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of atosiban for repeated embryo implantation failure: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of atosiban on pregnancy outcomes in women undergoing in vitro fertilization-embryo transfer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The value of G-CSF in women experienced at least one implantation failure: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role played by granulocyte colony stimulating factor (G-CSF) on women submitted to in vitro fertilization associated with thin endometrium: systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The value of G-CSF in women experienced at least one implantation failure: a systematic review and meta-analysis [frontiersin.org]
- 16. vitrolife.com [vitrolife.com]
Emfilermin in the Context of Recurrent Implantation Failure: A Comparative Analysis of Treatment Modalities
For Researchers, Scientists, and Drug Development Professionals
Recurrent implantation failure (RIF) presents a significant challenge in assisted reproductive technology, defined as the failure to achieve a clinical pregnancy after the transfer of at least four high-quality embryos in a minimum of three fresh or frozen cycles in a woman under the age of 40. The etiology of RIF is multifactorial, encompassing embryonic, uterine, and systemic factors. This guide provides a comparative analysis of Emfilermin (recombinant human leukemia inhibitory factor) against other therapeutic interventions for RIF, supported by available experimental data and detailed methodologies.
This compound (r-hLIF): A Targeted Approach to Endometrial Receptivity
This compound is a recombinant form of human leukemia inhibitory factor (LIF), a cytokine that plays a crucial role in creating a receptive endometrium for embryo implantation. LIF is involved in the signaling cascade that prepares the uterine lining for the attachment and invasion of the blastocyst.
Mechanism of Action and Signaling Pathway
Leukemia inhibitory factor (LIF) is a key regulator of endometrial receptivity. Its signaling is initiated by binding to the LIF receptor (LIFR), which then forms a high-affinity complex with the gp130 receptor subunit. This dimerization activates the intracellular Janus kinase (JAK) pathway, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 translocates to the nucleus, where it modulates the expression of genes crucial for implantation.
Comparative Efficacy of RIF Treatments
While direct head-to-head clinical trial data for this compound against other RIF treatments is limited, a network meta-analysis provides a valuable comparison of various interventions. It is important to note that the results for a key clinical trial of this compound (NCT00504608) have not been formally published, limiting direct assessment of its efficacy.
Table 1: Comparison of Clinical Outcomes for Various RIF Treatments (Data from Network Meta-analysis and other studies)
| Treatment | Implantation Rate (Odds Ratio, 95% CI) | Clinical Pregnancy Rate (Odds Ratio, 95% CI) | Live Birth Rate (Odds Ratio, 95% CI) |
| This compound (r-hLIF) | Data not available from published trials | Data not available from published trials | Data not available from published trials |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 1.83 (1.27 - 2.63) | 1.95 (1.46 - 2.61) | 1.69 (1.15 - 2.49) |
| Platelet-Rich Plasma (PRP) | 2.13 (1.39 - 3.26) | 2.27 (1.61 - 3.20) | 2.01 (1.28 - 3.15) |
| Intravenous Immunoglobulin (IVIG) | 2.35 (1.04 - 5.29)[1] | 5.14 (2.33 - 11.30)[1] | 4.60 (2.44 - 8.68)[1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 2.45 (1.65 - 3.63) | 2.58 (1.85 - 3.60) | 2.34 (1.56 - 3.51) |
Note: The odds ratios are compared to placebo or no treatment and are derived from a network meta-analysis unless otherwise cited. Confidence intervals (CI) are provided where available. The lack of published data for this compound is a significant limitation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation and replication of clinical studies. Below are summaries of methodologies for this compound and comparator treatments as described in clinical trial registrations and published literature.
This compound (r-hLIF) Administration Protocol (from NCT00504608)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled proof-of-concept study.
-
Patient Population: Women aged 21-37 with a history of at least two implantation failures following the transfer of fresh embryos.
-
Intervention: Subcutaneous administration of this compound or placebo during the luteal phase after in vitro fertilization (IVF) and embryo transfer (ET).
-
Dosage and Timing: Specific dosage and timing details are not publicly available.
-
Primary Outcome: Implantation rate.
-
Secondary Outcomes: Clinical pregnancy rate and live birth rate.
Granulocyte Colony-Stimulating Factor (G-CSF) Administration Protocol
-
Study Design: Randomized controlled trials and cohort studies.
-
Patient Population: Women with a history of RIF.
-
Intervention: Intrauterine infusion or subcutaneous injection of G-CSF.
-
Dosage and Timing:
-
Intrauterine: 300 µg of G-CSF is infused into the uterine cavity on the day of oocyte retrieval or progesterone (B1679170) administration in a frozen embryo transfer (FET) cycle.[2]
-
Subcutaneous: A single dose of 300 µg is injected 30 minutes to 1 hour before blastocyst transfer.[3][4]
-
-
Procedure: For intrauterine administration, a soft embryo transfer catheter is used for slow infusion into the endometrial cavity.[5]
Platelet-Rich Plasma (PRP) Preparation and Infusion Protocol
-
Study Design: Randomized controlled trials and retrospective cohort studies.
-
Patient Population: Women with RIF, often with a thin endometrium.
-
Intervention: Intrauterine infusion of autologous PRP.
-
PRP Preparation:
-
Blood Collection: Whole blood is drawn from the patient into tubes containing an anticoagulant (e.g., acid citrate (B86180) dextrose).
-
First Centrifugation (Soft Spin): The blood is centrifuged at a low speed (e.g., 100-300 g for 5-10 minutes) to separate red blood cells from the plasma and platelets.[6]
-
Plasma Collection: The supernatant plasma containing platelets is transferred to a sterile tube.
-
Second Centrifugation (Hard Spin): The plasma is centrifuged at a higher speed (e.g., 400-700 g for 10-17 minutes) to concentrate the platelets into a pellet.[6]
-
PRP Isolation: The platelet-poor plasma is removed, and the platelet pellet is resuspended in a small volume of the remaining plasma.
-
-
Infusion: 0.5-1 mL of the prepared PRP is infused into the uterine cavity using a soft catheter, typically 48 hours before embryo transfer.[7]
Intravenous Immunoglobulin (IVIg) Administration Protocol
-
Study Design: Systematic reviews and meta-analyses of randomized controlled trials and observational studies.[1]
-
Patient Population: Women with RIF, particularly those with suspected immunological factors.
-
Intervention: Intravenous infusion of IVIg.
-
Dosage and Timing: A common protocol involves the administration of 400 mg/kg of IVIg. The infusion is typically given before embryo transfer, with subsequent doses administered following a positive pregnancy test.[8][9][10]
-
Procedure: IVIg is administered slowly via an intravenous drip over several hours.[8]
Lymphocyte Immunization Therapy (LIT) Protocol
-
Study Design: Various study designs, with limited randomized controlled trials.
-
Patient Population: Women with a history of RIF or recurrent pregnancy loss.
-
Intervention: Injection of lymphocytes from the partner or a donor.
-
Procedure:
-
Timing: Treatment is typically administered in multiple sessions, starting 4-6 weeks before attempting conception, with potential booster shots during the first trimester.[11][13]
Conclusion
The management of recurrent implantation failure remains a complex and evolving field. While this compound, with its targeted mechanism of action on endometrial receptivity, holds theoretical promise, the current lack of published, high-quality clinical trial data makes a definitive comparison with other established and emerging therapies challenging. Immunomodulatory treatments such as IVIg, G-CSF, and PRP have shown encouraging results in improving implantation and pregnancy rates in women with RIF, as evidenced by a growing body of literature, including systematic reviews and meta-analyses. The decision to use any of these treatments should be based on a thorough evaluation of the patient's individual circumstances, a careful consideration of the available evidence, and a detailed discussion of the potential benefits and risks. Further well-designed, head-to-head randomized controlled trials are imperative to establish the optimal treatment strategies for this challenging patient population and to clarify the precise role of this compound in the therapeutic armamentarium.
References
- 1. A phase I study of recombinant human leukemia inhibitory factor in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIF-STAT signaling and trophoblast biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. Intrauterine G-CSF Administration in Recurrent Implantation Failure (RIF): An Rct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Platelet-Rich Plasma: National IADVL PRP Taskforce Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Stat3 activation in the endometrium prevents implantation: A nonsteroidal approach to contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cnyfertility.com [cnyfertility.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Intravenous immunoglobulin G in women with reproductive failure: The Korean Society for Reproductive Immunology practice guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukemia Inhibitory Factor: Roles in Embryo Implantation and in Nonhormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icprm.in [icprm.in]
- 13. fertilysis.com [fertilysis.com]
Comparative Cross-Reactivity of Emfilermin (Leukemia Inhibitory Factor) Across Preclinical Species
A Guide for Researchers and Drug Development Professionals
Emfilermin, a recombinant form of human Leukemia Inhibitory Factor (LIF), is a pleiotropic cytokine with therapeutic potential in various disease areas, including oncology and regenerative medicine. As with any biotherapeutic, understanding its cross-reactivity in different animal species is paramount for the design and interpretation of preclinical safety and efficacy studies. This guide provides a comprehensive comparison of this compound's activity across commonly used preclinical species: human, mouse, rat, and cynomolgus monkey, supported by available experimental data and detailed methodologies.
Summary of Cross-Reactivity
This compound exhibits variable cross-reactivity across different species, a critical consideration for selecting appropriate animal models for preclinical development. While human LIF is active on murine cells, the reverse is not true. Data suggests activity in rats and cynomolgus monkeys, though quantitative comparisons are limited.
| Species | Protein Sequence Homology (vs. Human) | Binding Affinity (KD) of hLIF | Cellular Proliferation (EC50) of hLIF | In Vivo Activity of hLIF |
| Human | 100% | High affinity (Kd = 50–100pM)[1] | TF-1 cells: 0.09 - 1.5 ng/mL[2][3] | N/A |
| Mouse | ~78-79%[4][5] | 100-500 fold higher affinity than murine LIF for the murine receptor[1] | M1 cells: 0.21 - 0.34 ng/mL | Active |
| Rat | ~92% (vs. Mouse)[6] | Data not available | Data not available (Rat LIF ED50 on mouse M1 cells: ~0.5 ng/mL)[5] | Active |
| Cynomolgus Monkey | High (Data not available) | Binds to cynomolgus LIFRα | Data not available | Active (induces weight loss and thrombocytosis)[7] |
Detailed Species-Specific Activity
Human
As the species of origin, this compound (human LIF) naturally exhibits the highest affinity and potency in human cells. The biological activity is mediated through a high-affinity receptor complex consisting of the LIF receptor (LIFR) and the common signal transducer gp130.[8] The binding of LIF to this complex activates several downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which regulate cell proliferation, differentiation, and survival.[9] The potency of recombinant human LIF is typically assessed using human cell lines like the TF-1 erythroleukemia cell line, with reported EC50 values for proliferation ranging from 0.09 ng/mL to 1.5 ng/mL.[2][3]
Mouse
Human LIF demonstrates significant cross-reactivity with the murine LIF receptor. Notably, human LIF binds to the low-affinity mouse LIF receptor with a 100-500 fold higher affinity than mouse LIF itself.[1] This high affinity translates to potent biological activity. In the commonly used M1 myeloid leukemia cell proliferation/differentiation assay, recombinant human LIF has shown EC50 values of approximately 0.21 ± 0.02 ng/mL and 0.34 ± 0.12 ng/mL.[10] Conversely, murine LIF is not active on human cells, highlighting a unidirectional cross-reactivity.[2]
Rat
Direct quantitative data on the binding affinity and potency of human LIF on rat cells is limited. However, the high degree of sequence homology between rat and mouse LIF (92%) suggests that human LIF is likely to be active in rats.[6] Studies have shown that LIF plays a role in the proliferation of neural progenitor cells in the rat cerebrum.[11] The activity of rat LIF has been determined by its ability to induce differentiation of mouse M1 myeloid leukemic cells, with a minimum detectable concentration of 0.5 ng/mL.[5] This indicates that the rat LIF protein is active on mouse cells, further supporting the potential for cross-reactivity of human LIF in rats.
Cynomolgus Monkey
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound is conserved across species that exhibit cross-reactivity. The binding of LIF to the LIFR/gp130 heterodimeric receptor complex initiates a cascade of intracellular signaling events.
Caption: this compound (LIF) Signaling Pathway.
The assessment of this compound's cross-reactivity typically involves a series of in vitro and in vivo experiments.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Experimental Protocols
Receptor-Ligand Binding Assay (ELISA-based)
This protocol outlines a general procedure for determining the binding affinity of this compound to its receptor from different species using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Recombinant LIF receptor protein (species-specific)
-
Recombinant this compound (human LIF)
-
96-well ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-LIF primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant LIF receptor protein (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Ligand Incubation: Add serial dilutions of this compound to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the anti-LIF primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the concentration of this compound to determine the binding curve and calculate the dissociation constant (KD).
Cellular Proliferation Assay (M1 Cell-Based)
This protocol describes a common method to assess the biological activity of this compound by measuring its effect on the proliferation of the murine M1 myeloid leukemia cell line.
Materials:
-
M1 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (human LIF) and/or species-specific LIF
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed M1 cells into a 96-well plate at a density of 2-5 x 10^4 cells/well in complete culture medium.
-
Ligand Addition: Add serial dilutions of this compound or the respective species-specific LIF to the wells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Measurement:
-
For MTT/WST-1 assays: Add the reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent to each well, incubate for a short period as per the manufacturer's instructions, and measure the luminescence.
-
-
Data Analysis: Plot the absorbance or luminescence values against the log of the ligand concentration. Determine the EC50 value, which is the concentration of this compound that induces a 50% maximal response.
Conclusion
The available data indicates that this compound (human LIF) is biologically active in mice and cynomolgus monkeys, making them suitable species for preclinical evaluation. The high sequence homology with rat LIF suggests that rats are also a relevant species. However, the unidirectional cross-reactivity between human and mouse LIF highlights the importance of careful model selection and data interpretation. For a comprehensive assessment, further quantitative studies to determine the binding affinity and in vitro potency of human LIF in rat and cynomolgus monkey cells are recommended. The provided experimental protocols offer a starting point for researchers to conduct these critical cross-reactivity studies.
References
- 1. Leukemia Inhibitory Factor (LIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Human Leukemia Inhibitory Factor (hLIF) | Cell Signaling Technology [cellsignal.com]
- 4. prospecbio.com [prospecbio.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cross-species comparison of the sequence of the leukaemia inhibitory factor gene and its protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo effect of recombinant human leukemia inhibitory factor in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukemia inhibitory factor receptor - Wikipedia [en.wikipedia.org]
- 9. Leukemia Inhibitory Factor (LIF) Protein [sigmaaldrich.com]
- 10. Human LIF Recombinant Protein (300-05-25UG) [thermofisher.com]
- 11. Evaluation of leukemia inhibitory factor (LIF) in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Emfilermin's Role in Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Emfilermin (recombinant human Leukemia Inhibitory Factor) and its performance in key neuroprotection assays against other neuroprotective agents. The information is intended to assist researchers and drug development professionals in evaluating this compound's potential as a therapeutic candidate for neurodegenerative diseases and acute neuronal injury, such as ischemic stroke.
This compound's Neuroprotective Mechanism of Action
This compound, a pleiotropic cytokine of the IL-6 family, exerts its neuroprotective effects through the activation of the LIF receptor (LIFR)/gp130 complex. This interaction triggers multiple intracellular signaling cascades that are crucial for neuronal survival, differentiation, and protection against various insults.[1] The primary signaling pathways activated by this compound include:
-
JAK/STAT Pathway: This is a principal pathway for cytokine signaling. Upon this compound binding, Janus kinases (JAKs) associated with the receptor complex are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Activated STAT3 translocates to the nucleus and modulates the expression of genes involved in cell survival and anti-apoptosis.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. This compound-mediated activation of this pathway promotes neuronal survival by inhibiting pro-apoptotic signals.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in various cellular processes, including proliferation, differentiation, and survival. This compound can activate this pathway to support neuronal health and resilience.
Recent studies have further elucidated that this compound's neuroprotective activity in the context of ischemic stroke is mediated by the transcription factor myeloid zinc finger-1 (MZF-1).[1] this compound treatment has been shown to increase MZF-1 protein levels, and the neuroprotective effects of this compound are diminished when MZF-1 is suppressed.[1]
Key Signaling Pathway for this compound
Caption: this compound signaling cascade.
Performance in Preclinical Neuroprotection Assays
This compound has been evaluated in standard preclinical models of neuronal injury, primarily the in vitro Oxygen-Glucose Deprivation (OGD) model and the in vivo Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD assay is a widely used in vitro model that mimics the ischemic conditions of a stroke by depriving cultured neurons of oxygen and glucose. This leads to neuronal cell death, which can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured in a suitable medium for 7 to 15 days.
-
OGD Induction: The culture medium is replaced with a glucose-free DMEM. The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 4 hours) to induce ischemic-like injury.[2]
-
Treatment: this compound or other neuroprotective agents are added to the culture medium before, during, or after the OGD period at various concentrations.
-
Reperfusion (Optional): After OGD, the medium can be replaced with normal, glucose-containing medium and the cultures returned to a normoxic incubator to simulate reperfusion injury.
-
Assessment of Cell Viability: Cell death is quantified by measuring LDH release into the culture medium using a commercially available kit. A decrease in LDH release in treated cultures compared to untreated OGD cultures indicates a neuroprotective effect.
Caption: OGD experimental workflow.
Quantitative Data Summary: this compound in OGD Assay
| Treatment | Concentration | Outcome Measure | Result | Reference |
| This compound (LIF) | 200 ng/ml | LDH Release (4h OGD) | Significantly reduced compared to PBS control | Davis et al. |
Comparative Data for Other Neuroprotective Agents in OGD Assays
Note: The following data is compiled from separate studies and is not a direct head-to-head comparison with this compound.
| Agent | Concentration | Outcome Measure | Result | Reference |
| Citicoline | 10 µM, 100 µM | LDH Release | Significant reduction in OGD-induced LDH release | Hurtado et al., 2005[3] |
| Edaravone | Not specified | LDH Levels | Significantly reduced in OGD-treated samples | Matschke et al., 2025[4][5] |
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used in vivo model of focal ischemic stroke in rodents. It involves the temporary or permanent occlusion of the middle cerebral artery, leading to a reproducible infarct in the brain. The effectiveness of a neuroprotective agent is typically assessed by measuring the infarct volume and neurological deficits.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Preparation: Adult male rats are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Occlusion: A filament is inserted into the ICA via the ECA stump and advanced to the origin of the middle cerebral artery to block blood flow. Occlusion is maintained for a specific duration (e.g., 90 minutes).[6]
-
Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic tissue.
-
Treatment: this compound or other neuroprotective agents are administered (e.g., intravenously) at specific time points before, during, or after the MCAO procedure.
-
Assessment of Infarct Volume: After a set period (e.g., 24 or 72 hours), the animals are euthanized, and the brains are removed and sectioned. The infarct volume is determined by staining the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[7]
-
Neurological Scoring: Behavioral tests are conducted to assess neurological deficits.
References
- 1. researchgate.net [researchgate.net]
- 2. 4.2. Oxygen Glucose Deprivation/Reperfusion (OGD/R) of Primary Cortical Neurons [bio-protocol.org]
- 3. safar.pitt.edu [safar.pitt.edu]
- 4. Differential Protective Effects of Edaravone in Cerebellar and Hippocampal Ischemic Injury Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Protective Effects of Edaravone in Cerebellar and Hippocampal Ischemic Injury Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion [jove.com]
- 7. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
A Tale of Two Signals: Emfilermin (rhLIF) and Small Molecule Inhibitors in the STAT3 Pathway
For researchers, scientists, and drug development professionals, understanding the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is paramount for advancements in oncology and regenerative medicine. This guide provides a comprehensive comparison of two distinct approaches to manipulating this critical signaling cascade: activation by emfilermin (recombinant human Leukemia Inhibitory Factor) and inhibition by small molecule inhibitors.
While both interact with the STAT3 pathway, their mechanisms and ultimate cellular outcomes are diametrically opposed. This compound, a recombinant form of a naturally occurring cytokine, activates the pathway, promoting cell survival and differentiation. In contrast, a plethora of small molecule inhibitors have been developed to block this pathway, which is often aberrantly overactive in cancer cells, thereby curbing proliferation and inducing apoptosis.
The STAT3 Signaling Pathway: A Central Hub for Cellular Decisions
The STAT3 signaling pathway is a crucial mediator of cellular responses to a variety of cytokines and growth factors.[1][2][3] In its canonical activation, the binding of a ligand, such as Leukemia Inhibitory Factor (LIF), to its cell surface receptor complex (LIFR/gp130) triggers the activation of associated Janus kinases (JAKs).[2][4][5] These kinases then phosphorylate STAT3 proteins on a specific tyrosine residue (Tyr705).[2] This phosphorylation event induces the dimerization of STAT3 monomers, which then translocate to the nucleus.[1][2] Once in the nucleus, the STAT3 dimer binds to specific DNA sequences, driving the transcription of target genes that regulate a wide array of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[2][3]
This compound (rhLIF): An Activator of the STAT3 Cascade
This compound is the brand name for recombinant human Leukemia Inhibitory Factor (rhLIF).[6][7] As its name suggests, LIF is a cytokine that was initially identified for its ability to induce the differentiation of myeloid leukemic cells.[4] However, its biological roles are far more diverse, playing critical parts in embryonic stem cell pluripotency, embryo implantation, and neuronal development.[2][4][8]
The primary mechanism of action of this compound is the activation of the JAK/STAT3 pathway.[5] By binding to the LIF receptor complex, it initiates the signaling cascade that leads to the nuclear translocation of activated STAT3 and subsequent gene expression. This has been explored clinically for its potential to improve embryo implantation in in-vitro fertilization (IVF) procedures and to mitigate chemotherapy-induced peripheral neuropathy.[6]
Small Molecule Inhibitors: Putting the Brakes on STAT3
In many cancers, the STAT3 pathway is constitutively active, driving uncontrolled cell growth and survival.[9] This has made STAT3 an attractive target for therapeutic intervention. A wide range of small molecule inhibitors have been developed to block this pathway at various points. These inhibitors can be broadly categorized based on their mechanism of action:
-
SH2 Domain Inhibitors: These molecules prevent the dimerization of phosphorylated STAT3 monomers by binding to the SH2 domain, which is crucial for this interaction. Stattic is a well-known example of this class.
-
DNA-Binding Domain Inhibitors: These compounds interfere with the ability of the STAT3 dimer to bind to its target DNA sequences in the nucleus.
-
Upstream Kinase Inhibitors: Molecules that inhibit the activity of JAKs or other upstream kinases can prevent the initial phosphorylation and activation of STAT3.
The overarching goal of these inhibitors is to shut down the pro-survival and pro-proliferative signals that are aberrantly sustained in cancer cells.
Performance Comparison: this compound vs. Small Molecule STAT3 Inhibitors
The following table summarizes the key differences in the performance and characteristics of this compound and small molecule STAT3 inhibitors.
| Feature | This compound (rhLIF) | Small Molecule STAT3 Inhibitors |
| Primary Effect on STAT3 Pathway | Activator | Inhibitor |
| Mechanism of Action | Binds to LIF receptor, initiating JAK-mediated STAT3 phosphorylation.[4] | Varies: Inhibit STAT3 dimerization (SH2 domain), DNA binding, or upstream kinase activity. |
| Therapeutic Goal | To promote cellular processes such as differentiation and survival. | To block oncogenic signaling, leading to apoptosis and reduced proliferation of cancer cells.[9] |
| Clinical Applications (Investigational) | Improving embryo implantation in IVF, preventing chemotherapy-induced peripheral neuropathy.[6] | Treatment of various cancers with constitutively active STAT3. |
| Examples | This compound | Stattic, S3I-201, BP-1-102, Napabucasin |
Quantitative Data on Small Molecule STAT3 Inhibitors
The efficacy of small molecule inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The table below presents IC50 values for several representative small molecule STAT3 inhibitors from various studies.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 | Reference |
| Stattic | STAT3 Activation | Cell-free | - | 5.1 µM | [8] |
| S3I-201 (NSC 74859) | STAT3 DNA-binding | Cell-free | - | 86 µM | [8] |
| Cryptotanshinone | STAT3 Phosphorylation | Cell-free | - | 4.6 µM | [8] |
| Niclosamide | STAT3 Activation | Cell-free | - | 0.7 µM | [8] |
| BP-1-102 | STAT3 Activation | Cellular | - | 4-6.8 µM | |
| STAT3-IN-1 | STAT3 Activation | Cellular | HT29 | 1.82 µM | [8] |
| STAT3-IN-1 | STAT3 Activation | Cellular | MDA-MB-231 | 2.14 µM | [8] |
Experimental Protocols
Western Blot for Phospho-STAT3 (Tyr705)
This method is used to determine the phosphorylation status of STAT3, a key indicator of its activation.
-
Cell Lysis: Treat cells with either this compound or a small molecule inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705). A separate membrane should be incubated with an antibody for total STAT3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid (containing STAT3 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound (to induce) or a small molecule inhibitor followed by a STAT3 activator (like IL-6 or LIF).
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of an inhibitor indicates reduced STAT3 transcriptional activity.
Cell Viability (MTT) Assay
This assay assesses the effect of the compounds on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the small molecule inhibitor for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Logical Relationship of Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and a small molecule STAT3 inhibitor.
Conclusion
This compound and small molecule STAT3 inhibitors represent two contrasting strategies for modulating the STAT3 signaling pathway. This compound acts as a physiological activator, leveraging the natural signaling cascade to promote cellular processes with therapeutic potential in specific contexts like reproductive medicine. In stark contrast, small molecule inhibitors are designed to counteract the pathological overactivation of STAT3, a hallmark of many cancers. The choice between these opposing approaches is entirely dependent on the therapeutic objective: to stimulate or to suppress the profound and diverse effects of STAT3 signaling. A thorough understanding of their distinct mechanisms, supported by robust experimental validation, is crucial for the continued development of targeted therapies that harness the power of the STAT3 pathway.
References
- 1. Population pharmacokinetic modelling of this compound (recombinant human leukaemia inhibitory factor, r-hLIF) in healthy postmenopausal women and in infertile patients undergoing in vitro fertilization and embryo transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIF-STAT signaling and trophoblast biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling reprogramming via Stat3 activation unravels high-fidelity human post-implantation embryo modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukemia Inhibitory Factor (LIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The regulation of leukemia inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myeloma.org [myeloma.org]
Benchmarking Emfilermin Against Other Pluripotency Factors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Emfilermin (recombinant human Leukemia Inhibitory Factor, r-hLIF) with other commonly used pluripotency factors, focusing on their performance in maintaining the undifferentiated state of pluripotent stem cells (PSCs). The information presented is based on available experimental data and is intended to help researchers make informed decisions for their specific cell culture needs.
Introduction to Pluripotency Factors
Pluripotent stem cells, including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), possess the remarkable ability to differentiate into all cell types of the body. Maintaining this pluripotent state in vitro is crucial for research and therapeutic applications. This is achieved by supplementing cell culture media with specific growth factors and cytokines that activate signaling pathways essential for self-renewal and the suppression of differentiation. Key players in this process include this compound (r-hLIF) and basic Fibroblast Growth Factor (bFGF).
This compound (r-hLIF) is a cytokine that plays a critical role in maintaining the pluripotency of mouse ESCs and is also used in some human PSC culture systems. It primarily signals through the JAK/STAT3 pathway.
Basic Fibroblast Growth Factor (bFGF) is a crucial component in most culture systems for human PSCs. It supports pluripotency mainly through the MAPK/ERK signaling pathway.
Comparative Data on Pluripotency Maintenance
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound (r-hLIF) and bFGF in maintaining pluripotency. It is important to note that direct head-to-head comparisons in identical conditions are limited, and the data is compiled from studies with different cell lines and experimental setups.
Table 1: Pluripotency Maintenance Efficiency
| Factor | Cell Type | Assay | Efficiency Metric | Result | Citation |
| This compound (r-hLIF) | Bovine iPSCs | Colony Formation | Reprogramming Efficiency | 17% | [1] |
| bFGF | Bovine iPSCs | Colony Formation | Reprogramming Efficiency | 71% | [1] |
| This compound (r-hLIF) + bFGF | Bovine iPSCs | Colony Formation | Reprogramming Efficiency | 85% | [1] |
| bFGF (withdrawal) | Human iPSCs | Morphology | Maintenance of Undifferentiated State | Disrupted compact morphology after 6 days | [2] |
Table 2: Pluripotency Marker Expression (qPCR)
| Factor | Cell Type | Gene | Fold Change/Expression Level | Citation |
| This compound (r-hLIF) | Mouse ESCs | Oct4 | No significant difference vs. commercial LIF | [3] |
| This compound (r-hLIF) | Mouse ESCs | Nanog | No significant difference vs. commercial LIF | [3] |
| bFGF (withdrawal) | Human iPSCs | POU5F1 (OCT4) | Significant reduction after 6 days | [2] |
| bFGF (withdrawal) | Human iPSCs | SOX2 | Significant reduction after 6 days | [2] |
| bFGF (withdrawal) | Human iPSCs | NANOG | Significant reduction after 6 days | [2] |
Table 3: Embryoid Body Formation and Differentiation
| Factor | Cell Type | Assay | Observation | Citation |
| This compound (r-hLIF) & bFGF (withdrawal) | Bovine iPSCs | Embryoid Body (EB) Formation & Differentiation | Able to form EBs and differentiate into all three germ layers | [4] |
| bFGF | Human ESCs | EB Differentiation | Enhanced temporal expression of genes including POU5F1, nestin, FOXA2, ONECUT1, NEUROD1, PAX6, and insulin |
Signaling Pathways
The maintenance of pluripotency is governed by a complex network of signaling pathways. This compound and bFGF activate distinct core pathways to achieve this.
This compound (r-hLIF) Signaling Pathway
This compound binds to its receptor complex, consisting of the LIF receptor (LIFR) and gp130. This binding leads to the activation of Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor to upregulate genes involved in self-renewal and pluripotency, such as Klf4 and Sox2, while inhibiting differentiation-inducing genes.
bFGF Signaling Pathway
bFGF binds to its receptor tyrosine kinase (FGFR), leading to receptor dimerization and autophosphorylation. This creates docking sites for adaptor proteins like GRB2, which in turn recruits SOS, a guanine (B1146940) nucleotide exchange factor. SOS activates the small GTPase RAS. Activated RAS initiates a phosphorylation cascade, activating RAF, then MEK, and finally ERK (a member of the MAPK family). Phosphorylated ERK translocates to the nucleus and regulates the activity of transcription factors that control the expression of genes essential for pluripotency in human PSCs.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducing and comparing results.
Pluripotency Marker Analysis by Quantitative PCR (qPCR)
This protocol outlines the general steps for assessing the expression of pluripotency-associated genes.
References
- 1. researchgate.net [researchgate.net]
- 2. bFGF-mediated pluripotency maintenance in human induced pluripotent stem cells is associated with NRAS-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of induced pluripotent stem cells from bovine embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Growth and Differentiation of Embryoid Bodies Derived from Human Embryonic Stem Cells: Effect of Glucose and Basic Fibroblast Growth Factor1 | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Recombinant Human Leukemia Inhibitory Factor (rhLIF) from Leading Manufacturers
For researchers, scientists, and professionals in drug development, the choice of recombinant proteins is critical to experimental success. Recombinant human Leukemia Inhibitory Factor (rhLIF), a pleiotropic cytokine of the IL-6 family, plays a crucial role in maintaining the pluripotency of embryonic stem cells, regulating cell differentiation, and influencing various physiological processes.[1][2][3][4] The quality and bioactivity of rhLIF can vary significantly between manufacturers, impacting experimental reproducibility and outcomes. This guide provides an objective, data-driven comparison of rhLIF from several prominent manufacturers to aid in the selection of the most suitable product for your research needs.
Quantitative Performance Comparison
The following tables summarize the key performance specifications for rhLIF from various manufacturers based on their publicly available data.
Table 1: Bioactivity and Purity
| Manufacturer | Catalog Number | Bioactivity (ED₅₀) | Purity | Endotoxin Level | Source Organism |
| R&D Systems (Bio-Techne) | 7734-LF | 0.02-0.12 ng/mL | >95% | <0.01 EU/µg | E. coli |
| STEMCELL Technologies | 78055 | 0.09 ng/mL | >95% | Not Specified | E. coli |
| PeproTech (Thermo Fisher) | 300-05 | Determined by TF-1 cell proliferation | ≥98% | <1 EU/µg | E. coli |
| Merck Millipore | LIF1010 | Not Specified | Not Specified | Not Specified | E. coli |
| InVitria | Not Specified | Not Specified | Highest Purity | Lowest on Market | Non-animal, non-human host |
| FUJIFILM Biosciences | 100-47 | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Bioactivity is typically measured by the proliferation of TF-1 human erythroleukemic cells. ED₅₀ is the concentration of LIF that induces 50% of the maximum response.[2]
Table 2: Formulation and Storage
| Manufacturer | Formulation | Carrier Protein | Recommended Storage |
| R&D Systems (Bio-Techne) | Lyophilized | BSA (carrier-free available) | -20°C to -70°C (as supplied) |
| STEMCELL Technologies | Lyophilized | Not Specified | Not Specified |
| PeproTech (Thermo Fisher) | Lyophilized | None | -20°C (as supplied) |
| Merck Millipore | Buffered Aqueous Solution | Not Specified | 2-8°C |
| InVitria | Sterile Liquid | Not Specified | Not Specified |
| FUJIFILM Biosciences | Lyophilized | Not Specified | -20°C to -80°C (as supplied) |
Key Experimental Protocols
The assessment of rhLIF performance relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize rhLIF.
Bioactivity Assessment: TF-1 Cell Proliferation Assay
This is the most common method to determine the biological activity of rhLIF.[2]
Principle: The TF-1 cell line is dependent on certain cytokines, including LIF, for proliferation. The rate of proliferation is proportional to the concentration of active LIF in the culture medium.
Methodology:
-
Cell Culture: Maintain TF-1 cells in appropriate culture medium supplemented with GM-CSF. Prior to the assay, wash the cells to remove any residual growth factors.
-
Assay Setup: Seed the washed TF-1 cells in a 96-well plate at a predetermined density.
-
LIF Dilution Series: Prepare a serial dilution of the rhLIF standard and the test samples.
-
Incubation: Add the LIF dilutions to the cells and incubate for a specified period (e.g., 48-72 hours).
-
Proliferation Measurement: Quantify cell proliferation using a colorimetric or fluorometric method, such as MTT, XTT, or resazurin-based assays.[5]
-
Data Analysis: Plot the absorbance or fluorescence values against the LIF concentration and determine the ED₅₀ value from the dose-response curve.
Purity and Identity Verification: SDS-PAGE and Western Blot
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight, allowing for the assessment of purity. Western blotting uses specific antibodies to confirm the identity of the protein.
Methodology:
-
Sample Preparation: Reconstitute lyophilized rhLIF and prepare samples under both reducing and non-reducing conditions.
-
SDS-PAGE: Run the samples on a polyacrylamide gel. A pure rhLIF sample should show a single band at the expected molecular weight (approximately 19.7 kDa).[2]
-
Staining: Visualize the protein bands using Coomassie Blue or silver staining.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and then probe with a primary antibody specific for human LIF. Follow this with a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualization: Detect the protein bands using a chemiluminescent substrate.
Maintenance of Pluripotency in Mouse Embryonic Stem Cells (mESCs)
Principle: LIF is essential for maintaining the undifferentiated state of mouse embryonic stem cells in culture.[6] The ability of a rhLIF product to support the self-renewal of mESCs is a critical measure of its biological function.
Methodology:
-
mESC Culture: Culture mESCs on a layer of feeder cells (e.g., mouse embryonic fibroblasts) or in a feeder-free system.
-
LIF Supplementation: Supplement the mESC culture medium with the rhLIF being tested at a recommended concentration (e.g., 1000 units/mL or 10 ng/mL).[6]
-
Morphology Assessment: Passage the cells for several generations and observe the colony morphology. Pluripotent mESCs form compact, dome-shaped colonies with well-defined borders.
-
Alkaline Phosphatase Staining: Stain the cells for alkaline phosphatase activity, a common marker of pluripotency.
-
Immunofluorescence: Stain the cells for pluripotency markers such as Oct-4 and Nanog.
-
Quantitative PCR: Analyze the expression levels of pluripotency-associated genes (e.g., Oct4, Sox2, Nanog) using quantitative real-time PCR.[7]
Visualizing Key Pathways and Workflows
To further understand the mechanism of action and experimental design, the following diagrams illustrate the LIF signaling pathway and a general workflow for comparing rhLIF products.
Caption: The LIF-induced JAK-STAT signaling pathway.
Caption: Experimental workflow for comparing rhLIF products.
Conclusion
The selection of a recombinant human LIF product requires careful consideration of its biological activity, purity, formulation, and the specific requirements of the intended application. While R&D Systems and STEMCELL Technologies provide specific ED₅₀ values for their products, PeproTech boasts a high purity level. InVitria offers an animal-origin-free alternative, which can be crucial for certain applications. For routine cell culture, a lyophilized product may be cost-effective, while a ready-to-use liquid formulation from Merck Millipore or InVitria could offer convenience and reduce the risk of contamination.
Ultimately, the optimal choice of rhLIF will depend on the specific experimental context and priorities of the researcher. It is recommended to test a few promising candidates in your specific assay to determine which product yields the most consistent and reliable results.
References
- 1. biocompare.com [biocompare.com]
- 2. stemcell.com [stemcell.com]
- 3. Recombinant Human LIF [fujifilmbiosciences.fujifilm.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Rapid colorimetric assay for the quantification of leukemia inhibitory factor (LIF) and interleukin-6 (IL-6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qkine.com [qkine.com]
- 7. ircmj.com [ircmj.com]
Comparative Analysis of Emfilermin (r-hLIF) and Alternatives in Modulating Downstream Gene Expression for Enhanced Endometrial Receptivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emfilermin's Molecular Impact with Key Alternatives in Assisted Reproductive Technology.
This guide provides a detailed comparison of the molecular activity of this compound (recombinant human Leukemia Inhibitory Factor, r-hLIF) and its alternatives—Granulocyte-Colony Stimulating Factor (G-CSF), human Chorionic Gonadotropin (hCG), and Platelet-Rich Plasma (PRP)—in the context of enhancing endometrial receptivity. The comparative analysis is supported by experimental data on downstream gene expression, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Mechanism of Action: A Comparative Overview
This compound, a recombinant form of the cytokine LIF, initiates a cascade of intracellular signaling events crucial for preparing the endometrium for embryo implantation. Its primary mechanism involves binding to a heterodimeric receptor complex composed of the LIF receptor (LIFR) and glycoprotein (B1211001) 130 (gp130). This binding activates three principal downstream signaling pathways:
-
JAK/STAT Pathway: Primarily leading to the phosphorylation and activation of STAT3, a transcription factor that translocates to the nucleus to regulate the expression of genes critical for implantation.
-
PI3K/AKT Pathway: This pathway is involved in cell survival, proliferation, and metabolism.
-
MAPK/ERK Pathway: This pathway plays a role in cell differentiation and proliferation.
The alternatives to this compound, while also aiming to improve endometrial receptivity, operate through distinct molecular mechanisms:
-
Granulocyte-Colony Stimulating Factor (G-CSF): This cytokine binds to the G-CSF receptor (G-CSFR) and is known to promote the proliferation and differentiation of hematopoietic cells. In the endometrium, it is thought to enhance receptivity by modulating local immune responses, improving angiogenesis, and regulating the expression of key implantation-related genes.
-
human Chorionic Gonadotropin (hCG): A hormone produced by the embryo, hCG interacts with the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) on endometrial cells. This interaction triggers signaling cascades that influence decidualization, immune modulation, and the expression of genes vital for successful implantation.
-
Platelet-Rich Plasma (PRP): As an autologous blood product, PRP is rich in a multitude of growth factors and cytokines. When introduced into the uterine cavity, these factors are believed to collectively stimulate endometrial cell proliferation, angiogenesis, and tissue regeneration, thereby improving the endometrial lining for implantation.
Comparative Analysis of Downstream Gene Expression
The following tables summarize the known effects of this compound (LIF) and its alternatives on the expression of key genes involved in endometrial receptivity. The data is compiled from various experimental studies, primarily focusing on endometrial cells or relevant in vivo models.
Table 1: this compound (LIF)-Regulated Genes in Murine Uterine Luminal Epithelium
| Gene Symbol | Gene Name | Fold Change (LIF vs. Control) | Function in Endometrial Receptivity |
| Ihh | Indian hedgehog | Upregulated | Mediator of progesterone (B1679170) signaling, essential for implantation. |
| Msx1 | Msh homeobox 1 | Downregulated | Represses uterine receptivity; its downregulation is crucial for implantation. |
| Socs3 | Suppressor of cytokine signaling 3 | Upregulated | Negative feedback regulator of STAT3 signaling. |
| Stat3 | Signal transducer and activator of transcription 3 | Upregulated (activity) | Key transcription factor for mediating LIF's effects on implantation. |
| Wnt4 | Wnt family member 4 | Upregulated | Involved in stromal cell decidualization. |
| Itgb3 | Integrin subunit beta 3 | Upregulated | Component of the αvβ3 integrin, a key marker of the implantation window. |
Data derived from microarray analysis of LIF-treated murine uterine luminal epithelium.
Table 2: Gene Expression Changes Induced by Alternatives to this compound
| Alternative | Gene Symbol | Gene Name | Change in Expression | Function in Endometrial Receptivity |
| G-CSF | ITGB3 | Integrin subunit beta 3 | Upregulated | Marker of the implantation window. |
| PLAUR | Plasminogen activator, urokinase receptor | Upregulated | Involved in tissue remodeling and cell invasion. | |
| TYMP | Thymidine phosphorylase | Upregulated | Promotes angiogenesis. | |
| VEGF | Vascular endothelial growth factor | Upregulated | Key regulator of angiogenesis. | |
| HOXA10 | Homeobox A10 | Upregulated | Essential for uterine development and receptivity. | |
| hCG | PRL | Prolactin | Upregulated | Marker of decidualization. |
| IL6 | Interleukin 6 | Downregulated | Pro-inflammatory cytokine, its regulation is important for immune tolerance. | |
| BAK1 | BCL2 antagonist/killer 1 | Downregulated | Pro-apoptotic factor, its downregulation promotes cell survival. | |
| FOXO1 | Forkhead box O1 | Upregulated | Transcription factor involved in decidualization. | |
| HOXA10 | Homeobox A10 | Upregulated | Essential for uterine development and receptivity. | |
| PRP | LIF | Leukemia inhibitory factor | Upregulated | Cytokine crucial for implantation. |
| COX2 | Cyclooxygenase 2 | Upregulated | Enzyme involved in prostaglandin (B15479496) synthesis, important for implantation. | |
| p53 | Tumor protein p53 | Upregulated | Involved in cell cycle regulation and apoptosis. | |
| ERs | Estrogen receptors | Upregulated | Mediate estrogen signaling, crucial for endometrial proliferation. | |
| PRs | Progesterone receptors | Upregulated | Mediate progesterone signaling, essential for endometrial differentiation. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes, the following diagrams were generated using Graphviz.
Experimental Protocols
1. Cell Culture and Treatment (General Protocol)
-
Cell Lines: Human endometrial stromal cells (HESCs) or endometrial epithelial cell lines (e.g., Ishikawa) are commonly used. For in vivo studies, mouse models are frequently employed.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with specified concentrations of this compound (r-hLIF), G-CSF, hCG, or PRP for a defined period (e.g., 24-72 hours) to observe changes in gene expression. Control groups are treated with a vehicle control.
2. RNA Extraction and Quantification
-
Total RNA is extracted from cell lysates or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
3. Gene Expression Analysis: Microarray
-
Sample Preparation: Labeled cRNA is synthesized from total RNA using a labeling kit (e.g., Agilent Low Input Quick Amp Labeling Kit).
-
Hybridization: The labeled cRNA is hybridized to a microarray chip (e.g., Agilent Whole Human Genome Microarray) overnight in a hybridization oven.
-
Scanning and Data Extraction: The microarray slides are washed and scanned using a microarray scanner. The fluorescence intensity data is extracted using feature extraction software.
-
Data Analysis: The raw data is normalized, and statistical analysis (e.g., t-test or ANOVA) is performed to identify differentially expressed genes between the treatment and control groups.
4. Gene Expression Analysis: RNA Sequencing (RNA-Seq)
-
Library Preparation: RNA-seq libraries are prepared from total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The reads are then aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes with significant changes in expression.
5. Validation of Gene Expression by Quantitative PCR (qPCR)
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a qPCR instrument with SYBR Green or TaqMan probes for the target genes and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Conclusion
This compound (r-hLIF) exerts its pro-implantation effects by activating well-defined signaling pathways, leading to a cascade of gene expression changes in the endometrium. While alternatives like G-CSF, hCG, and PRP also show promise in enhancing endometrial receptivity, their mechanisms are more pleiotropic and the full scope of their impact on the endometrial transcriptome is an area of active investigation. This guide provides a foundational comparison of their molecular activities, offering researchers a structured overview to inform further studies and the development of targeted therapies for improving fertility outcomes. The provided experimental protocols serve as a methodological reference for designing and interpreting studies aimed at elucidating the molecular basis of endometrial receptivity.
Independent Validation of Emfilermin: A Comparative Analysis in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Emfilermin, a recombinant form of human leukemia inhibitory factor (r-hLIF), has been investigated for its therapeutic potential in diverse clinical settings, primarily focusing on its role in improving embryo implantation in assisted reproduction and preventing chemotherapy-induced peripheral neuropathy (CIPN). This guide provides a comprehensive comparison of this compound's clinical trial results with alternative therapies, supported by experimental data and detailed methodologies, to offer an objective resource for the scientific community.
This compound for Recurrent Implantation Failure (RIF) in IVF
Initial preclinical data suggested a critical role for leukemia inhibitory factor (LIF) in embryo implantation. However, clinical trial results have not supported the efficacy of this compound in women with a history of recurrent implantation failure (RIF).
A key multicenter, randomized, double-blind, placebo-controlled study investigated the efficacy of this compound in women with a history of at least two unexplained implantation failures. The findings from this study were contrary to the initial hypothesis, revealing a significantly lower clinical pregnancy rate in the this compound-treated group compared to the placebo group.[1][2]
Comparative Data for Recurrent Implantation Failure Treatments
The following table summarizes the results of the this compound trial and compares them with findings from systematic reviews and meta-analyses of alternative treatments for RIF.
| Intervention | Study Design | Population | Key Finding | Clinical Pregnancy Rate (CPR) | Live Birth Rate (LBR) |
| This compound (r-hLIF) | Randomized, double-blind, placebo-controlled trial (Brinsden et al., 2009) | 149 women with ≥2 unexplained implantation failures | This compound significantly lowered CPR | 17.6% (this compound) vs. 34.0% (Placebo) | Not Reported |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Umbrella review of systematic reviews (SRs) | Patients with RIF | Likely to be effective | Improved CPR in 69.2% of meta-analyses | Improved LBR in 14% of meta-analyses |
| Peripheral Blood Mononuclear Cells (PBMC) Infusion | Systematic review and meta-analysis | Patients with RIF | Beneficial effect on CPR and LBR | RR 2.18 (95% CI 1.58-3.00) | RR 2.41 (95% CI 1.40-4.16) |
| Platelet-Rich Plasma (PRP) Infusion | Systematic review and meta-analysis | Patients with RIF | Beneficial effect on CPR | RR 2.45 (95% CI 1.55-3.86) | Not consistently improved |
| Intralipid Infusion | Umbrella review of SRs | Patients with RIF | Likely to be effective | Improved CPR in 57.14% of meta-analyses | Improved LBR in 75% of meta-analyses |
| Intentional Endometrial Injury (Hysteroscopy) | Umbrella review of SRs | Patients with RIF | Likely to be effective | Improved CPR in 75% of meta-analyses | Improved LBR in 66.66% of meta-analyses |
Note: The efficacy of alternative treatments for RIF is still an area of active research, and the quality of evidence varies across different interventions.[3][4][5]
Experimental Protocols
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled proof-of-concept study.[1][6][7]
-
Participants: Women aged 21-37 years with a history of at least two implantation failures following the transfer of fresh embryos in assisted reproductive technology (ART) cycles.[6]
-
Intervention: Subcutaneous administration of 150 µg of this compound or placebo twice daily for 7 days, starting on the day of embryo transfer.[1]
-
Primary Outcome: Clinical pregnancy rate, defined by the presence of a fetal sac with a heartbeat at 6-8 weeks of gestation.[1]
This compound for Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This compound was also evaluated for its potential to prevent or ameliorate CIPN in cancer patients. However, a phase II clinical trial demonstrated a lack of efficacy for this indication.
A randomized, double-blind, placebo-controlled phase II clinical trial was conducted to assess the ability of this compound to prevent CIPN in patients receiving carboplatin (B1684641) and paclitaxel (B517696) chemotherapy. The study found no significant difference in the primary endpoint, a composite peripheral nerve electrophysiology (CPNE) score, between the this compound and placebo groups.[8][9]
Comparative Data for CIPN Treatments
The following table presents the results of the this compound trial for CIPN and compares them with alternative treatments evaluated in systematic reviews.
| Intervention | Study Design | Population | Key Finding |
| This compound (r-hLIF) | Randomized, double-blind, placebo-controlled Phase II trial | 117 patients with solid tumors receiving carboplatin/paclitaxel | Not effective in preventing CIPN |
| Duloxetine | Systematic review of RCTs | Patients with CIPN | The only drug recommended by ASCO for painful CIPN, with moderate benefit.[10][11] |
| Venlafaxine | Systematic review of RCTs | Patients with CIPN | Exhibited some beneficial effects in treating CIPN.[10][12] |
| Pregabalin | Systematic review of RCTs | Patients with CIPN | Exhibited some beneficial effects in treating CIPN.[10][12] |
| Acetyl-L-carnitine (ALC) | Systematic review of RCTs | Patients with CIPN | May worsen CIPN.[10] |
Experimental Protocols
-
Study Design: Randomized, double-blind, placebo-controlled phase II clinical trial.[8][9]
-
Participants: Patients with solid tumors scheduled to receive treatment with carboplatin and paclitaxel.[8]
-
Intervention: Patients were randomized to receive low-dose this compound (2 μg/kg), high-dose this compound (4 μg/kg), or placebo, administered subcutaneously daily for 7 days, starting the day before chemotherapy.[8]
-
Primary Endpoint: Change in a standardized composite peripheral nerve electrophysiology (CPNE) score from baseline to after four cycles of chemotherapy.[8]
Signaling Pathways and Experimental Workflows
Leukemia Inhibitory Factor (LIF) Signaling Pathway
This compound, as a recombinant form of LIF, exerts its biological effects by binding to a receptor complex composed of the LIF receptor (LIFR) and gp130. This binding activates several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, which are involved in regulating cell proliferation, differentiation, and survival.
Caption: LIF signaling cascade via JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.
This compound Clinical Trial Workflow for RIF
The following diagram illustrates the workflow of the clinical trial investigating this compound for recurrent implantation failure.
Caption: Workflow of the this compound clinical trial for Recurrent Implantation Failure.
Conclusion
Independent clinical validation of this compound (r-hLIF) has not supported its efficacy in the investigated indications of recurrent implantation failure in IVF and chemotherapy-induced peripheral neuropathy. In the case of RIF, trial results indicated a lower pregnancy rate with this compound treatment compared to placebo. For CIPN, this compound showed no benefit over placebo. Researchers and clinicians should consider these findings when evaluating therapeutic strategies for these conditions and turn to alternative treatments with more robust evidence of efficacy. Further research into the complex mechanisms of embryo implantation and nerve protection is warranted to develop more effective therapies.
References
- 1. Recombinant human leukemia inhibitory factor does not improve implantation and pregnancy outcomes after assisted reproductive techniques in women with recurrent unexplained implantation failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interventions for recurrent embryo implantation failure: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of therapies and interventions for repeated embryo implantation failure: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A randomized, double-blinded, placebo-controlled phase II trial of recombinant human leukemia inhibitory factor (rhuLIF, this compound, AM424) to prevent chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Treatment for chemotherapy-induced peripheral neuropathy: A systematic review of randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. painphysicianjournal.com [painphysicianjournal.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of EMfilerMin: A Guide to Safe and Compliant Practices
The proper disposal of laboratory equipment is a critical component of ensuring a safe and compliant research environment. This guide provides detailed procedures for the disposal of EMfilerMin filtration units, focusing on safety, logistical planning, and adherence to regulatory standards. The following protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this compound waste streams effectively.
Decontamination and Disposal Protocols
The appropriate disposal method for a used this compound unit depends on the nature of the filtered material. It is imperative to determine if the filtrate and the filter itself are contaminated with biohazardous or chemically hazardous materials.
Step 1: Segregation of Waste
Immediately after use, this compound units must be segregated from the general laboratory waste stream.[1] The primary responsibility for the safe handling and disposal of this waste lies with the generator.[1]
Step 2: Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment of the materials passed through the this compound unit must be conducted.
-
Biohazardous Waste: If the this compound was used to filter cultures, tissues, blood, body fluids, or any other potentially infectious materials, it must be treated as biohazardous waste.[2][3]
-
Chemical Hazardous Waste: If the filtrate contains hazardous chemicals, the unit must be disposed of in accordance with chemical waste guidelines. For mixed waste containing both biological and chemical hazards, contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]
-
Non-Hazardous Waste: If the this compound was used for non-hazardous solutions, such as sterile buffers, it can be disposed of as general laboratory waste after a thorough rinsing.[4]
Step 3: Decontamination of Biohazardous this compound Units
Decontamination is a critical step to render biohazardous waste safe for handling and final disposal.[2] The two primary methods for sterilizing this compound units are autoclaving and chemical disinfection.
| Parameter | Autoclaving | Chemical Disinfection |
| Method | Saturated steam under pressure | Immersion in a validated disinfectant solution |
| Typical Cycle | 121°C for a minimum of 30 minutes at 15 psi | Varies by disinfectant (e.g., 10% bleach solution for at least 30 minutes) |
| Best For | Heat-stable materials | Heat-sensitive materials, liquid waste |
| Considerations | Ensure steam penetration; do not overload | Ensure complete submersion and appropriate contact time |
Experimental Protocol: Autoclave Validation for this compound Decontamination
To ensure the effectiveness of the autoclave sterilization process, periodic validation is essential.
-
Preparation: Place a biological indicator (e.g., a vial containing Geobacillus stearothermophilus spores) in the center of a batch of this compound units to be autoclaved.
-
Autoclaving: Run the autoclave cycle according to standard operating procedures (e.g., 121°C for 30 minutes).
-
Incubation: After the cycle is complete, aseptically retrieve the biological indicator and incubate it according to the manufacturer's instructions (typically 55-60°C for 24-48 hours).
-
Verification: A successful decontamination cycle is indicated by no growth of the spores in the indicator vial. If growth is observed, the autoclave is not functioning correctly and should not be used for waste decontamination until it has been serviced and re-validated.
Step 4: Final Disposal
Once decontaminated, the disposal route for this compound units depends on local regulations and institutional policies.
-
Treated Biohazardous Waste: After successful autoclaving, place the this compound units in the designated regulated medical waste containers.[5] In some cases, autoclaved waste in clear or orange biohazard bags may be permissible in the general trash if marked with an "OK to Trash" sticker, but red biohazard bags are typically not allowed.[2]
-
Sharps: If the this compound unit has any sharp components, it must be disposed of in a designated sharps container.[3][4]
-
Packaging: For transport to a central collection point, decontaminated waste should be placed in a leak-proof secondary container.[2][5]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound units.
References
- 1. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. flinnsci.com [flinnsci.com]
- 5. whitneymedicalsolutions.com [whitneymedicalsolutions.com]
Essential Safety and Operational Guide for Handling EMfilerMin (Leukemia Inhibitory Factor, Human)
EMfilerMin is a recombinant human protein identified as Leukemia Inhibitory Factor (LIF). As a biologically active protein, its handling requires specific safety and operational considerations distinct from those for hazardous small-molecule chemicals. The primary concerns involve preventing immunological reactions, maintaining the protein's stability and biological activity, and avoiding microbial contamination. This guide provides essential procedures for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While Safety Data Sheets (SDS) for recombinant LIF generally do not classify the material as hazardous under GHS chemical criteria, it is a biologically active substance that requires careful handling to prevent unintended exposure and to protect the product's integrity.[1][2] The main risks are associated with its biological activity if absorbed or inhaled and the potential for an immune response.
Standard laboratory practices and the appropriate Personal Protective Equipment (PPE) are essential for safe handling.[3] The following table summarizes the recommended PPE for handling this compound/LIF in a research laboratory setting.
| Protective Equipment/Control | Specification | Rationale |
| Engineering Controls | Work in a biological safety cabinet (BSC) or a designated clean area. | To prevent aerosol inhalation and microbial contamination of the product.[3] |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. | To protect eyes from accidental splashes during reconstitution or handling.[1][4] |
| Hand Protection | Nitrile gloves. | To prevent skin contact and to maintain the sterility of the protein solution.[1][3][5] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the biological activity of this compound/LIF. Recombinant proteins are sensitive to temperature fluctuations, repeated freeze-thaw cycles, and microbial contamination.[4][6][7]
Experimental Protocol: Reconstitution of Lyophilized Protein
-
Preparation : Before opening, centrifuge the vial at a low speed for a brief period to ensure the lyophilized powder is at the bottom.
-
Environment : Perform all handling in a sterile environment, such as a laminar flow hood or biological safety cabinet, using sterile techniques.[7]
-
Reconstitution : Slowly add the recommended sterile buffer or cell culture medium to the vial. The specific solvent and concentration will be provided in the product's technical data sheet.
-
Mixing : Gently swirl or pipette the solution up and down to dissolve the protein. Avoid vigorous shaking or vortexing, as this can cause denaturation.
-
Aliquoting : To avoid repeated freeze-thaw cycles, divide the reconstituted protein into smaller, single-use aliquots in sterile microcentrifuge tubes.[6]
-
Storage :
-
Lyophilized Powder : Store desiccated at or below -20°C. It can be stable for weeks at room temperature.[6]
-
Reconstituted Solution : For short-term storage (2-7 days), keep at 4°C. For long-term storage, add a carrier protein (e.g., 0.1% Bovine Serum Albumin or Human Serum Albumin) and store at -20°C or -80°C.[6]
-
Disposal Plan
Waste generated from handling this compound/LIF, including used pipette tips, tubes, and gloves, should be treated as biohazardous waste.[8] Liquid waste containing the protein should be decontaminated before disposal.
| Waste Category | Description | Disposal Method |
| Solid Waste | Gloves, pipette tips, empty vials, tubes contaminated with protein. | Collect in a designated biohazard bag. Decontaminate via autoclaving before placing in the regulated medical waste stream.[8] |
| Liquid Waste | Unused or leftover protein solutions, contaminated buffers. | Decontaminate with a fresh 10% bleach solution for at least 30 minutes. Dispose down the drain with copious amounts of water, in accordance with institutional and local regulations.[8][9] |
| Sharps Waste | Needles or syringes used for handling. | Place immediately into a designated, puncture-proof sharps container for specialized disposal.[8] |
References
- 1. goldbio.com [goldbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. shop.reactionbiology.com [shop.reactionbiology.com]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. prospecbio.com [prospecbio.com]
- 7. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 8. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 9. njit.edu [njit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
